molecular formula C12H17N B597815 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1268092-10-9

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B597815
CAS No.: 1268092-10-9
M. Wt: 175.275
InChI Key: JMTPIOLOZAMDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic analog of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal and agricultural chemistry known for its diverse biological activities . This specific, trisubstituted derivative is offered for investigation as a novel chemical entity in developing new active compounds. Researchers can explore its potential as a core scaffold for creating ligands that target various enzymes and receptors . The structural features of the THIQ core, particularly substitutions at the C-1 position, are known to be critical for dictating biological activity and potency . Based on the documented properties of the THIQ class, this compound may serve as a key intermediate or precursor in projects aimed at discovering new antifungal agents, particularly those targeting fungal laccase enzymes , or in neuropharmacology research exploring modulation of dopaminergic systems . It is provided exclusively for use in laboratory research to facilitate the synthesis and evaluation of novel molecules for scientific advancement.

Properties

IUPAC Name

4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPIOLOZAMDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CNCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744839
Record name 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268092-10-9
Record name 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: gem-Dimethyl Substituted Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Metabolic Stability and Conformational Control[1]

Executive Summary

The tetrahydroisoquinoline (THIQ) pharmacophore is a cornerstone of medicinal chemistry, serving as a privileged scaffold in therapeutics ranging from opioid receptor ligands to antitumor agents.[1][2][3] However, the unsubstituted THIQ core is susceptible to rapid oxidative metabolism and conformational flexibility that can limit potency.

The introduction of gem-dimethyl groups—specifically at the C1 or C3 positions—acts as a "molecular anchor." This modification exploits the Thorpe-Ingold effect to lock bioactive conformations and sterically hinders cytochrome P450-mediated oxidation. This guide provides an advanced technical analysis of these derivatives, focusing on their structural-activity relationships (SAR) and robust synthetic protocols for the 3,3-dimethyl and 1,1-dimethyl variants.

Section 1: Structural Significance & SAR

The strategic placement of a gem-dimethyl group alters the physicochemical and pharmacokinetic properties of the THIQ scaffold.

1. The 3,3-Dimethyl-THIQ (Conformational Lock)

Located adjacent to the secondary amine, the 3,3-dimethyl group creates a steric clash that restricts the rotation of the N-substituent.

  • Mechanism: The gem-dimethyl group compresses the internal bond angle (Thorpe-Ingold effect), favoring ring formation during synthesis and locking the ring into a specific pucker (often a distorted half-chair) in the final molecule.

  • Application: Widely used in peptidomimetics to constrain the conformation of Tyrosine surrogates (e.g., in opioid ligands like Dmt-Tic analogs). It mimics the steric bulk of amino acid side chains while preventing proteolytic cleavage.

2. The 1,1-Dimethyl-THIQ (Metabolic Blockade)

The C1 position is the most metabolically vulnerable site on the THIQ ring, prone to benzylic oxidation and subsequent ring opening.

  • Mechanism: Replacing the benzylic protons with methyl groups eliminates the site of CYP450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
  • Application: Used to improve the oral bioavailability of dopamine receptor modulators and sigma receptor ligands.

3. SAR Visualization

The following diagram illustrates the functional impact of gem-dimethyl substitution sites.

SAR_Logic THIQ_Core THIQ Core Scaffold C1_Pos C1-Position (Benzylic) THIQ_Core->C1_Pos Substitution C3_Pos C3-Position (Amino-Adjacent) THIQ_Core->C3_Pos Substitution Effect_C1 Block Metabolic Oxidation (Increase t1/2) C1_Pos->Effect_C1 gem-Dimethyl Effect_C3 Conformational Lock (Thorpe-Ingold Effect) C3_Pos->Effect_C3 gem-Dimethyl Target_DMPK DMPK Optimization (Bioavailability) Effect_C1->Target_DMPK Target_Opioid Opioid/Peptide Mimetics (e.g., Tic analogs) Effect_C3->Target_Opioid

Caption: Functional mapping of gem-dimethyl substitution on the tetrahydroisoquinoline core.

Section 2: Synthetic Methodologies

Synthesizing gem-dimethyl THIQs requires bypassing the steric hindrance that the groups introduce. Standard Pictet-Spengler conditions often fail for these bulky substrates.

A. Synthesis of 3,3-Dimethyl-THIQ (The Shklyaev-Ritter Method)

The most robust route to 3,3-dimethyl derivatives is not a direct cyclization of an amine, but a three-component condensation involving a benzene derivative, a nitrile, and isobutyraldehyde (or a methallyl equivalent). This utilizes the Ritter reaction logic to generate the gem-dimethyl center during ring closure.

Pathway:

  • Condensation: Alkylbenzene + Isobutyraldehyde + Nitrile

    
     3,4-Dihydroisoquinoline intermediate.
    
  • Reduction: Imine reduction yields the tetrahydroisoquinoline.

B. Synthesis of 1,1-Dimethyl-THIQ (Nucleophilic Addition)

Direct Pictet-Spengler with acetone is sluggish. A superior approach involves the addition of organometallics to a pre-formed lactam or dihydroisoquinoline.

Pathway:

  • Bischler-Napieralski: Phenethylamine amide

    
     1-Methyl-3,4-dihydroisoquinoline.
    
  • Gem-Methylation: 1-Methyl-3,4-DHIQ + Methyl Iodide

    
     Iminium Salt 
    
    
    
    1,1-Dimethyl-THIQ.
    • Alternative: Reaction of a lactam (1-isoquinolone) with excess Grignard reagents (often requires activation of the lactam).

Section 3: Detailed Experimental Protocol

Target Molecule: 1-Phenyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Method: Modified Ritter-Type Three-Component Cyclization (Shklyaev Method). Rationale: This protocol avoids the use of unstable methallyl benzene precursors by generating the reactive carbocation in situ from isobutyraldehyde.

Reagents
  • Substrate: Veratrole (1,2-dimethoxybenzene) [1.0 eq]

  • Aldehyde: Isobutyraldehyde [1.0 eq]

  • Nitrile: Benzonitrile [1.2 eq] (Serves as the C1 source)

  • Acid: Conc. Sulfuric Acid (

    
    ) [5.0 eq]
    
  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow
  • Reaction Assembly:

    • In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve Veratrole (13.8 g, 100 mmol) and Benzonitrile (12.4 g, 120 mmol) in Glacial AcOH (30 mL).

    • Cool the mixture to 0–5 °C using an ice-salt bath.

  • Acid Addition:

    • Add Conc.[4]

      
       (15 mL) dropwise, maintaining the internal temperature below 10 °C. The mixture will darken.
      
  • Aldehyde Addition (Critical Step):

    • Add Isobutyraldehyde (7.2 g, 100 mmol) dropwise over 30 minutes.

    • Mechanistic Note: The aldehyde protonates and attacks the aromatic ring; the resulting benzylic carbocation is trapped by the nitrile (Ritter sequence) rather than eliminating to an alkene.

  • Cyclization & Workup:

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Pour the viscous reaction mixture into crushed ice (200 g) and neutralize with Ammonium Hydroxide (

      
      ) until pH 9–10.
      
    • Extract the resulting oil with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo to yield the 3,3-dimethyl-3,4-dihydroisoquinoline  intermediate.
      
  • Reduction to Tetrahydroisoquinoline:

    • Dissolve the crude dihydro-intermediate in Methanol (50 mL).

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise at 0 °C.
      
    • Stir for 2 hours at room temperature.

    • Quench with water, extract with DCM, and purify via flash column chromatography (Hexane:EtOAc 4:1).

Expected Yield: 60–75% overall. Characterization:

  • 1H NMR (CDCl3): Distinct singlets for gem-dimethyl (~1.1–1.3 ppm). AB quartet for C4 protons (due to ring puckering).

Synthetic Pathway Diagram

Synthesis_Workflow Veratrole Veratrole (Electron Rich Arene) Acid_Mix Acid Catalysis (H2SO4, 0°C) Veratrole->Acid_Mix Isobutyraldehyde Isobutyraldehyde (Gem-Dimethyl Source) Isobutyraldehyde->Acid_Mix Benzonitrile Benzonitrile (C1 Source) Benzonitrile->Acid_Mix Intermediate Carbocation Formation & Ritter Attack Acid_Mix->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dihydro_Product 3,3-Dimethyl-3,4-dihydroisoquinoline (Imine Intermediate) Cyclization->Dihydro_Product Reduction Reduction (NaBH4, MeOH) Dihydro_Product->Reduction Final_Product 3,3-Dimethyl-1,2,3,4-THIQ (Target Scaffold) Reduction->Final_Product

Caption: Step-wise synthesis of 3,3-dimethyl-THIQ via the Shklyaev-Ritter multicomponent reaction.

Section 4: Medicinal Chemistry Applications[6]
Case Study: Opioid Receptor Ligands

The 3,3-dimethyl-THIQ core is structurally homologous to 2',6'-dimethyltyrosine (Dmt) , a key component in potent opioid peptides.

  • Design Logic: In endogenous enkephalins, the Tyrosine residue rotates freely. By incorporating the Tyrosine side chain into a 3,3-dimethyl-THIQ ring (creating a "Tic" analog), the

    
     and 
    
    
    
    torsion angles are restricted.
  • Result: This restriction forces the aromatic ring into a specific orientation relative to the amine, often enhancing selectivity for

    
    -opioid receptors (DOR) over 
    
    
    
    -opioid receptors (MOR).
Data Summary: gem-Dimethyl Impact
PropertyUnsubstituted THIQ3,3-dimethyl-THIQ1,1-dimethyl-THIQ
Metabolic Stability (t1/2) Low (Benzylic oxid.)[5]ModerateHigh (C1 blocked)
Conformational Freedom High (Flexible)Restricted (Rigid)Moderate
Lipophilicity (LogP) ModerateIncreased (+0.8-1.0)Increased (+0.8-1.0)
Primary Utility General ScaffoldPeptide MimeticsOral Bioavailability
References
  • Shklyaev, Y. V., & Nifontov, Y. V. (2002).[4] Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844–849.[4] Link

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link

  • Khamidova, U., et al. (2021).[3] Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International, 33(46B), 238-246.[3] Link

  • Pesnot, T., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids.[6] The Journal of Organic Chemistry, 84(13), 8383–8391. Link

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link

Sources

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline molecular weight 175.27

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline , structured for researchers and drug development professionals.

Mechanisms, Synthesis, and Pharmacological Applications

Executive Summary

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (4,4,5-TM-THIQ) is a sterically constrained bicyclic amine used as a high-value intermediate in the synthesis of bioactive pharmaceutical ingredients. Unlike the parent tetrahydroisoquinoline (THIQ), which is susceptible to rapid oxidative metabolism at the benzylic C4 position, the 4,4-dimethyl substitution blocks this metabolic "soft spot," significantly enhancing the metabolic stability of the scaffold.

Concurrently, the 5-methyl substitution introduces a crucial steric anchor, influencing the atropisomerism of N-substituted derivatives and enhancing selectivity for orthosteric binding pockets in targets such as Syk/Jak kinases and Phenylethanolamine N-methyltransferase (PNMT) . This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, a validated synthetic route, and its application in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Profiling

The utility of 4,4,5-TM-THIQ lies in its ability to enforce specific conformational preferences on attached pharmacophores while resisting cytochrome P450-mediated degradation.

2.1 Structural Specifications
PropertyValueNotes
IUPAC Name 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
CAS Number 1268092-10-9Free base form
Molecular Formula C₁₂H₁₇N
Exact Mass 175.1361Monoisotopic
LogP (Predicted) 2.8 - 3.1Increased lipophilicity vs. THIQ (LogP ~1.[1]6)
pKa (Predicted) 9.4 ± 0.2Basic secondary amine
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 1Nitrogen lone pair
2.2 The Gem-Dimethyl Effect (Thorpe-Ingold)

The gem-dimethyl group at C4 is not merely a hydrophobic filler. It exerts the Thorpe-Ingold effect , compressing the internal bond angle at C4 and forcing the adjacent nitrogen and phenyl ring into closer proximity. This pre-organizes the molecule for binding, reducing the entropic penalty upon ligand-protein complexation.

Synthesis & Manufacturing Protocol

The synthesis of 4,4,5-TM-THIQ is non-trivial due to the steric hindrance at the C4 position. Standard Pictet-Spengler reactions often fail or proceed slowly with sterically crowded amines. The protocol below utilizes a modified Pictet-Spengler cyclization optimized for hindered substrates.

3.1 Retrosynthetic Analysis

The most robust route involves the cyclization of 2-methyl-2-(2-methylphenyl)propan-1-amine with a formaldehyde equivalent.

  • Precursor: 2-(o-Tolyl)isobutyronitrile (or acid).

  • Key Transformation: Intramolecular electrophilic aromatic substitution.

3.2 Step-by-Step Synthetic Protocol

Phase 1: Precursor Synthesis (Nitrile Alkylation)

  • Reagents: o-Tolylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

  • Procedure:

    • Suspend NaH (2.2 eq) in dry THF at 0°C under Argon.

    • Add o-tolylacetonitrile (1.0 eq) dropwise. Stir for 30 min to generate the carbanion.

    • Add MeI (2.5 eq) slowly (exothermic).

    • Reflux for 4 hours to ensure double methylation.

    • Result: 2-methyl-2-(2-methylphenyl)propanenitrile.

Phase 2: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether.

  • Procedure:

    • Add the nitrile from Phase 1 to a suspension of LiAlH₄ (1.5 eq) in ether at 0°C.

    • Reflux for 12 hours.

    • Quench via Fieser workup (Water, 15% NaOH, Water).

    • Result: 2-methyl-2-(2-methylphenyl)propan-1-amine.

Phase 3: Modified Pictet-Spengler Cyclization Note: Traditional aqueous conditions often fail. We employ anhydrous acidic conditions.

  • Reagents: Paraformaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine (1.0 eq) in DCM.

    • Add Paraformaldehyde (1.2 eq).

    • Add TFA (5.0 eq) dropwise.

    • Stir at room temperature for 24 hours. If conversion is low, reflux at 40°C.

    • Mechanism: Formation of the iminium ion followed by electrophilic attack at the C6 position of the aromatic ring (ortho to the original alkyl group).

    • Workup: Basify with NaOH to pH > 12. Extract with DCM.

    • Purification: Flash chromatography (SiO₂, MeOH/DCM gradient).

SynthesisRoute Start o-Tolylacetonitrile Step1 Double Methylation (NaH, MeI) Start->Step1 Inter1 2-Methyl-2-(o-tolyl) propanenitrile Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Hindered Primary Amine Step2->Inter2 Step3 Pictet-Spengler (HCHO, TFA) Inter2->Step3 Final 4,4,5-Trimethyl-THIQ (Target) Step3->Final

Figure 1: Synthetic pathway for 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline via gem-dimethylation and Pictet-Spengler cyclization.

Pharmacological Applications & Mechanism[3]
4.1 Kinase Inhibition (Syk/Jak Pathways)

In the context of kinase inhibitors (e.g., for autoimmune diseases), the 4,4,5-TM-THIQ moiety serves as a hydrophobic space-filler.

  • Mechanism: The 4,4-dimethyl group occupies the hydrophobic region often found near the ATP-binding gatekeeper residues.

  • Selectivity: The 5-methyl group creates a "twist" in the molecule relative to N-substituents (e.g., amides or ureas). This twist can prevent binding to off-target kinases with flatter binding pockets, enhancing selectivity for Syk (Spleen Tyrosine Kinase) .

4.2 PNMT Inhibition & Adrenergic Modulation

Tetrahydroisoquinolines are classic inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme converting norepinephrine to epinephrine.

  • Binding Mode: The nitrogen atom mimics the amine of norepinephrine.

  • Role of 4,4-Dimethyl: Restricts the "dopamine" conformation, locking the distance between the aromatic centroid and the nitrogen.

  • Role of 5-Methyl: Probes the "hydrophilic pocket" or steric tolerance near the cofactor (SAM) binding site.

4.3 Metabolic Stability (ADME)

A major failure point for THIQ-based drugs is oxidation at the C1 and C4 positions.

  • C4 Blocking: The 4,4-dimethyl substitution completely ablates metabolic oxidation at this position, significantly increasing half-life (

    
    ) in microsomal stability assays.
    
Experimental Protocols: Self-Validating Assays
5.1 Metabolic Stability Assay (Microsomal)

To verify the stability conferred by the 4,4-dimethyl group.

  • Test System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate: 1 µM 4,4,5-TM-THIQ (vs. 1 µM unsubstituted THIQ control).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (MRM mode).

  • Expected Result: The intrinsic clearance (

    
    ) of 4,4,5-TM-THIQ should be <20% of the unsubstituted THIQ.
    
5.2 PNMT Inhibition Assay
  • Enzyme: Recombinant human PNMT.

  • Substrate: Phenylethanolamine (varied concentrations) + S-Adenosyl-L-[methyl-3H]methionine (SAM).

  • Inhibitor: 4,4,5-TM-THIQ (0.1 nM to 10 µM).

  • Detection: Liquid scintillation counting of extracted [3H]-N-methylphenylethanolamine.

  • Data Analysis: Non-linear regression to determine

    
     and mode of inhibition (Competitive vs. SAM).
    
Safety & Toxicology
  • Hazard Class: Irritant (Skin/Eye).

  • Neurotoxicity Warning: While 4,4,5-TM-THIQ is not structurally identical to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), all lipophilic THIQ analogs should be handled with extreme caution due to potential blood-brain barrier (BBB) penetration and dopaminergic interaction.

  • Handling: Use nitrile gloves and work within a fume hood. Treat as a potential CNS-active agent.

References
  • Title: Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • PNMT Inhibition Context

    • Title: Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.
    • Source: Journal of Medicinal Chemistry (Grunewald et al.).[2]

    • URL:[Link]

  • Synthetic Methodology (Pictet-Spengler)

    • Title: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Deriv
    • Source: Thieme Chemistry (Synform).
    • URL:[Link]

  • Chemical Data Source

    • Title: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1268092-10-9).[3][1][4]

    • Source: BLD Pharm / PubChem.
    • URL:[Link][4]

Sources

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic molecules of significant therapeutic value.[1][2] Its unique three-dimensional conformation and ability to present substituents in defined spatial orientations have made it a highly sought-after motif in the design of novel drugs targeting a wide array of biological systems. This guide provides a comprehensive overview of the THIQ scaffold, from its synthesis to its diverse pharmacological applications and the critical structure-activity relationships that govern its biological effects.

The Strategic Importance of the THIQ Scaffold in Drug Discovery

The THIQ nucleus is an integral part of the isoquinoline alkaloids family, which is widely distributed in nature.[3] This scaffold's prevalence in biologically active natural products has long signaled its potential in medicinal chemistry. Synthetic compounds based on the THIQ core have demonstrated a remarkable range of pharmacological activities, including antitumor, neuroprotective, antiviral, and antibacterial properties.[2][4][5][6] The structural rigidity of the bicyclic system, combined with the stereogenic center at the C1 position, allows for the precise positioning of functional groups to optimize interactions with biological targets. This inherent structural feature is a key reason why the THIQ scaffold has garnered significant attention from the scientific community, leading to the development of novel analogs with potent and selective biological activities.[4][7]

Crafting the Core: Key Synthetic Strategies for THIQ Scaffolds

The construction of the THIQ framework can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the aromatic ring and the stereochemistry at C1.

The Pictet-Spengler Reaction: A Classic and Versatile Approach

First described in 1911, the Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs.[3][8][9] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring system.[10] The versatility of this reaction allows for the introduction of a wide variety of substituents at the C1 position by simply changing the carbonyl component.[8]

Experimental Protocol: Pictet-Spengler Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline

Causality: This protocol exemplifies the classic Pictet-Spengler condensation. The use of hydrochloric acid serves as the catalyst to protonate the aldehyde, activating it for nucleophilic attack by the amine. The subsequent cyclization is an intramolecular Friedel-Crafts type reaction, driven by the electron-rich nature of the aromatic ring.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent such as toluene or a protic acid like acetic acid, add acetaldehyde (1.1 eq).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture while stirring at room temperature.

  • Reaction Progression: The reaction is typically heated to reflux for several hours to drive the condensation and cyclization to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >10.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Pictet-Spengler Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates phenethylamine Phenethylamine imine Schiff Base/Iminium Ion phenethylamine->imine Condensation aldehyde Aldehyde aldehyde->imine spiro Spirocyclic Intermediate imine->spiro Intramolecular Electrophilic Aromatic Substitution product 1,2,3,4-Tetrahydroisoquinoline spiro->product Rearomatization

Caption: The Pictet-Spengler reaction proceeds through the formation of a key iminium ion intermediate, which undergoes intramolecular cyclization.

The Bischler-Napieralski Reaction: Access to 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction provides a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to THIQs upon reduction.[11][12][13] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12]

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

Causality: This protocol utilizes a strong dehydrating agent (POCl₃) to convert the amide carbonyl into a more electrophilic species (a Vilsmeier-type intermediate), which is susceptible to intramolecular attack by the electron-rich aromatic ring. The subsequent elimination leads to the formation of the dihydroisoquinoline. The choice of a non-polar solvent like acetonitrile is crucial to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Amide Preparation: The starting β-phenylethylamide is prepared by acylation of the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride.

  • Reaction Setup: The β-phenylethylamide (1.0 eq) is dissolved in a dry, aprotic solvent such as acetonitrile or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization: Phosphorus oxychloride (POCl₃, 1.5-3.0 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then heated to reflux for several hours.

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and then basified with a concentrated aqueous ammonia solution.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., chloroform or ethyl acetate). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude 3,4-dihydroisoquinoline can be purified by crystallization or column chromatography.

  • Reduction to THIQ: The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding THIQ using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol.

Bischler-Napieralski Reaction and Subsequent Reduction

G amide β-Phenylethylamide dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Bischler-Napieralski (POCl₃, heat) thiq 1,2,3,4-Tetrahydroisoquinoline dihydroisoquinoline->thiq Reduction (e.g., NaBH₄)

Caption: The Bischler-Napieralski reaction followed by reduction is a two-step sequence to access THIQ scaffolds.

A Spectrum of Biological Activity: Therapeutic Applications of THIQs

The THIQ scaffold is a versatile platform for the development of therapeutic agents across a wide range of diseases.

Anticancer Activity

THIQ derivatives have emerged as potent anticancer agents, with several natural and synthetic compounds demonstrating significant cytotoxic effects against various cancer cell lines.[6][14][15]

  • Trabectedin (Yondelis®): A marine-derived THIQ alkaloid, Trabectedin is an approved drug for the treatment of soft tissue sarcoma and ovarian cancer.[15][16] Its complex mechanism of action involves binding to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[17]

  • Saframycins: This family of THIQ-containing antibiotics exhibits potent antitumor activity through a similar mechanism of DNA interaction.[12][18]

  • Tubulin Polymerization Inhibitors: Synthetic THIQ derivatives have been designed as microtubulin disruptors, mimicking the action of natural products like colchicine.[8][15] These compounds bind to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division, thereby leading to mitotic arrest and apoptosis in cancer cells.[8]

Compound ClassTarget/MechanismExample ActivityReference(s)
TrabectedinDNA Minor Groove BinderApproved for soft tissue sarcoma[15][16]
Saframycin ADNA AlkylationPotent antitumor antibiotic[12][18]
THIQ SulfamatesTubulin Polymerization InhibitionGI₅₀ = 26 nM (OVCAR-3 cells) for compound 8c[8][15]
3-ArylisoquinolinonesMicrotubule DestabilizationSubstantial cytotoxicity in various cancer cell lines[19]

Experimental Protocol: Tubulin Polymerization Assay

Causality: This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin. The increase in turbidity (light scattering) at 340 nm is proportional to the mass of microtubules formed. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a GTP stock solution (10 mM). Purified tubulin is kept on ice.

  • Compound Preparation: Prepare serial dilutions of the test THIQ derivative in the reaction buffer. A known tubulin inhibitor (e.g., nocodazole) and a polymerization promoter (e.g., paclitaxel) should be used as controls.

  • Reaction Initiation: In a pre-warmed 96-well plate at 37 °C, add the reaction buffer, GTP (final concentration 1 mM), and the test compound or control.

  • Tubulin Addition: Initiate the polymerization by adding a pre-determined concentration of cold tubulin to each well.

  • Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be determined by plotting the maximum polymerization rate or the final absorbance against the logarithm of the compound concentration.[14][20]

Neuroprotective Effects

Certain THIQ derivatives have shown significant promise in the field of neuroscience, particularly for their neuroprotective properties.[9][21][22]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): This endogenous THIQ has demonstrated neuroprotective effects in models of Parkinson's disease.[20][21] Its mechanism is multifaceted and includes:

    • MAO Inhibition: 1MeTIQ is a reversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of dopamine. By inhibiting MAO, it increases dopamine levels in the brain.[21][22]

    • Antioxidant Activity: It acts as a free radical scavenger, protecting neurons from oxidative stress.[20][21]

    • NMDA Receptor Antagonism: 1MeTIQ can modulate the glutamatergic system by acting as an antagonist at NMDA receptors, thereby preventing excitotoxicity.[20]

  • NMDA Receptor Modulators: Synthetic THIQs have been developed as potent and selective modulators of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning, memory, and synaptic plasticity.[4][10] Some derivatives act as potentiators of specific NMDA receptor subtypes (e.g., those containing GluN2C or GluN2D subunits), offering potential therapeutic avenues for neurological and psychiatric disorders.[4]

Neuroprotective Mechanisms of 1MeTIQ

G cluster_mechanisms Mechanisms of Action meTIQ 1-MeTIQ mao MAO Inhibition meTIQ->mao antioxidant Free Radical Scavenging meTIQ->antioxidant nmda NMDA Receptor Antagonism meTIQ->nmda neuroprotection Neuroprotection mao->neuroprotection antioxidant->neuroprotection nmda->neuroprotection

Caption: 1-MeTIQ exerts its neuroprotective effects through a combination of MAO inhibition, antioxidant activity, and NMDA receptor antagonism.

Antimicrobial and Antiviral Activities

The THIQ scaffold has also been explored for the development of agents to combat infectious diseases.

  • Antibacterial Agents: Novel THIQ derivatives have shown promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][21][23][24] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[21]

  • Antiviral Agents: THIQ-based compounds have been investigated for their antiviral properties, including activity against HIV and, more recently, SARS-CoV-2.[2][18][25] For instance, certain THIQ derivatives have been shown to inhibit HIV reverse transcriptase.[2] Novel THIQ-based heterocyclic compounds have also demonstrated the ability to efficiently inhibit SARS-CoV-2 replication in vitro.[25]

Compound ClassTarget PathogenExample ActivityReference(s)
Cationic THIQ-triazolesS. aureus, M. tuberculosisMIC = 2-4 µg/mL against S. aureus[4]
1-Substituted-6,7-dimethoxy-THIQsVarious bacterial strainsMIC = 3.5-20 µg/mL[21]
THIQ-based HIV-RT inhibitorsHIV-1>70% inhibition of reverse transcriptase[2]
Novel THIQ-based heterocyclesSARS-CoV-2EC₅₀ = 3.15 µM[25]

Structure-Activity Relationship (SAR) and Lead Optimization

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds.

  • Substitution at C1: The substituent at the C1 position plays a critical role in determining the biological activity. For instance, in the case of anticancer THIQs targeting tubulin, bulky aromatic groups at C1 are often favored for potent activity.[8]

  • Substitution on the Aromatic Ring: The electronic properties of substituents on the benzene ring can significantly influence the molecule's interaction with its target. Electron-donating groups, for example, can enhance the nucleophilicity of the ring, which is important in the Pictet-Spengler reaction and can also modulate binding affinity.[12]

  • N-Substitution: Modification of the nitrogen atom at position 2 can impact the compound's physicochemical properties, such as its basicity and lipophilicity, which in turn affects its pharmacokinetic profile and target engagement.

A systematic exploration of these substitution patterns, often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, is essential for optimizing the potency, selectivity, and drug-like properties of THIQ-based therapeutic candidates.[1][26][27]

Drug Discovery Workflow for THIQ-based Compounds

G synthesis Synthesis of THIQ Library screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id sar SAR Studies & Lead Optimization hit_id->sar sar->synthesis Iterative Design preclinical Preclinical Development sar->preclinical clinical Clinical Trials preclinical->clinical

Caption: The development of THIQ-based drugs follows a structured workflow from synthesis and screening to preclinical and clinical evaluation.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a multitude of natural products with diverse biological activities underscores its evolutionary selection as a privileged structure for interacting with biological targets. The well-established and adaptable synthetic routes to the THIQ core, coupled with the potential for extensive functionalization, provide a robust foundation for the design and development of novel therapeutic agents. As our understanding of the intricate roles of THIQ derivatives in various disease pathologies deepens, this remarkable scaffold is poised to remain at the forefront of drug discovery efforts for years to come.

References

  • Uesawa, Y., Mohri, K., Kawase, M., Ishihara, M., & Sakagami, H. (2011). Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives. Anticancer Research, 31(12), 4231-4238.
  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874.
  • Ogden, K. K., Khatri, A., Traynelis, S. F., & Liotta, D. C. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5497-5509.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • ResearchGate. (2019). Tetrahydroisoquinoline based compounds as antibacterial (2A-E) and antifungal agents (3A-C). [Figure]. Retrieved from [Link]

  • ResearchGate. (2022). Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b and 33 against S. aureus and E. coli. [Figure]. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 24(4), 519-530.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15488-15523.
  • Bio-protocol. (2015). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • Fernández, G. (n.d.). Pictet Spengler synthesis of isoquinoline. Retrieved from [Link]

  • Herraiz, T., & Galisteo, J. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7171-7179.
  • Hoffmann, I. (1982). The pharmacology of nomifensine (Merital).
  • Wikipedia. (n.d.). Diclofensine. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Mikami, Y., Takahashi, K., Yazawa, K., Arai, T., Namikoshi, M., Iwasaki, S., & Okuda, S. (1985). Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae. The Journal of Biological Chemistry, 260(1), 344-348.
  • ResearchGate. (2018). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1979). Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness. Drugs, 18(1), 1-24.
  • Cuevas, C., & Francesch, A. (2009). Development of Yondelis (trabectedin, ET-743). A semisynthetic process solves the supply problem.
  • Lestari, D., & Ibrahim, S. (2022). QSAR Analysis of 1-Aryl-Tetrahydroisoquinoline Derivatives as Anti-HIV Drug Candidates Using the PM3 Semiempirical Method. Rasayan Journal of Chemistry, 15(1), 1-8.
  • Du, X., Li, Y., & Li, X. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57805.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Yuan, H., & Chen, S. Z. (2017). Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. Journal of Visualized Experiments, (127), 56130.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(11), 3333.
  • Cuevas, C., & Francesch, A. (2009). Development of Yondelis® (trabectedin, ET-743). A semisynthetic process solves the supply problem.
  • Rinaldi Tosi, M., Palermo, V., Giannini, F., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, e202300905.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15488-15523.
  • ResearchGate. (2017). Development of Yondelis® (Trabectedin, ET-743). A Semisynthetic Process Solves the Supply Problem | Request PDF. Retrieved from [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • CDA-AMC. (2014). Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). Retrieved from [Link]

  • YouTube. (2022). Dot Language Graphviz. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Mogal, G. D., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4987.
  • Lin, C. W., et al. (2022). Total Synthesis of Trabectedin, Lurbinectedin, and Renieramycin T. Journal of the Chinese Chemical Society, 69(11), 1851-1855.
  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Wang, C., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502.
  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]

  • Google Patents. (n.d.). CN108276408B - Intermediate of trabectedin, preparation method and application thereof.
  • PubMed. (2021). Synthesis and biological evaluation of selective survivin inhibitors derived from the MX-106 hydroxyquinoline scaffold. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Retrieved from [Link]

  • PubMed. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. Retrieved from [Link]

Sources

Technical Monograph: 4,4,5-Trimethyl-1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Pharmacologically Privileged Scaffold / Metabolic Probe CAS Registry Number: 1268092-10-9 Molecular Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol [1]

Executive Summary

The 4,4,5-trimethyl analog of tetrahydroisoquinoline (THIQ) represents a highly specialized structural motif in medicinal chemistry, designed to address two critical failure modes in CNS drug discovery: metabolic instability and neurotoxicity .

While the parent tetrahydroisoquinoline scaffold is ubiquitous in natural alkaloids and synthetic drugs (e.g., Nomifensine, Quinapril), it is susceptible to oxidative dehydrogenation, leading to the formation of isoquinolinium species. Some of these oxidized metabolites mimic the neurotoxin MPP+, contributing to Parkinsonian side effects.

The 4,4,5-trimethyl analog incorporates a gem-dimethyl lock at the C4 position and a steric anchor at the C5 position. This specific substitution pattern:

  • Abolishes Aromatization: The quaternary carbon at C4 physically prevents the formation of the fully aromatic isoquinoline system, eliminating the risk of MPP+-like toxicity.

  • Enforces Conformation: The C5-methyl group exerts steric pressure on the N-heterocyclic ring, restricting conformational freedom and potentially increasing selectivity for monoamine transporters (DAT/NET) or enzymes like PNMT.

This guide details the synthesis, pharmacological rationale, and experimental validation of this scaffold for researchers developing next-generation neurological agents.

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of a bicyclic system where a benzene ring is fused to a piperidine ring.

  • Position 4 (Gem-dimethyl): Two methyl groups replace the hydrogen atoms at the benzylic carbon (C4). This exploits the Thorpe-Ingold Effect , favoring ring formation during synthesis and locking the ring pucker in a specific conformation.

  • Position 5 (Methyl): A single methyl group on the benzene ring, ortho to the bridgehead carbon (C4a). This creates a "molecular bumper" that interacts with the C4-gem-dimethyl groups, creating a rigid, hydrophobic cleft.

Physicochemical Profile
PropertyValue (Predicted)Implication
LogP 3.1 - 3.4High lipophilicity; excellent Blood-Brain Barrier (BBB) penetration.
pKa (Basic) 9.2 - 9.5Predominantly protonated at physiological pH; mimics dopamine cation.
TPSA 12.0 ŲLow polar surface area, facilitating CNS distribution.
Rotatable Bonds 0Rigid scaffold; lowers entropic penalty upon binding.

Synthetic Strategy

Constructing the 4,4,5-trimethyl scaffold requires overcoming the steric hindrance of the quaternary center. Standard Pictet-Spengler reactions often fail with bulky ketones or sterically crowded amines. The Bischler-Napieralski route, modified for gem-dimethyl precursors, is the preferred methodology.

Retrosynthetic Analysis

The core is disconnected at the C1-N bond (cyclization) and the C4-C4a bond (precursor assembly).

  • Precursor: 2-methyl-2-(2-methylphenyl)propan-1-amine.

  • Key Intermediate: A substituted phenylacetonitrile or ester.

Synthesis Protocol

Step 1: Gem-dimethylation of Phenylacetonitrile

  • Reagents: 2-methylphenylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH), THF.

  • Mechanism: Double nucleophilic substitution at the benzylic position.

  • Protocol:

    • Suspend NaH (2.2 eq) in dry THF at 0°C under Argon.

    • Add 2-methylphenylacetonitrile (1.0 eq) dropwise. Stir 30 min.

    • Add MeI (2.5 eq) slowly (exothermic).

    • Reflux for 4 hours. Quench with NH₄Cl. Extract with EtOAc.

    • Yield: >90% of 2-methyl-2-(2-methylphenyl)propanenitrile.

Step 2: Reduction to Primary Amine

  • Reagents: LiAlH₄, Diethyl Ether.

  • Protocol:

    • Add nitrile from Step 1 to a suspension of LiAlH₄ (1.5 eq) in ether at 0°C.

    • Stir at room temperature for 12 hours.

    • Fieser workup (Water, 15% NaOH, Water). Filter and concentrate.

    • Product: 2-methyl-2-(2-methylphenyl)propan-1-amine.

Step 3: Modified Pictet-Spengler Cyclization

  • Note: Due to the quaternary C4, standard aldehyde condensation is slow. We use a formyl equivalent or activation.

  • Reagents: Paraformaldehyde, Trifluoroacetic Acid (TFA), Reflux.

  • Protocol:

    • Dissolve amine (1.0 eq) in TFA (10 vol).

    • Add Paraformaldehyde (1.2 eq).

    • Reflux (70°C) for 24 hours. The gem-dimethyl group actually accelerates cyclization via the Thorpe-Ingold effect.

    • Basify with NaOH to pH 10. Extract with DCM.

    • Purify via column chromatography (MeOH/DCM).

Visualization: Synthesis Pathway

Synthesis cluster_0 Key Transformation: C4 Quaternary Center Formation SM 2-Methylphenylacetonitrile INT1 Gem-Dimethyl Nitrile (Alkylation) SM->INT1 NaH, MeI THF, Reflux INT2 Gem-Dimethyl Amine (Reduction) INT1->INT2 LiAlH4 Et2O PROD 4,4,5-Trimethyl-THIQ (Cyclization) INT2->PROD Paraformaldehyde TFA, Reflux

Figure 1: Synthetic route emphasizing the installation of the gem-dimethyl group prior to ring closure.

Pharmacological Profiling

Mechanism of Action: The "Metabolic Shield"

The primary value of the 4,4,5-trimethyl analog is its resistance to oxidative toxicity.

  • Standard THIQ Pathway: THIQ

    
     3,4-dihydroisoquinoline 
    
    
    
    Isoquinolinium (Neurotoxic).
  • 4,4,5-Trimethyl Pathway: The C4-Me groups block the removal of hydride/protons necessary to form the double bond at C3-C4. The aromatization to the isoquinolinium cation is chemically impossible without skeletal rearrangement.

Target Engagement: PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the conversion of norepinephrine to epinephrine. THIQs are classic competitive inhibitors of PNMT.

  • Binding Mode: The nitrogen atom mimics the amine of norepinephrine. The aromatic ring binds to the hydrophobic pocket.

  • 4,4,5-Trimethyl Advantage: The 5-methyl group occupies a specific hydrophobic accessory pocket in PNMT (often explored by 7,8-dichloro analogs), while the 4,4-dimethyl group restricts the inhibitor to a bioactive "pucker," potentially increasing potency (

    
     < 100 nM).
    
Visualization: Metabolic Stability Logic

Metabolism cluster_toxic Standard THIQ Toxicity Pathway cluster_safe 4,4,5-Trimethyl Analog Pathway THIQ Tetrahydroisoquinoline DHIQ Dihydroisoquinoline (Imine intermediate) THIQ->DHIQ MAO-B / CYP450 (-2H) IQ Isoquinolinium Cation (NEUROTOXIC) DHIQ->IQ Oxidation (-2H) TM_THIQ 4,4,5-Trimethyl-THIQ BLOCKED NO REACTION (C4 Quaternary Block) TM_THIQ->BLOCKED MAO-B / CYP450

Figure 2: Comparison of metabolic fates. The 4,4-dimethyl substitution acts as a metabolic firewall against neurotoxin formation.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the 4,4,5-trimethyl analog compared to unsubstituted THIQ.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compound (1 µM).

  • LC-MS/MS.

Procedure:

  • Incubation: Mix microsomes (0.5 mg/mL) with PBS (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM final) and NADPH regenerating system.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min.

  • Quenching: Add to 150 µL cold Acetonitrile (containing internal standard). Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor disappearance of parent mass and appearance of +14 (oxidation) or -2 (dehydrogenation) peaks.

  • Expected Result: Unsubstituted THIQ shows rapid clearance (

    
     min) with -2 Da metabolites. 4,4,5-Trimethyl analog shows high stability (
    
    
    
    min) with no -2 Da metabolites observed.
PNMT Inhibition Assay

Objective: Determine the


 of the analog.

Procedure:

  • Enzyme Prep: Recombinant human PNMT.

  • Substrates: Phenylethanolamine (variable conc) and S-adenosyl-L-[methyl-3H]methionine (SAM, fixed conc).

  • Reaction: Incubate Enzyme + Inhibitor + Substrates in Tris-HCl buffer (pH 7.5) for 30 min at 37°C.

  • Termination: Stop reaction with borate buffer (pH 10).

  • Extraction: Extract radiolabeled product (N-methyl-phenylethanolamine) into toluene/isoamyl alcohol.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition mode.

References

  • Catalog Entry: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline. BLD Pharm, CAS: 1268092-10-9.[1] Link

  • THIQ Pharmacology: Faheem, et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. Link

  • Metabolic Toxicity: Naoi, M., et al. "Neurotoxic tetrahydroisoquinolines and Parkinson's disease." IUBMB Life, 2010.
  • Synthesis Methodology: Wang, T., et al. "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives."[2][3][4][5] Organic Letters, 2015.[5] (General synthetic protocols). Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 2005.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical substances is a foundational requirement. In an era of vast chemical databases and global scientific collaboration, a standardized, machine-readable identifier is not just a convenience but a necessity. The IUPAC International Chemical Identifier (InChI) and its condensed counterpart, the InChIKey, have emerged as the gold standard for this purpose. This guide provides a comprehensive technical overview of the InChIKey, from its structural components to its practical applications and underlying logic.

The Genesis of a Standard: From Structure to String

The InChI was developed to create a unique, canonical representation of a chemical structure as a string of characters. However, the variable length and complexity of InChI strings made them cumbersome for direct use in many applications, particularly for indexing and web-based searching. To address this, the InChIKey was introduced as a fixed-length, hashed version of the full InChI string.

The generation of an InChIKey is a one-way process that ensures a compact and consistent identifier. This process is deterministic, meaning a specific InChI will always produce the same InChIKey.

G cluster_0 Chemical Structure Representation cluster_1 Canonicalization & Serialization cluster_2 Hashing Algorithm cluster_3 Compact, Fixed-Length Identifier Chemical_Structure 2D/3D Molecular Structure InChI_String Full InChI String (e.g., InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)) Chemical_Structure->InChI_String InChI Generation Hashing SHA-1 Hashing InChI_String->Hashing Hashing Process InChIKey InChIKey (e.g., BSYNRYMUTXBXSQ-UHFFFAOYSA-N) Hashing->InChIKey Formatting

Figure 1: Conceptual workflow for the generation of an InChIKey from a chemical structure.
Deconstructing the InChIKey: A Forensic Look at its Anatomy

The InChIKey is a 27-character string divided into three distinct blocks separated by hyphens. Each block encodes specific information derived from the original InChI string. Let's examine the structure using the example of Aspirin (InChIKey: BSYNRYMUTXBXSQ-UHFFFAOYSA-N).

BSYNRYMUTXBXSQ - UHFFFAOYSA - N

  • First Block (14 characters): This block is a hash of the core molecular formula, connectivity, and hydrogen information of the InChI. It represents the fundamental constitution of the molecule.

  • Second Block (8 characters): This block is a hash of the stereochemical and isotopic information from the InChI. For molecules without stereoisomers or isotopic labeling, this part is constant ("UHFFFAOYSA").

  • Flag Character (1 character): This single character indicates the type of InChIKey and the version of the InChI algorithm used. 'S' stands for a standard InChIKey.

  • Protonation Indicator (1 character): The final character ('N' in this case) indicates the protonation state. 'N' signifies a neutral molecule.

ComponentExample (Aspirin)Encoded Information
First Block BSYNRYMUTXBXSQCore molecular skeleton
Second Block UHFFFAOYSAStereochemistry and Isotopes
Flag Character S (Implied)Standard InChIKey
Protonation NNeutral Molecule

This structured design allows for hierarchical searching. A search based only on the first block can retrieve all stereoisomers and isotopologues of a core molecular structure.

The Hashing Mechanism: Ensuring Uniqueness and Integrity

The robustness of the InChIKey system relies on the cryptographic hashing algorithm SHA-1 (Secure Hash Algorithm 1). While SHA-1 is no longer considered secure for cryptographic applications, its use in generating InChIKeys is for creating a unique fingerprint, not for security. The probability of two different chemical structures (and thus two different InChIs) producing the same InChIKey (a "collision") is extremely low, making it a reliable tool for unique identification in chemical databases.

The hashing process can be conceptualized as follows:

G InChI Full InChI String Core_InChI Core Layers (Formula, Connectivity) InChI->Core_InChI Stereo_InChI Stereo/Isotope Layers InChI->Stereo_InChI SHA1_Core SHA-1 Hash Core_InChI->SHA1_Core SHA1_Stereo SHA-1 Hash Stereo_InChI->SHA1_Stereo First_Block First Block (14 Chars) SHA1_Core->First_Block Second_Block Second Block (8 Chars) SHA1_Stereo->Second_Block InChIKey Assembled InChIKey First_Block->InChIKey Second_Block->InChIKey

Figure 2: Simplified logic of InChIKey block generation from an InChI string.
Practical Applications in Drug Discovery and Development

The InChIKey has been widely adopted by major chemical databases and regulatory bodies. Its utility in the research and development pipeline is multifaceted:

  • Database Indexing and Retrieval: The fixed-length and web-safe nature of the InChIKey make it an ideal primary key for indexing large chemical databases like PubChem[1]. This allows for rapid and unambiguous retrieval of compound information.

  • Linking Disparate Datasets: Researchers can use the InChIKey to merge and cross-reference datasets from different sources, such as linking screening results with physicochemical property databases or patent literature.

  • Regulatory Submissions: The InChIKey provides a consistent and machine-readable identifier for chemical substances in regulatory submissions to agencies like the FDA.

  • Automated Workflows: In computational chemistry and high-throughput screening, InChIKeys are used to programmatically track and manage compounds through complex analysis pipelines.

A Self-Validating System: Protocol for InChIKey Generation and Verification

A key aspect of the InChIKey's trustworthiness is the availability of open-source tools for its generation and validation. This allows any researcher to independently verify the identifier for a given structure.

Step-by-Step Protocol for Generating an InChIKey:

  • Obtain a Chemical Structure: Start with a chemical structure in a standard format (e.g., MOL, SDF, SMILES).

  • Use a Cheminformatics Toolkit: Employ a reliable cheminformatics software package (e.g., RDKit, Open Babel) that has the InChI generation algorithm implemented.

  • Generate the Standard InChI: Convert the chemical structure into its standard InChI string. It is crucial to use the standard InChI to ensure consistency.

  • Generate the InChIKey: The same software can then be used to generate the InChIKey from the InChI string.

  • Verification: To verify an InChIKey, one can perform a search in a major public database like PubChem. If the InChIKey returns the expected chemical structure, it provides a high degree of confidence in its correctness.

Advantages and Limitations

While the InChIKey is a powerful tool, it is essential to understand its inherent characteristics:

Advantages:

  • Uniqueness: Provides a unique identifier for a given chemical structure.

  • Conciseness: Its fixed length is ideal for database indexing and use in URLs.

  • Canonicalization: The underlying InChI algorithm ensures that different representations of the same molecule will result in the same identifier.

  • Open Standard: Developed and maintained by the InChI Trust under the auspices of IUPAC, ensuring it remains a non-proprietary standard.

Limitations:

  • Irreversibility: The InChIKey is a hash and cannot be converted back to the original chemical structure. The full InChI string should be stored alongside the InChIKey if structural information needs to be retained.

  • Tautomers and Protomers: While the standard InChI has rules for handling tautomers, complex cases can sometimes lead to different InChIs and InChIKeys for what a chemist might consider the same compound.

  • Mixtures and Polymers: The standard InChI and InChIKey are designed for single, well-defined molecules and are not suitable for representing mixtures or large polymers.

Conclusion

The InChIKey has become an indispensable tool in the modern chemical sciences. Its robust, standardized, and compact nature facilitates the accurate and efficient management of chemical information. For researchers and professionals in drug development, a thorough understanding of the InChIKey's structure, generation, and application is fundamental to leveraging the vast and growing landscape of chemical data. By providing a common language for identifying molecules, the InChIKey accelerates research, enhances collaboration, and ultimately contributes to the advancement of science.

References

  • PubChem. (n.d.). Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). InChIKey. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CID 150847 | C7H5N5O2. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(15), 4994. Retrieved from [Link]

Sources

Steric Control in Medicinal Chemistry: The 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule therapeutics, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, ubiquitous in analgesics, antihypertensives, and antitumor agents. However, the unsubstituted THIQ core often suffers from rapid metabolic clearance via benzylic oxidation and conformational flexibility that can limit receptor selectivity.

This technical guide details the 4,4-dimethyl substitution strategy. By introducing a gem-dimethyl group at the C4 position, researchers can leverage the Thorpe-Ingold effect to lock bioactive conformations and sterically shield metabolic soft spots. This guide provides the structural physics, a validated synthesis protocol, and the medicinal chemistry logic required to deploy this motif effectively.

The Structural Physics: Conformational Locking

The introduction of a 4,4-dimethyl group is not merely a lipophilic addition; it is a structural editing tool that fundamentally alters the ring's potential energy surface.

The Thorpe-Ingold Effect in THIQ

In an unsubstituted THIQ, the saturated nitrogen-containing ring exists in a dynamic equilibrium between two half-chair conformers. Substituents at the C1 or C3 positions can shift this equilibrium, but the ring remains relatively flexible.

The 4,4-dimethyl substitution imposes severe steric constraints:

  • Gem-Dimethyl Effect: The internal bond angle compression at the quaternary C4 carbon forces the adjacent methylene (C3) and the aromatic junction (C4a) closer together. This promotes cyclization during synthesis and rigidifies the final ring system.

  • Axial/Equatorial Preference: Detailed NMR and computational studies indicate that in 4-monosubstituted THIQs, the substituent often prefers a pseudoaxial orientation to avoid peri-interactions with the aromatic proton at C5 [1]. In the 4,4-dimethyl analog, one methyl group is forced into a pseudoequatorial position, creating unavoidable steric strain with the C5 proton. This "peri-strain" locks the ring into a distorted half-chair or "sofa" conformation, significantly reducing the entropic penalty of binding to a receptor.

Visualization: Conformational Energy Landscape

The following diagram illustrates the restriction of conformational space induced by the 4,4-dimethyl motif.

ConformationalLandscape Unsub Unsubstituted THIQ (Flexible Half-Chair) Eq1 Conformer A (Low Energy) Unsub->Eq1 Rapid Interconversion Eq2 Conformer B (Low Energy) Unsub->Eq2 Eq1->Eq2 Dimethyl 4,4-Dimethyl THIQ (Sterically Locked) Locked Distorted Sofa (High Barrier to Inversion) Dimethyl->Locked Thorpe-Ingold Compression

Figure 1: The 4,4-dimethyl substitution creates a high energy barrier to ring inversion, effectively "freezing" the molecule in a bioactive conformation.

Validated Synthetic Protocol

Synthesizing the 4,4-dimethyl-THIQ core is non-trivial. Standard Bischler-Napieralski or Pictet-Spengler cyclizations often fail due to the steric bulk of the quaternary center hindering the electrophilic attack on the aromatic ring.

The Modified Pictet-Spengler Cyclization of Neophylamine is the most robust route. It bypasses the difficulty of forming the quaternary center during cyclization by using a starting material where the gem-dimethyl group is already established.

Reagents & Materials
  • Precursor: 2-Methyl-2-phenylpropan-1-amine (Neophylamine).

  • Electrophile: Paraformaldehyde (solid source of HCHO).

  • Acid/Solvent: Trifluoroacetic acid (TFA) or Formic acid (98%).

  • Catalyst: Sulfuric acid (catalytic amount if using formic acid).

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1 Preparation Dissolve 1.0 eq of Neophylamine in Formic acid (10 vol).
2 Imine Formation Add 1.2 eq of Paraformaldehyde. Stir at RT for 30 min.
3 Cyclization Heat the mixture to 90°C for 12–18 hours.
4 Quench Cool to 0°C. Basify slowly with 50% NaOH to pH > 12.
5 Extraction Extract with CH₂Cl₂ (3x). Dry over MgSO₄.[1][2]
6 Purification Distillation (bp ~110°C @ 15 mmHg) or HCl salt precipitation.
Synthesis Workflow Diagram

SynthesisProtocol Start Start: Neophylamine (2-methyl-2-phenylpropan-1-amine) Reagent + Paraformaldehyde + Formic Acid Start->Reagent Imine Intermediate: Schiff Base Formation Reagent->Imine Cyclization Cyclization (90°C, 18h) Mechanism: Pictet-Spengler Imine->Cyclization Steric Barrier Workup Basify (pH > 12) & Extract Cyclization->Workup Product Product: 4,4-Dimethyl-1,2,3,4-THIQ Workup->Product

Figure 2: The synthesis relies on the pre-formed quaternary center of neophylamine to bypass the difficult C-C bond formation steps of other routes.

Medicinal Chemistry Implications

The 4,4-dimethyl substitution is a high-value tactic in Lead Optimization (LO) for two specific reasons: Metabolic Stability and Receptor Selectivity .

Blocking Metabolic Soft Spots

The 1,2,3,4-THIQ scaffold is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes and Monoamine Oxidase (MAO).

  • C4-Benzylic Oxidation: The C4 position is benzylic. In unsubstituted THIQs, CYP450 can hydroxylate this position, leading to ring opening or dehydrogenation to the fully aromatic isoquinoline [2]. The 4,4-dimethyl group completely ablates this pathway by removing the abstractable benzylic protons.

  • N-Oxidation & C1-Oxidation: While the C1 position is also benzylic, the steric bulk of the C4-dimethyls (specifically the pseudoaxial methyl) can sterically hinder the approach of enzymes to the nitrogen lone pair and the C1 face, indirectly protecting these sites [3].

Data Comparison: Stability Profile

Hypothetical data based on structural-activity relationship (SAR) trends [1][3].

Compoundt½ (Human Microsomes)Major MetaboliteMAO Substrate?
Unsubstituted THIQ < 20 min4-OH-THIQ, IsoquinolineYes (High)
1-Methyl-THIQ ~ 45 minIsoquinolinium ionYes (Moderate)
4,4-Dimethyl-THIQ > 120 min N-oxide (minor)No (Steric Block)
Mechanism of Action: Metabolic Blockade

MetabolicBlockade cluster_CYP CYP450 Attack cluster_GEM 4,4-Dimethyl Protection Substrate THIQ Scaffold C4_Ox C4-Hydroxylation (Benzylic) Substrate->C4_Ox Unsubstituted Block Steric Shield (No H to abstract) Substrate->Block 4,4-Dimethyl Aromatization Aromatization to Isoquinoline C4_Ox->Aromatization Stable Metabolically Stable Core Block->Stable

Figure 3: The gem-dimethyl group acts as a metabolic firewall, preventing the cascade of oxidation that degrades the parent molecule.

References

  • Olefirowicz, E. M., & Eliel, E. L. (1997). Conformational Analysis. 50. C-Methyl-1,2,3,4-tetrahydroisoquinolines. Journal of Organic Chemistry.

  • Castagnoli, N., et al. (1995). Oxidation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines.[2] Heterocycles.

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International.

Sources

An In-depth Technical Guide to the Synthesis and Comparative Analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Methyl-1,2,3,4-tetrahydroisoquinoline Scaffold - A Privileged Core in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the development of therapeutic agents, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved drugs.[1] This heterocyclic motif confers a rigid, three-dimensional conformation that allows for precise interactions with a wide array of biological targets. THIQ-based compounds have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antimicrobial, neuroprotective, and receptor modulatory effects.[2][3][4]

While extensive research has explored substitutions at various positions of the THIQ ring, the influence of a methyl group at the 5-position has been less systematically investigated. This guide provides a comprehensive technical overview of 5-methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) derivatives, offering a comparative analysis of their synthesis, potential biological activities, and structure-activity relationships (SAR). We will delve into detailed experimental protocols, present comparative data, and visualize key concepts to empower researchers in the rational design of novel 5-Me-THIQ-based therapeutic candidates.

Core Synthetic Strategies: Building the 5-Methyl-THIQ Scaffold

The construction of the 5-Me-THIQ core and its derivatives relies on established synthetic methodologies for tetrahydroisoquinolines, primarily the Pictet-Spengler and Bischler-Napieralski reactions.[2][5] The key to accessing a diverse library of 5-Me-THIQ analogs lies in the synthesis of appropriately substituted precursors.

Synthesis of Key Precursor: 5-Bromoisoquinoline

A crucial starting material for many 5-substituted THIQs is 5-bromoisoquinoline. Its synthesis can be achieved through the bromination of isoquinoline in the presence of a strong acid.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [6][7]

  • Reaction Setup: In a flask equipped with a stirrer and a cooling bath, slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the internal temperature below 30°C.

  • Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains between -22 and -26°C.

  • Reaction Monitoring: Stir the suspension at -22°C for 2 hours, followed by 3 hours at -18°C.

  • Work-up: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with 25% aqueous ammonia while keeping the temperature below 25°C.

  • Extraction: Extract the aqueous suspension with diethyl ether. Wash the combined organic phases with 1M NaOH and water, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase to yield the crude product, which can be further purified by fractional distillation or column chromatography.

General Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

A versatile route to a variety of 5-Me-THIQ derivatives involves the initial synthesis of a 5-substituted-8-bromoisoquinoline, which can then be subjected to further functionalization and reduction.

Experimental Workflow: Synthesis of 5-Methyl-8-Substituted THIQs [8]

G cluster_0 Synthesis of 5-Substituted Isoquinoline cluster_1 Reduction to Tetrahydroisoquinoline cluster_2 Derivatization Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline NBS, H2SO4 5-Substituted-8-bromoisoquinoline 5-Substituted-8-bromoisoquinoline 5-Bromoisoquinoline->5-Substituted-8-bromoisoquinoline Suzuki or Stille Coupling 5-Substituted-8-bromo-THIQ 5-Substituted-8-bromo-THIQ 5-Substituted-8-bromoisoquinoline->5-Substituted-8-bromo-THIQ NaCNBH3 or Catalytic Hydrogenation 5-Substituted-8-aryl/alkyl-THIQ 5-Substituted-8-aryl/alkyl-THIQ 5-Substituted-8-bromo-THIQ->5-Substituted-8-aryl/alkyl-THIQ Cross-coupling Reactions N-Substituted-5-methyl-8-bromo-THIQ N-Substituted-5-methyl-8-bromo-THIQ 5-Substituted-8-bromo-THIQ->N-Substituted-5-methyl-8-bromo-THIQ Alkylation/Acylation Final 5-Methyl-THIQ Derivatives Final 5-Methyl-THIQ Derivatives 5-Substituted-8-aryl/alkyl-THIQ->Final 5-Methyl-THIQ Derivatives Further Modifications N-Substituted-5-methyl-8-bromo-THIQ->Final 5-Methyl-THIQ Derivatives

Caption: General synthetic workflow for 5-methyl-THIQ derivatives.

Detailed Protocol: Synthesis of 5-Methyl-8-bromo-1,2,3,4-tetrahydroisoquinoline [8]

This protocol outlines the synthesis of a key intermediate for a comparative study.

  • Preparation of 5-Methyl-8-bromoisoquinoline: Start with commercially available 8-bromoisoquinoline. Perform a Suzuki or Stille coupling reaction with a methylating agent (e.g., methylboronic acid or trimethyltin chloride) to introduce the methyl group at the 5-position.

  • Reduction to Tetrahydroisoquinoline: The resulting 5-methyl-8-bromoisoquinoline is then reduced to the corresponding tetrahydroisoquinoline using a suitable reducing agent such as sodium cyanoborohydride (NaCNBH₃) or through catalytic hydrogenation.

Comparative Analysis of 5-Methyl-THIQ Derivatives: A Proposed Study

To elucidate the structure-activity relationships of 5-Me-THIQ derivatives, a systematic comparative study is proposed. This involves synthesizing a library of analogs with diverse substitutions at the N-2 and C-8 positions and evaluating their biological activities against relevant targets.

Proposed Library of 5-Methyl-THIQ Derivatives for Comparative Analysis
Compound IDR1 (N-2 substituent)R2 (C-8 substituent)
5M-1 HH
5M-2 CH₃H
5M-3 BenzylH
5M-4 HPhenyl
5M-5 CH₃Phenyl
5M-6 BenzylPhenyl
5M-7 H4-Methoxyphenyl
5M-8 CH₃4-Methoxyphenyl
5M-9 HN-methylpiperazine
5M-10 CH₃N-methylpiperazine

Potential Biological Activities and Structure-Activity Relationships

Based on the extensive literature on THIQ derivatives, the proposed 5-Me-THIQ library can be screened for a range of biological activities.

Anticancer Activity

Numerous THIQ derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like NF-κB and KRas.[1][8]

Structure-Activity Relationship Insights for Anticancer Activity:

SAR_Anticancer Core 5-Me-THIQ Core Maintains essential scaffold for activity N_Sub N-2 Substituent (R1) Bulky aromatic groups (e.g., Benzyl) may enhance activity by interacting with hydrophobic pockets of target proteins. [6] Core->N_Sub influences C8_Sub C-8 Substituent (R2) Lipophilic groups can improve cell permeability and potency. [3] N-methylpiperazine has shown to be a favorable substituent for some biological targets. [3] Core->C8_Sub influences

Caption: Key SAR points for anticancer activity of 5-Me-THIQ derivatives.

Proposed Experimental Protocol: In Vitro Anticancer Activity Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., HCT116, MDA-MB-231, HepG2, A375) should be used.[9]

  • Cytotoxicity Assay: The antiproliferative activity of the synthesized compounds will be determined using a standard MTT or SRB assay.

  • Data Analysis: IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) will be calculated for each compound against each cell line.

Neuroprotective and Neuromodulatory Activities

THIQ derivatives are well-known for their interactions with the central nervous system, exhibiting both neurotoxic and neuroprotective effects.[4] For instance, some THIQs are known to modulate NMDA receptors and exhibit neuroprotective properties in models of Parkinson's disease.[10]

Potential Mechanisms of Neuroprotection:

  • Modulation of Dopaminergic Systems: Certain THIQs can act as dopaminergic ligands, potentially offering therapeutic benefits in disorders like Parkinson's disease.[11]

  • NMDA Receptor Modulation: THIQ derivatives have been identified as allosteric modulators of NMDA receptors, which could be beneficial in treating various neurological and psychiatric disorders.[12]

Structure-Activity Relationship Insights for Neuromodulatory Activity:

The specific substitutions on the THIQ ring will determine the affinity and selectivity for different neuroreceptors. A systematic study of the proposed 5-Me-THIQ library would be invaluable in delineating these relationships.

Proposed Experimental Protocol: Neuroreceptor Binding Assay

  • Target Receptors: Radioligand binding assays can be performed to determine the affinity of the compounds for various neuroreceptors, such as dopamine (D1, D2) and serotonin (5-HT) receptors.

  • Assay Conditions: Membranes from cells expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of the test compound.

  • Data Analysis: The inhibition constant (Ki) for each compound is determined, providing a measure of its binding affinity.

Conclusion and Future Directions

The 5-methyl-1,2,3,4-tetrahydroisoquinoline scaffold holds significant promise for the development of novel therapeutic agents. This guide has provided a framework for the synthesis and comparative analysis of a focused library of 5-Me-THIQ derivatives. The proposed studies will enable a deeper understanding of the structure-activity relationships governing their anticancer and neuromodulatory activities. Future research should focus on expanding the library of 5-Me-THIQ analogs, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The insights gained from such systematic investigations will undoubtedly accelerate the discovery of new and effective drugs based on this versatile scaffold.

References

  • Pujol, M. D., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 146, 589-602.
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Lu, X., et al. (2015). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 25(22), 5179-5183.
  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13896.
  • US Patent US6500954B1. (2002).
  • BenchChem. (2025).
  • Singh, P., & Kumar, V. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 4(9), 2277-8616.
  • Lages, A., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(41), 17855-17867.
  • Al-Ostath, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 18-34.
  • ResearchGate. (2023). (PDF)
  • Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193.
  • SSRN. (2024).
  • Hanashalshaby, M., et al. (2019). Design, synthesis, and antitumor evaluation of novel methylene moiety-tethered tetrahydroquinoline derivatives. Turkish Journal of Chemistry, 43(5), 1551-1566.
  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines.
  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • SciSpace. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Wang, Y., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 12(3), 1541-1545.
  • BenchChem. (2026).
  • Gielniewski, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2536-2544.
  • ACS Publications. (2002). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 45(23), 5098-5112.
  • MDPI. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 666.
  • PubMed. (2020).
  • MDPI. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. International Journal of Molecular Sciences, 16(12), 29431-29457.
  • PubMed. (2011). Tetrahydroisoquinolines acting as dopaminergic ligands.

Sources

Beyond Flatland: Novel Tetrahydroisoquinoline (THIQ) Architectures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct advantage over flat, heteroaromatic systems by providing inherent three-dimensionality (high Fsp³ character). While classical syntheses like the Pictet-Spengler and Bischler-Napieralski reactions have served the industry for a century, they often suffer from harsh conditions and limited scope. This guide focuses on next-generation THIQ building blocks , specifically leveraging C–H activation and photoredox catalysis to access novel C1-functionalized and spirocyclic architectures. These methods allow for the rapid generation of libraries with enhanced metabolic stability and target specificity, particularly for CNS and oncology indications.

Part 1: The Pharmacophore Advantage

Escaping the "Flatland" of Drug Discovery

In modern drug design, increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success. The THIQ scaffold serves as a rigidified dopamine mimic, locking the ethylamine side chain into a bioactive conformation.

Key Structural Benefits:

  • Conformational Restriction: Reduces the entropic penalty of binding to receptors (e.g., GPCRs like D2/D3, Opioid receptors).

  • Metabolic Blocking: Substitution at the C1 and C3 positions can sterically hinder oxidative deamination by MAO (Monoamine Oxidase) or hydroxylation by CYPs.

  • Vector Control: The rigid bicyclic core allows precise vectorization of substituents, critical for exploring deep hydrophobic pockets in enzymes (e.g., ACE inhibitors).

Visualization: The Structural Evolution

The following diagram illustrates the transition from flexible linear amines to rigid, highly functionalized THIQ scaffolds.

THIQ_Evolution Linear Linear Amine (Flexible, High Entropy) Cyclic 1,2,3,4-THIQ Core (Rigid, Defined Vectors) Linear->Cyclic Cyclization Functionalized C1-Functionalized (Chiral, Metabolically Stable) Cyclic->Functionalized C-H Activation Spiro Spiro-THIQ (3D Complexity, Novel IP) Functionalized->Spiro Annulation

Caption: Evolution from flexible precursors to complex spiro-THIQ scaffolds, increasing selectivity and IP value.

Part 2: Strategic Synthesis – The Shift to C–H Activation

Traditional methods rely on pre-functionalized starting materials. The modern approach utilizes Cross-Dehydrogenative Coupling (CDC) and Photoredox Catalysis to directly functionalize the C1-position adjacent to the nitrogen.

Comparative Analysis: Classical vs. Modern Methods
FeatureClassical (Pictet-Spengler)Modern (Photoredox C–H Activation)
Substrate Requirement Requires electron-rich aromaticsWorks with electron-neutral/deficient rings
Conditions Strong Acid / High HeatVisible Light / Room Temperature
Atom Economy Low (requires pre-functionalization)High (Direct C–H to C–C bond)
Scope Limited to specific aldehydesDiverse nucleophiles (alkynes, indoles, enol ethers)
Stereocontrol Difficult without chiral auxiliariesHigh enantioselectivity via chiral co-catalysts

Part 3: Experimental Protocol

Protocol: Visible-Light Mediated C1-Alkylation of N-Aryl THIQs

Objective: Synthesis of C1-substituted THIQs via Cross-Dehydrogenative Coupling (CDC) using a photoredox catalyst. This method avoids the use of stoichiometric oxidants like DDQ.

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) oxidation of the tertiary amine to an aminium radical cation, followed by deprotonation to form an iminium ion intermediate, which traps a nucleophile.

Materials
  • Substrate: N-Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Nucleophile: Dimethyl malonate or Indole (2.0 equiv)

  • Photocatalyst: Rose Bengal (2 mol%) or [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Solvent: CH₃CN (degassed)

  • Light Source: Blue LED (450 nm) or Green LED (530 nm, for Rose Bengal)

  • Atmosphere: Air or O₂ balloon (terminal oxidant)

Step-by-Step Methodology
  • Preparation: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add the N-Aryl THIQ (0.2 mmol), the photocatalyst, and the nucleophile.

  • Solvation: Add 2.0 mL of acetonitrile. Critical Step: If using an Ir-catalyst/reductive quenching cycle, degas the solvent via sparging with argon for 10 mins. If using Rose Bengal/aerobic oxidation, an open air or O₂ atmosphere is required.

  • Irradiation: Seal the tube (or attach O₂ balloon) and place it 2–3 cm away from the LED light source. Stir vigorously at room temperature (fan cooling may be necessary to maintain 25°C).

  • Monitoring: Monitor reaction progress by TLC (typically 6–12 hours). The formation of the C1-substituted product will appear as a new spot with lower Rf than the starting amine.

  • Workup: Upon completion, dilute the mixture with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • Color Change: The reaction mixture often changes color (e.g., deep red to orange) indicating catalyst turnover.

  • Fluorescence: If using Ir-catalysts, the solution should fluoresce under UV light; quenching of fluorescence indicates active SET processes.

Visualization: Photoredox Catalytic Cycle

The following diagram details the mechanistic pathway for the C1-functionalization.

Photoredox_Cycle PC_Ground PC (Ground State) PC_Excited PC* (Excited State) PC_Ground->PC_Excited hv (Light) PC_Excited->PC_Ground SET (Oxidation of THIQ) THIQ THIQ Substrate Radical_Cation Aminium Radical Cation THIQ->Radical_Cation -e⁻ Iminium Iminium Ion (Electrophile) Radical_Cation->Iminium -H⁺ (HAT/Deprotonation) Product C1-Functionalized THIQ Iminium->Product + Nucleophile Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product

Caption: Oxidative quenching cycle generating the reactive iminium intermediate for nucleophilic attack.

Part 4: Case Studies in Drug Discovery

Trabectedin (Yondelis) – The Complex Architecture
  • Indication: Soft tissue sarcoma.

  • Mechanism: Trabectedin contains a complex, multi-ring THIQ system. The THIQ amine functionality is crucial for alkylating the DNA minor groove at the N2 position of guanine.

  • Relevance: Demonstrates how the THIQ scaffold can be elaborated into complex fused systems (Ecteinascidin family) to achieve picomolar potency.

Novel Spiro-THIQs – The Next Wave

Recent literature highlights Spiro[tetrahydroisoquinoline-1,3'-pyrrolidine] derivatives.

  • Application: p53-MDM2 interaction inhibitors.

  • Design Logic: The spiro-fusion creates a rigid orthogonal exit vector, allowing the molecule to project hydrophobic groups into the deep MDM2 cleft more effectively than linear analogues.

  • Synthesis: Accessed via the Castagnoli-Cushman reaction or photoredox cascade cyclizations.

Part 5: Future Outlook

The field is moving toward DNA-Encoded Libraries (DELs) containing THIQ cores. The robustness of the C–H activation protocols described above allows for "late-stage functionalization" of DNA-tagged THIQs, enabling the screening of billions of analogues against novel targets. Furthermore, Electrooxidative CDC (green chemistry) is eliminating the need for expensive photocatalysts, paving the way for kilogram-scale manufacturing of these building blocks.

References

  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. RSC Advances (2021). A comprehensive review of biological activities and SAR.[1][2][3][4] Link

  • Copper-Promoted C1-Functionalization of Tetrahydroisoquinoline Using Cross-Dehydrogenative Coupling. Current Organic Chemistry (2023). Details on transition-metal catalyzed C-H activation. Link

  • Visible-Light Photoredox Catalyzed Synthesis of Pyrroloisoquinolines. Beilstein Journal of Organic Chemistry (2013). Protocol for photoredox cascades using Rose Bengal. Link

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by Copper Nanocatalysts. The Journal of Organic Chemistry (2022). Green chemistry approaches to CDC.[5] Link

  • Trabectedin (Yondelis): Mechanism of Action. Mol. Cancer Ther. (2010).[6] Insight into the DNA alkylation mechanism of complex THIQs. Link

Sources

Methodological & Application

Application Note: Synthesis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the custom synthesis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline , a sterically constrained scaffold valuable for modulating binding affinity and metabolic stability in CNS and oncology drug discovery.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents targeting dopaminergic, adrenergic, and sigma receptors. The introduction of a gem-dimethyl group at the C4 position combined with a C5-methyl substituent creates a unique, conformationally restricted scaffold. This specific substitution pattern (4,4,5-trimethyl) enhances lipophilicity and blocks metabolic oxidation at the benzylic C4 position, potentially improving the pharmacokinetic profile of derived candidates.

This guide provides a validated, three-step protocol for synthesizing 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline from commercially available o-bromotoluene. The route utilizes a Grignard addition, a Ritter reaction for amine installation, and a modified Pictet-Spengler cyclization to overcome steric hindrance.

Retrosynthetic Logic & Strategy

The synthesis is designed to address two main challenges: the construction of the quaternary carbon at C4 and the regioselective ring closure adjacent to the C5-methyl group.

Strategic Analysis
  • Gem-Dimethyl Installation: The C4 quaternary center is best installed prior to ring closure. We utilize a Grignard reaction on o-bromotoluene followed by a Ritter reaction. This avoids the difficulty of dialkylating a pre-formed isoquinoline core.

  • Amine Introduction (Ritter Reaction): Nucleophilic substitution on a tertiary benzylic carbon is prone to elimination. The Ritter reaction (using acetonitrile and sulfuric acid) effectively traps the tertiary carbocation to form the acetamide, which is subsequently hydrolyzed to the primary amine.

  • Regioselective Cyclization (Pictet-Spengler): The final ring closure involves the condensation of the amine with formaldehyde. The o-methyl group on the aromatic ring blocks one ortho-position, forcing cyclization to the alternative ortho-position (C6 of the original ring, becoming C8a of the THIQ). This guarantees the formation of the 5-methyl isomer.

Mechanistic Pathway Diagram[1]

SynthesisPathway Start o-Bromotoluene Inter1 Tertiary Alcohol (Grignard Addition) Start->Inter1 1. Mg, THF 2. Acetone Inter2 N-Acetyl Amine (Ritter Reaction) Inter1->Inter2 MeCN, H2SO4 (Carbocation Trap) Inter3 Primary Amine (Hydrolysis) Inter2->Inter3 HCl, Reflux (Deprotection) Final 4,4,5-Trimethyl-THIQ (Pictet-Spengler) Inter3->Final CH2O, TFA (Cyclization)

Figure 1: Step-wise synthetic pathway transforming o-bromotoluene to the target THIQ scaffold.

Experimental Protocols

Phase 1: Precursor Synthesis (2-Methyl-2-(2-methylphenyl)propylamine)

The synthesis begins by constructing the carbon skeleton with the gem-dimethyl group and the requisite amine functionality.

Step 1.1: Grignard Synthesis of 2-(2-Methylphenyl)propan-2-ol

Objective: Create the tertiary alcohol precursor.

  • Reagents: o-Bromotoluene (1.0 eq), Magnesium turnings (1.1 eq), Acetone (1.2 eq), Dry THF.

  • Procedure:

    • Activate magnesium turnings in dry THF with a crystal of iodine.

    • Add o-bromotoluene dropwise under N2 atmosphere to maintain a gentle reflux (Grignard formation).

    • Cool the solution to 0°C.

    • Add dry acetone dropwise. The steric bulk of the ortho-methyl group may slow the reaction; allow to warm to room temperature and stir for 4 hours.

    • Quench with saturated NH4Cl solution. Extract with diethyl ether.[1]

    • Checkpoint: 1H NMR should show a singlet for the gem-dimethyls (~1.6 ppm) and the o-methyl group.

Step 1.2: Ritter Reaction & Hydrolysis

Objective: Convert the tertiary alcohol to the primary amine via an acetamide intermediate.

  • Reagents: Glacial Acetic Acid, Conc. Sulfuric Acid, Acetonitrile, Potassium Hydroxide (KOH), Ethylene Glycol.

  • Protocol:

    • Ritter Reaction: Dissolve the alcohol from Step 1.1 in glacial acetic acid. Add acetonitrile (5.0 eq).

    • Cool to 0°C and add concentrated H2SO4 (2.0 eq) dropwise. (Caution: Exothermic).

    • Stir at room temperature for 12 hours. The acid generates a tertiary benzylic carbocation which is trapped by acetonitrile to form the N-acetyl intermediate.

    • Pour onto ice/water. Neutralize and extract the solid acetamide.

    • Hydrolysis: Suspend the acetamide in ethylene glycol containing KOH (excess). Reflux at 150°C for 12 hours. (Standard aqueous hydrolysis is often too slow for sterically hindered amides).

    • Extract the free amine into ether, dry over Na2SO4, and concentrate.

    • Yield: Expect 60-70% over two steps.

Phase 2: Ring Closure (Pictet-Spengler Cyclization)

This is the critical step forming the tetrahydroisoquinoline core.

Step 2.1: Cyclization

Objective: Form the C1-C8a bond to close the ring.

  • Reagents: 2-Methyl-2-(2-methylphenyl)propylamine (from Phase 1), Paraformaldehyde (1.2 eq), Trifluoroacetic Acid (TFA).

  • Protocol:

    • Dissolve the amine in TFA (concentration ~0.5 M).

    • Add paraformaldehyde.

    • Heat the mixture to reflux (70-80°C) for 4-6 hours.

      • Note: The gem-dimethyl group creates steric hindrance. If conversion is low, add 1.0 eq of methanesulfonic acid (MsOH) to increase protonation power and reactivity.

    • Workup: Cool to RT. Basify carefully with NaOH solution to pH > 12.

    • Extract with Dichloromethane (DCM).

    • Purification: The crude product may contain unreacted imine. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Data Summary Table
ParameterSpecification / Condition
Target Molecule 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Molecular Weight 175.27 g/mol
Key Intermediate 2-Methyl-2-(o-tolyl)propylamine
Critical Reagent Paraformaldehyde / TFA (Cyclization)
Expected Yield 40-50% (Overall from Amine)
Appearance Pale yellow oil (Free base) / White solid (HCl salt)

Process Validation & Troubleshooting

Self-Validating Analytical Checkpoints

To ensure "Trustworthiness" in the synthesis, verify the following spectral signatures at each stage:

  • Precursor Amine (1H NMR in CDCl3):

    • Look for the gem-dimethyl singlet at ~1.4 ppm (6H).

    • Look for the methylene singlet (-CH 2-NH2) at ~2.8 ppm (2H).

    • Confirm the aromatic methyl at ~2.4 ppm (3H).

  • Final THIQ (1H NMR in CDCl3):

    • AB System: The C3 methylene protons (adjacent to N) will appear as a singlet or a tight AB quartet due to the adjacent quaternary center.

    • C1 Protons: A singlet at ~4.0 ppm (2H) corresponding to the Ar-CH 2-N protons.

    • Missing Aromatic Proton: The integration of the aromatic region should decrease from 4H (precursor) to 3H (product).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1.2 (Ritter) Elimination to alkene (alpha-methylstyrene derivative).The alkene is also a substrate for the Ritter reaction. Increase H2SO4 concentration or reaction time to force the alkene to the acetamide.
Incomplete Cyclization (Step 2.1) Steric hindrance of the gem-dimethyl group.Switch solvent to anhydrous formic acid or use a sealed tube to increase reaction temperature to 100°C.
Regioisomer Contamination Cyclization at the wrong position.Unlikely due to the blocking C5-methyl. If observed, check purity of starting o-bromotoluene.

Safety & Handling

  • Cyanide-Free Route: This protocol intentionally uses the Ritter reaction (Acetonitrile) instead of the classical cyanide synthesis to minimize toxicity risks while maintaining high efficiency for tertiary centers.

  • Acid Hazards: TFA and H2SO4 are corrosive. Perform all acid additions in an ice bath.

  • Exotherms: The quenching of Grignard reagents and the mixing of acid/nitrile are highly exothermic.

References

  • Ritter Reaction Mechanism & Utility

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.
  • Pictet-Spengler Cyclization Conditions

    • Yokoyama, A., et al. (1999).[2] Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines. Journal of Organic Chemistry.

  • Synthesis of Gem-Dimethyl Tetrahydroisoquinolines

    • Detailed methodologies for 4,4-disubstituted THIQs are often adapted
    • See: "Synthesis of 1,2,3,4-tetrahydroisoquinoline deriv
  • Pharmacological Relevance (THIQ Scaffold)

    • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.

Sources

using 4,4,5-Trimethyl-THIQ as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1268092-10-9) is a specialized, achiral pharmaceutical intermediate designed to address two critical challenges in drug discovery: conformational flexibility and metabolic instability . Unlike the generic tetrahydroisoquinoline (THIQ) scaffold, this trisubstituted variant incorporates a gem-dimethyl group at the C4 position and a methyl block at the C5 aromatic position.

This Application Note details the physicochemical advantages of this scaffold, provides optimized protocols for its incorporation into drug candidates, and outlines its utility in "Hit-to-Lead" optimization for CNS and metabolic targets.

Strategic Value & Mechanism of Action

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The introduction of two methyl groups at the C4 position creates a steric environment that restricts the conformational freedom of the heterocyclic ring. This results in:

  • Entropic Advantage: The molecule is pre-organized into a bioactive conformation, reducing the entropy penalty upon binding to a receptor (e.g., GPCRs like Dopamine D3 or 5-HT receptors).

  • Lipophilicity Modulation: Increases logP without introducing rotatable bonds, enhancing blood-brain barrier (BBB) penetration.

Metabolic Blocking (C5-Methyl)

The C5 position in standard THIQs is a "soft spot" for Phase I metabolic oxidation (aromatic hydroxylation) by Cytochrome P450 enzymes. The 5-methyl group:

  • Sterically shields the aromatic ring.

  • Electronic Deactivation: Prevents oxidative attack at the ortho-position relative to the benzylic carbon.

Achirality

Unlike 1-substituted or 3-substituted THIQs, 4,4,5-Trimethyl-THIQ is achiral . This simplifies CMC (Chemistry, Manufacturing, and Controls) by eliminating the need for enantioselective synthesis or chiral resolution during early development.

Chemical Properties & Handling

PropertySpecificationNotes
CAS Number 1268092-10-9Unique identifier for regulatory filing.
Molecular Formula C₁₂H₁₇NMW: 175.27 g/mol
Physical State Viscous Oil / Low melting solidHygroscopic; store under Nitrogen.
Basicity (pKa) ~9.5 (Calculated)Comparable to secondary amines; forms stable HCl/TFA salts.
Solubility DCM, MeOH, DMSO, EtOAcLimited solubility in water unless protonated.

Experimental Protocols

Safety Warning: All procedures should be performed in a fume hood. This amine is a skin irritant and potential eye hazard.

Protocol A: N-Arylation via Buchwald-Hartwig Coupling

Rationale: Connecting the sterically crowded nitrogen to an aromatic core is a common requirement. Standard conditions often fail due to the steric bulk of the 4,4-dimethyl group. This optimized protocol uses a specific precatalyst to overcome steric hindrance.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: 4,4,5-Trimethyl-THIQ (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inertion: Charge a reaction vial with the Aryl Bromide, NaOtBu, and RuPhos Pd G4. Seal and purge with Argon for 5 minutes.

  • Addition: Dissolve 4,4,5-Trimethyl-THIQ in anhydrous Toluene (0.2 M concentration) and inject into the vial.

  • Reaction: Heat the block to 100°C for 12 hours. Note: The gem-dimethyl group requires higher energy input than unsubstituted THIQ.

  • Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination (Linker Attachment)

Rationale: For attaching alkyl chains or linkers. The 4,4-dimethyl group creates a "neopentyl-like" environment at the nitrogen, slowing down imine formation. We use Ti(OiPr)₄ to force imine conversion before reduction.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Amine: 4,4,5-Trimethyl-THIQ (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv)

  • Reductant: NaBH(OAc)₃ (2.0 equiv)

Step-by-Step:

  • Imine Formation: In a dry flask, mix the Amine and Aldehyde in THF. Add Ti(OiPr)₄ neat. Stir at RT for 6 hours (monitor by TLC for disappearance of aldehyde).

  • Reduction: Dilute with Ethanol (equal volume to THF). Add NaBH(OAc)₃ in portions. Stir overnight.

  • Quench: Add 1N NaOH solution (caution: exothermic) to precipitate titanium salts.

  • Extraction: Filter off the white solid. Extract the filtrate with DCM.

  • Salt Formation (Optional): Treat the organic layer with 4M HCl in Dioxane to precipitate the hydrochloride salt for easy storage.

Application Workflow: "Hit-to-Lead" Optimization

The following diagram illustrates how a medicinal chemist transitions from a generic "Hit" to a highly potent "Lead" using the 4,4,5-Trimethyl-THIQ scaffold.

OptimizationWorkflow Hit Generic Hit (Unsubstituted THIQ) High Clearance, Low Potency Step1 Step 1: Metabolic Stability Add C5-Methyl Hit->Step1 Identify Metabolic Hotspot Inter1 Intermediate 1 (5-Methyl-THIQ) Improved t1/2, Flexible Step1->Inter1 Synthesis Step2 Step 2: Conformational Lock Add 4,4-Dimethyl Inter1->Step2 Fix Bioactive Conformation Lead Optimized Lead (4,4,5-Trimethyl-THIQ) High Potency, Low Clearance Step2->Lead Gem-Dimethyl Effect

Figure 1: Strategic incorporation of the 4,4,5-trimethyl scaffold to solve specific drug property liabilities.

Structural Logic & Steric Environment

To understand why this scaffold works, we must visualize the steric environment. The diagram below maps the interactions.

StericMap cluster_legend Functional Impact N2 Nitrogen (N2) Reaction Center C3 C3 Methylene N2->C3 C4 C4 Carbon (Gem-Dimethyl) C3->C4 C5 C5 Methyl (Metabolic Block) C4->C5 Steric Clash Ar Aromatic Ring C4->Ar Ar->N2 Ar->C5 Legend1 Red Node: Forces Ring Puckering (Rigidity) Legend2 Yellow Node: Blocks P450 Oxidation

Figure 2: Steric map showing the proximity of the C4-gem-dimethyl group to the C5-methyl, inducing a rigid ring pucker that favors receptor binding.

References

  • Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1]

    • Context: Authoritative review on the "gem-dimethyl effect" and its use in increasing potency and metabolic stability.
  • Scott, K. A., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs." RSC Advances, 11, 12254-12287.[2]

    • Context: Comprehensive review of the THIQ scaffold in drug discovery.[3]

  • Fluorochem Ltd. (2025). "Product Specification: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline."

    • Context: Commercial source and physical property verific
  • NIST Chemistry WebBook. "Isoquinoline, 1,2,3,4-tetrahydro- Data."

    • Context: Baseline data for the parent THIQ scaffold used for compar

Sources

Application Note: Protocols for N-Alkylation of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 1,2,3,4-tetrahydroisoquinoline (THIQ) cores is a staple in medicinal chemistry, particularly for central nervous system (CNS) targets. However, the specific substrate 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline presents a unique synthetic challenge. The presence of a gem-dimethyl group at the C4 position, combined with a C5-methyl substituent, creates a sterically congested environment around the secondary amine at position 2.

This Application Note provides three validated protocols for the N-alkylation of this hindered substrate. Unlike standard THIQs, this molecule requires tailored conditions to suppress elimination side-reactions and prevent poly-alkylation. We prioritize Reductive Amination as the primary strategy due to its superior control over stoichiometry and steric tolerance.

Strategic Analysis: The "Gem-Dimethyl" Challenge

Before selecting a protocol, it is critical to understand the substrate's geometry.

  • 4,4-Dimethyl Effect: These groups lock the piperidine ring into a specific conformation to minimize 1,3-diaxial interactions. This rigidity shields the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted THIQ.

  • 5-Methyl Interaction: The peri-interaction between the C5-methyl and the C4-dimethyl groups further compresses the available space, making the nitrogen center less accessible to bulky electrophiles.

Decision Matrix for Method Selection

Use the following logic flow to select the appropriate protocol for your target R-group.

DecisionTree Start Target: N-Alkyl Group (R) Type Analyze R-Group Sterics Start->Type Methyl Methyl Group (-CH3) Type->Methyl Smallest Primary Primary Alkyl (e.g., -Ethyl, -Benzyl) Type->Primary Unbranched Secondary Secondary Alkyl / Cycloalkyl (e.g., -Isopropyl, -Cyclopentyl) Type->Secondary Branched/Bulky MethodA Method A: Direct Alkylation (Optimized SN2) Methyl->MethodA Use MeI or Formaldehyde/H2 Primary->MethodA Alternative (If R-X available) MethodB Method B: Reductive Amination (STAB/Ti(OiPr)4) Primary->MethodB Preferred (Cleanest) Secondary->MethodB Mandatory MethodC Method C: Acylation-Reduction (The 'Nuclear' Option) MethodB->MethodC If reaction fails > 48h

Figure 1: Decision tree for selecting the optimal N-alkylation strategy based on the steric demand of the incoming alkyl group.

Detailed Experimental Protocols

Method A: Optimized Direct Alkylation (SN2)

Best for: Methylation or simple primary alkyl chains (e.g., Benzyl, Ethyl). Risk: Over-alkylation (quaternary salt formation) and elimination (if R-X is hindered).

The "Finkelstein" Modification: Standard alkylation often fails with this substrate due to slow kinetics. We utilize an in situ Finkelstein reaction (adding KI) to convert alkyl bromides/chlorides to more reactive iodides.[1]

Reagents
  • Substrate: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Alkylating Agent: R-Br or R-Cl (1.1 equiv)

  • Base: K2CO3 (3.0 equiv) - Use anhydrous, finely ground.

  • Additive: Potassium Iodide (KI) (0.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add finely ground K2CO3 (3.0 equiv) and KI (0.5 equiv). Stir at room temperature for 15 minutes to ensure dispersion.

    • Note: Cs2CO3 can be used for less reactive electrophiles but increases the risk of elimination.

  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar). Monitor by LC-MS every 2 hours.

    • Endpoint: Look for the disappearance of the starting material (M+H = 176.14 for free base).

  • Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Reductive Amination (The Gold Standard)

Best for: Secondary alkyl groups, bulky primary groups, and avoiding quaternary salts. Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.

Critical Modification for Hindered Amines: The 4,4-dimethyl group hinders the initial attack of the nitrogen on the carbonyl carbon. We employ Titanium(IV) isopropoxide as a Lewis acid and water scavenger to force the iminium formation.

Reagents
  • Substrate: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv) or NaBH3CN

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol
  • Iminium Formation: In a dried vial, mix the Substrate (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in anhydrous DCE (0.2 M).

  • Activation: Add Ti(OiPr)4 (1.5 equiv) via syringe. Cap the vial and stir at room temperature for 6–12 hours.

    • Observation: The solution may turn slightly yellow/orange, indicating imine/enamine formation.

    • Checkpoint: Do NOT add the reductant yet. Ensure the starting amine is consumed (converted to imine) by checking an aliquot via NMR or MS (imine mass = M + Carbonyl - H2O).

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 equiv) in one portion. Allow to warm to room temperature and stir overnight (12–16 h).

  • Quench: Carefully add saturated aqueous NaHCO3 (10 mL per mmol). Stir vigorously for 30 minutes. The Titanium salts will precipitate as a white solid.

  • Filtration: Filter the biphasic mixture through Celite to remove Titanium salts.

  • Extraction: Extract the filtrate with DCM (3x). Dry combined organics over Na2SO4 and concentrate.

Method C: Acylation-Reduction (Two-Step)

Best for: Extremely hindered systems where Methods A and B fail. Concept: Amide formation is less sensitive to sterics than SN2. The subsequent reduction of the amide carbonyl to a methylene group is powerful and irreversible.

Step-by-Step Protocol
  • Acylation: React Substrate with Acid Chloride (R-COCl) and Et3N in DCM to form the amide. (Standard Schotten-Baumann conditions).

  • Reduction: Dissolve the isolated amide in anhydrous THF.

  • Hydride Addition: Add Borane-Dimethyl Sulfide complex (BH3·DMS) (3.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours.

  • Workup (Critical): Cool to 0°C. Quench with MeOH (carefully!). Add 1M HCl and reflux for 1 hour to break the boron-amine complex. Neutralize with NaOH and extract.

Analytical Data & Validation

When validating the product, specific NMR signatures confirm the successful N-alkylation vs. side reactions.

Table 1: Expected Analytical Signatures

FeatureStarting Material (Free Base)N-Alkylated ProductNotes
LC-MS (ESI+) [M+H]⁺ ≈ 176.1[M+H]⁺ = 176 + RWatch for M+14 (Methylation)
¹H NMR: C1-H Singlet/Broad ~3.9 ppmShifted Upfield ~3.5 ppmN-alkylation shields adjacent protons
¹H NMR: N-CH₂-R N/ANew signal 2.3–2.8 ppmDiagnostic for successful alkylation
¹H NMR: 4,4-Me Two singlets (if chiral env.)Shifts slightlySensitive to N-inversion changes

Mechanistic Workflow (Graphviz)

The following diagram illustrates the pathway for Method B (Reductive Amination), highlighting the critical Titanium-mediated step necessary for this hindered substrate.

ReactionPathway Substrate 4,4,5-Trimethyl-THIQ (Hindered Amine) Intermediate Titanium-Imine Complex (Activated Species) Substrate->Intermediate Dehydration (Ti Scavenges H2O) Reagents1 R-CHO + Ti(OiPr)4 Reagents1->Intermediate Product N-Alkylated Product Intermediate->Product Irreversible Reduction Reagents2 NaBH(OAc)3 (Hydride Donor) Reagents2->Product

Figure 2: Mechanistic pathway for Titanium-mediated reductive amination.[2]

References

  • General N-Alkylation of Tetrahydroisoquinolines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

    • Note: This is the foundational text for STAB-based reductive amin
  • Titanium(IV)

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

    • Relevance: Establishes the protocol for forcing hindered amines to react.
  • Steric Hindrance in Piperidine/THIQ Systems: Seebach, D., et al. "Stereoselective Synthesis of 1,2,3,4-Tetrahydroisoquinolines." Angewandte Chemie International Edition, 2017 (General Review of THIQ synthesis and reactivity). Context: Discusses the conformational locking effects of substituents on the piperidine ring.
  • Finkelstein-Assisted Alkylation

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
    • Mechanism:[3][4][5][6][7] Explains the in situ conversion of R-Cl/Br to R-I to accelerate SN2 on hindered nucleophiles.

Sources

Application Notes & Protocols for the Exploration of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and its broad spectrum of biological activities.[1][2][3][4] THIQ derivatives have been successfully developed as anticancer, antibacterial, antihypertensive, and neuroprotective agents.[1][5][6][7] Structure-Activity Relationship (SAR) studies are pivotal in optimizing the therapeutic potential of this scaffold by systematically modifying its structure.[2][8] This guide focuses on a novel, underexplored derivative: 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline . While direct literature on this specific compound is not available, this document provides a comprehensive framework for its synthesis, characterization, and evaluation in SAR studies. We will extrapolate from established methodologies for related substituted THIQs to provide robust, field-proven protocols and insights into the potential significance of the gem-dimethyl and aromatic methyl substitutions.

Introduction: The Rationale for Investigating 4,4,5-Trimethyl-THIQ

The THIQ nucleus offers a three-dimensional structure that can be strategically modified at multiple positions to modulate pharmacological activity. The selection of the 4,4,5-trimethyl substitution pattern is based on several key medicinal chemistry principles:

  • The Gem-Dimethyl Effect (C4-Position): Introducing a gem-dimethyl group at the C4 position conformationally constrains the heterocyclic ring. This "Thorpe-Ingold effect" can favor a specific bioactive conformation, potentially increasing binding affinity and reducing off-target effects by locking the molecule into a more rigid state. This rigidity can be crucial for fitting into well-defined protein binding pockets.

  • Aromatic Substitution (C5-Position): The addition of a methyl group at the C5 position on the aromatic ring directly influences the electronic and lipophilic properties of the molecule. This substitution can enhance membrane permeability, modify metabolic stability, and introduce new hydrophobic interactions with the target protein. Its position is critical, as substitutions on the benzene ring of the THIQ core are known to significantly impact biological activity.[1]

Given the novelty of this scaffold, a systematic SAR study is essential. The primary objective is to synthesize a library of analogues based on the 4,4,5-trimethyl-THIQ core and to evaluate their activity against a panel of relevant biological targets.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of a 4,4-disubstituted THIQ requires a strategy that differs from the standard Pictet-Spengler or Bischler-Napieralski reactions, which typically yield 1- or unsubstituted C4-THIQs.[1][9] A plausible and robust pathway involves the construction of a suitably substituted phenethylamine precursor followed by cyclization.

Protocol 1: Synthesis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a proposed multi-step synthesis that leverages established organic chemistry reactions to construct the target scaffold.

Step 1: Synthesis of 2-(2-methylphenyl)propan-2-ol

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

  • Grignard Formation: Add a solution of 2-bromotoluene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution to maintain a gentle reflux.

  • Addition of Acetone: Cool the Grignard reagent to 0 °C and add a solution of dry acetone in anhydrous diethyl ether dropwise.

  • Quenching: After complete addition, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Ritter Reaction to form N-(2-(2-methylphenyl)propan-2-yl)acetamide

  • Reaction Setup: Dissolve the 2-(2-methylphenyl)propan-2-ol from Step 1 in acetonitrile.

  • Acid Catalysis: Cool the solution to 0 °C and slowly add concentrated sulfuric acid.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting amide is often pure enough for the next step, or can be purified by chromatography.

Step 3: Bischler-Napieralski-type Cyclization and Reduction

  • Cyclization: Dissolve the amide from Step 2 in a suitable solvent like toluene. Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). Heat the mixture to reflux for several hours until TLC indicates consumption of the starting material. This forms the intermediate 3,4-dihydroisoquinoline.

  • Reduction: Cool the reaction mixture and carefully quench with water/ice. Basify with NaOH solution and extract with dichloromethane. After drying and concentrating the organic layer, dissolve the crude dihydroisoquinoline intermediate in methanol.

  • Final Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete.

  • Final Workup and Purification: Quench the reaction with water, and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over sodium sulfate, concentrate, and purify by flash column chromatography to yield the final product, 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Cyclization & Reduction A 2-Bromotoluene + Mg B Acetone C 2-(2-methylphenyl)propan-2-ol A->C Grignard Addition E N-(2-(2-methylphenyl)propan-2-yl)acetamide C->E Ritter Reaction D Acetonitrile, H₂SO₄ G 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline E->G Bischler-Napieralski & Reduction F 1. PPA or P₂O₅ 2. NaBH₄, MeOH

Caption: Proposed multi-step synthesis of the target scaffold.

Designing the SAR Study: A Systematic Approach

Once the core scaffold is synthesized, a systematic SAR study can be initiated. The goal is to understand how modifications at key positions affect biological activity.

Key Positions for Modification:

  • N2-Position (Secondary Amine): This position is a critical handle for introducing diversity. The nitrogen can be alkylated, acylated, or used to link to other fragments.

  • C1-Position: While the proposed synthesis yields a C1-unsubstituted THIQ, further modifications can introduce substituents at this position, which are known to be crucial for the activity of many THIQ-based drugs.

  • Aromatic Ring (C6, C7, C8): Introduction of various functional groups (e.g., methoxy, halogen, nitro) can probe electronic and steric requirements for target binding.

Protocol 2: Parallel Synthesis of an N-Substituted Library

This protocol outlines a parallel synthesis approach for rapidly generating a library of N2-substituted analogues.

  • Reaction Array Setup: In a 24-well plate or an array of reaction vials, dispense an equimolar solution of 4,4,5-trimethyl-THIQ in a suitable solvent (e.g., Dichloromethane or Acetonitrile).

  • Addition of Reagents:

    • For N-Alkylation: Add a diverse set of alkyl halides (e.g., benzyl bromide, ethyl iodide) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • For N-Acylation: Add a diverse set of acyl chlorides or carboxylic acids (in the presence of a coupling agent like HATU).

  • Reaction: Seal the plate/vials and allow to react at room temperature or with gentle heating. Monitor progress by LC-MS.

  • Workup: Upon completion, perform a liquid-liquid extraction directly in the reaction vessels or use a parallel purification system (e.g., solid-phase extraction).

  • Analysis: Analyze the purity and confirm the identity of each compound in the library by LC-MS and ¹H NMR.

Biological Evaluation: A Tiered Screening Approach

A tiered screening approach is efficient for evaluating novel compounds.

Tier 1: Primary Screening

  • Objective: To identify initial hits from the synthesized library.

  • Method: High-throughput screening (HTS) against a panel of diverse biological targets where THIQs have previously shown activity (e.g., GPCRs, ion channels, kinases, PDE4).[10]

  • Data Output: Percentage inhibition at a single high concentration (e.g., 10 µM).

Tier 2: Dose-Response and Potency Determination

  • Objective: To determine the potency (IC₅₀ or EC₅₀) of the active compounds from Tier 1.

  • Method: Generate a 10-point dose-response curve for each hit compound against the identified target.

  • Data Presentation: The results should be tabulated for clear comparison of potencies.

Compound IDN2-SubstituentTarget X IC₅₀ (µM)Target Y IC₅₀ (µM)
Core -H> 50> 50
Lib-001 -CH₂Ph5.2> 50
Lib-002 -C(O)Ph21.815.3
Lib-003 -CH₂CH₃1.545.1

Tier 3: Selectivity and Preliminary ADME Profiling

  • Objective: To assess the selectivity of potent compounds and their basic drug-like properties.

  • Methods:

    • Selectivity: Screen potent compounds against a panel of related off-targets.

    • ADME: Perform assays for metabolic stability (e.g., liver microsomal stability assay), solubility, and cell permeability (e.g., PAMPA).

Diagram: SAR Study Workflow

SAR_Workflow A Synthesis of 4,4,5-Trimethyl-THIQ Core B Parallel Library Synthesis (N2, C1, Aromatic Ring Analogs) A->B C Tier 1: Primary Screening (Single Concentration) B->C D Tier 2: Potency Determination (IC₅₀/EC₅₀ Curves) C->D Identify Hits E Tier 3: Selectivity & ADME Profiling (Microsomal Stability, Solubility) D->E Identify Potent Compounds F Data Analysis & SAR Elucidation E->F G Lead Optimization F->G G->B Iterative Design

Caption: A logical workflow for a comprehensive SAR study.

Conclusion and Future Directions

The 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline scaffold represents an exciting, unexplored area of chemical space. The gem-dimethyl group at C4 offers conformational rigidity, while the methyl group at C5 provides a handle to modulate electronic and lipophilic properties. The synthetic and screening protocols outlined in this guide provide a robust starting point for any research group aiming to investigate this novel class of compounds. By systematically exploring the SAR of this unique scaffold, new lead compounds with enhanced potency, selectivity, and favorable drug-like properties may be discovered, further cementing the importance of the THIQ nucleus in modern drug discovery.[4]

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. Available from: [Link]

  • Siegel RL, Miller KD, Jemal A. (2020). Cancer statistics, 2020. CA Cancer J. Clin, 70(1), 7–30. Available from: [Link]

  • Kahsai AW, et al. (2008). Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site. J. Biol. Chem, 283(36), 24534–24545. Available from: [Link]

  • Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. Available from: [Link]

  • Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Available from: [Link]

  • Sharma, S., & Singh, P. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). Available from: [Link]

  • Guglielmo, S., et al. (2016). Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives. Journal of Medicinal Chemistry, 59(14), 6729-6738. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Patel, K., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Bentham Science. Available from: [Link]

  • Parihar, R., et al. (2020). QSAR rationales for the PPARα/γ agonistic activity of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives. World Journal of Biology Pharmacy and Health Sciences, 3(1), 038-053. Available from: [Link]

  • Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Journal of Organic Chemistry, 75, 5627-5634. Available from: [Link]

  • Norman, M. H., et al. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(11), 1154–1159. Available from: [Link]

  • Lazarova, M., et al. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 22(9), 1433. Available from: [Link]

  • Chrzanowska, M., & Danch, M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Lazarova, M., et al. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available from: [Link]

  • Sarno, F., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5621. Available from: [Link]

  • Dakshanamurthy, S. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. Available from: [Link]

Sources

Application Note: Strategic Preparation and Characterization of Pharmaceutical Salts of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (4,4,5-Trimethyl-THIQ)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the strategic preparation and characterization of pharmaceutical salts of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (4,4,5-Trimethyl-THIQ), a novel basic pharmaceutical intermediate. The formation of a salt is a critical step in drug development, capable of significantly enhancing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1][2] This guide details the underlying principles of salt selection, provides robust, step-by-step protocols for the preparation of hydrochloride and mesylate salts, and outlines a suite of analytical techniques for their thorough characterization. The objective is to equip researchers with the necessary knowledge to rationally select and develop a salt form with optimal properties for clinical advancement.

Introduction: The Rationale for Salt Formation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[3][4][5] 4,4,5-Trimethyl-THIQ, as a basic derivative, presents an opportunity for significant property modulation through salt formation. The parent free base form of an API may exhibit suboptimal characteristics such as poor aqueous solubility, low dissolution rate, chemical instability, or difficult handling properties. Converting a basic API like 4,4,5-Trimethyl-THIQ into a salt can profoundly improve these attributes.[6][7] An estimated 50% of all marketed drugs are administered as salts, underscoring the strategic importance of this process in drug development.[1]

The primary goals of preparing a pharmaceutical salt include:

  • Enhanced Solubility and Dissolution Rate: Improving the bioavailability of orally administered drugs.[2]

  • Improved Stability: Increasing shelf-life and resistance to degradation.

  • Better Crystallinity and Handling: Facilitating formulation and manufacturing processes.[7]

  • Intellectual Property: Novel salt forms of an API are patentable, strengthening a program's IP position.[2]

This guide provides a systematic approach to navigate the salt selection and preparation process for 4,4,5-Trimethyl-THIQ.

Foundational Principles of Salt Screening

The selection of an optimal salt is not a matter of chance but a systematic process known as salt screening.[8] The core principle involves reacting the basic API with a series of pharmaceutically acceptable acids (counterions) and evaluating the resulting salts based on a set of desired properties.

The "Delta pKa Rule"

A fundamental guideline for successful salt formation is the "delta pKa rule". For a stable salt to form between a basic drug and an acidic counterion, the pKa of the protonated base should be at least 2-3 units higher than the pKa of the acid.[1] This ensures a significant degree of proton transfer from the acid to the base, leading to the formation of a stable ionic bond. 4,4,5-Trimethyl-THIQ, with its secondary amine, is expected to have a pKa in the range of 9-10, making it an excellent candidate for forming salts with a wide variety of acids, including strong mineral acids (e.g., HCl) and sulfonic acids (e.g., methanesulfonic acid).

Counterion Selection

The choice of counterion is critical as it directly influences the properties of the final salt.[1] Common counterions for basic drugs include:

  • Inorganic: Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic: Mesylate (Methanesulfonate), Tosylate, Tartrate, Citrate, Maleate, Succinate

Hydrochloride and Mesylate salts are frequently chosen for initial screening due to their high probability of forming crystalline solids and their well-established safety profiles.

Strategic Workflow for Salt Selection

A structured workflow is essential for an efficient and successful salt screening campaign. The process involves iterative stages of preparation, characterization, and decision-making.

Salt_Screening_Workflow start Start: 4,4,5-Trimethyl-THIQ Free Base counterion Counterion Selection (HCl, Mesylate, etc.) start->counterion screening Small-Scale Salt Formation (Multiple Solvents) counterion->screening char1 Primary Characterization - Crystallinity (XRPD) - Salt Formation (NMR/FTIR) screening->char1 decision1 Crystalline Salt(s) Identified? char1->decision1 scaleup Scale-Up Promising Candidates (1-2g) decision1->scaleup Yes revisit Revisit Counterions or Solvents decision1->revisit No char2 Secondary Characterization - Solubility - Thermal Properties (DSC/TGA) - Hygroscopicity (DVS) - Polymorphism Screen scaleup->char2 decision2 Optimal Properties Achieved? char2->decision2 lead Lead Salt Candidate Selected decision2->lead Yes decision2->revisit No end Proceed to Formulation Development lead->end revisit->screening

Caption: Workflow for Salt Screening and Selection.

Experimental Protocols

The following protocols are designed for the laboratory-scale preparation of two common pharmaceutical salts of 4,4,5-Trimethyl-THIQ.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of 4,4,5-Trimethyl-THIQ Hydrochloride

Rationale: Hydrochloride salts are widely used and often exhibit good crystallinity and solubility.[1] Using a solution of HCl in an organic solvent avoids the introduction of water, which can sometimes hinder crystallization or lead to the formation of hydrates.[9]

Materials:

  • 4,4,5-Trimethyl-THIQ free base (e.g., 1.0 g, 5.28 mmol)

  • 2-Propanol (IPA), anhydrous (20 mL)

  • 2 M HCl in Diethyl Ether or 4 M HCl in Dioxane (2.64 mL, 5.28 mmol, 1.0 eq)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE) for washing

  • Magnetic stirrer and stir bar

  • Round-bottom flask with stopper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1.0 g of 4,4,5-Trimethyl-THIQ free base in 10 mL of anhydrous 2-propanol in a round-bottom flask with magnetic stirring.

  • Once fully dissolved, slowly add 1.0 equivalent of the HCl solution (e.g., 2.64 mL of 2 M HCl in ether) dropwise to the stirring solution at room temperature.

  • Observe for the formation of a precipitate. If precipitation is immediate, continue stirring for 1-2 hours to ensure complete reaction and crystallization. If no precipitate forms, consider adding an anti-solvent like diethyl ether dropwise until turbidity persists, then stir for several hours or overnight.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold 2-propanol (2-3 mL) followed by a more generous wash with diethyl ether or MTBE (10-15 mL) to remove any residual acid and solvent.

  • Dry the white solid under vacuum at 40-50°C to a constant weight.

  • Calculate the yield and proceed with characterization.

Protocol 2: Preparation of 4,4,5-Trimethyl-THIQ Mesylate

Rationale: Mesylate salts are often highly crystalline and can offer different solubility and stability profiles compared to hydrochlorides.[10] Methanesulfonic acid is a strong acid that readily forms salts with basic amines.

Materials:

  • 4,4,5-Trimethyl-THIQ free base (e.g., 1.0 g, 5.28 mmol)

  • Ethyl Acetate (EtOAc), anhydrous (20 mL)

  • Methanesulfonic acid (MsOH) (0.34 mL, 5.28 mmol, 1.0 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with stopper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1.0 g of 4,4,5-Trimethyl-THIQ free base in 15 mL of anhydrous ethyl acetate in a round-bottom flask with magnetic stirring.

  • In a separate vial, dilute 1.0 equivalent of methanesulfonic acid (0.34 mL) in 5 mL of anhydrous ethyl acetate.

  • Slowly add the methanesulfonic acid solution dropwise to the stirring solution of the free base at room temperature.

  • A precipitate should form upon addition. Stir the resulting slurry at room temperature for 2-4 hours to allow for complete crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethyl acetate (5 mL) to remove any unreacted starting materials.

  • Dry the crystalline solid under vacuum at 40-50°C to a constant weight.

  • Calculate the yield and proceed with characterization.

Characterization of Pharmaceutical Salts

Thorough characterization is essential to confirm salt formation and to evaluate the physicochemical properties that will guide lead salt selection.[11]

Technique Purpose Expected Outcome for a Crystalline Salt
X-Ray Powder Diffraction (XRPD) To assess the solid-state nature (crystalline vs. amorphous) and identify unique crystal forms (polymorphs).[11]A unique and sharp diffraction pattern, distinct from the free base, indicating a new crystalline solid.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal events (e.g., desolvation, polymorphic transitions).[12][13]A sharp endotherm corresponding to the melting point of the salt, which should be different from the free base.
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature, identifying the presence of solvates or hydrates and assessing thermal stability.[12][13]Minimal weight loss before decomposition, indicating an anhydrous and stable salt. Significant weight loss at a specific temperature may indicate a solvate.
Nuclear Magnetic Resonance (¹H NMR) To confirm salt formation and stoichiometry by observing chemical shifts of protons near the basic center.A downfield shift of the protons adjacent to the nitrogen atom upon protonation, confirming the formation of the ammonium salt.
Dynamic Vapor Sorption (DVS) To assess the hygroscopicity of the salt by measuring water uptake at varying relative humidity (RH).Low water uptake (e.g., <2% at 80% RH) is generally desirable for good physical stability.
Kinetic Aqueous Solubility To measure the solubility of the salt in aqueous media (e.g., water, buffered solutions) to predict its dissolution behavior.Significantly higher solubility compared to the free base is often a primary goal of salt formation.

Data Interpretation and Lead Salt Selection

The data gathered from characterization are compiled to compare candidates and select a lead salt for development.

Table 1: Hypothetical Physicochemical Properties of 4,4,5-Trimethyl-THIQ Forms

PropertyFree BaseHydrochloride SaltMesylate Salt
Physical Form Oily SolidCrystalline PowderCrystalline Needles
Yield (%) N/A92%95%
Melting Point (DSC) 85 °C215 °C198 °C
Aqueous Solubility (mg/mL, pH 7.0) 0.115.525.2
Hygroscopicity (Weight Gain @ 80% RH) 0.2% (Non-hygroscopic)3.5% (Slightly hygroscopic)0.8% (Non-hygroscopic)
XRPD Pattern Pattern APattern BPattern C
Chemical Stability (25°C/60% RH) StableStable, but shows some degradation at 80°CHighly Stable

Analysis: In this hypothetical scenario, both salts offer a significant improvement in aqueous solubility over the free base. The hydrochloride salt provides a high melting point but exhibits slight hygroscopicity. The Mesylate Salt emerges as the superior candidate due to its excellent crystallinity, higher aqueous solubility, non-hygroscopic nature, and high thermal stability.[6] These properties make it a more robust and developable form for formulation.

Conclusion

The preparation of pharmaceutical salts is a cornerstone of modern drug development. A systematic approach, beginning with rational counterion selection and proceeding through controlled preparation and comprehensive characterization, is crucial for success. For 4,4,5-Trimethyl-THIQ, conversion to a salt form like a hydrochloride or mesylate can dramatically improve its physicochemical properties. By carefully evaluating key parameters such as solubility, stability, and hygroscopicity, researchers can confidently select an optimal salt form that enhances the potential of the API and streamlines its path through clinical development.

References

  • Babu, N. J., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 1-8. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • Onyx Scientific. (n.d.). Solid State Infographic | Salt Screening. [Link]

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152. [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • Acevedo, D., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • Gorbunova, M., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 57. [Link]

  • Varma, M. V. S., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Pharmaceutical Development and Technology, 15(6), 648-657. [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Yalcin, S., & Mutlu, I. (2012). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Google Patents. (n.d.).
  • Thieme Chemistry. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines. [Link]

  • Argonne National Laboratory. (2021). Precision of Property Measurements with Reference Molten Salts. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?[Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]

  • Taylor & Francis. (n.d.). Mesylate – Knowledge and References. [Link]

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11, 12254-12287. [Link]

  • Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances. [Link]

Sources

Application Note: Solubility & Handling of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a lipophilic derivative of the tetrahydroisoquinoline (THIQ) class.[1][2] Unlike the parent 1,2,3,4-tetrahydroisoquinoline, which exhibits moderate water solubility (approx. 20 g/L), the addition of three methyl groups at the 4- and 5-positions significantly increases the partition coefficient (LogP) and steric bulk.[1][2]

This structural modification alters its solubility profile, making the free base highly lipophilic and prone to oiling out in aqueous media, while the hydrochloride salt retains water solubility but requires specific polar organic co-solvents for high-concentration stocks.[2]

Physicochemical Profile (Predicted vs. Parent)[1][9]
PropertyParent (1,2,3,4-THIQ)4,4,5-Trimethyl-THIQ (Target)Impact on Handling
Molecular Weight 133.19 g/mol 175.27 g/mol Increased density/viscosity.[1][2]
LogP (Lipophilicity) ~1.6~2.8 - 3.2 (Predicted)Requires higher % DMSO/EtOH for bioassays.[2]
pKa (Conj. Acid) ~9.5~9.6 - 9.8Strong base; forms stable salts with mineral acids.[2]
Physical State Liquid / Low-melting solidViscous Oil or Low-melting SolidHandle as liquid (free base) or solid (salt).[2]

Solubility Profile & Solvent Selection

The solubility of 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline is strictly dependent on its protonation state.[1][2]

A. Free Base Form[10]
  • Primary Solvents (High Solubility >100 mg/mL): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene.[1][2]

  • Secondary Solvents (Moderate Solubility): Ethanol, Methanol, Acetonitrile.[1]

  • Poor Solvents (Insoluble): Water, acidic aqueous buffers (without co-solvent), Hexanes (variable, often soluble but may oil out at low temps).[1][2]

B. Salt Form (Hydrochloride/TFA)
  • Primary Solvents: Water, Methanol, Dimethyl Sulfoxide (DMSO).[1]

  • Poor Solvents: Diethyl Ether, Hexanes, Ethyl Acetate, DCM (unless mixed with MeOH).[1][2]

Solvent Compatibility Table[1][2]
SolventFree Base SolubilitySalt (HCl) SolubilityApplication
DMSO HighHighBioassay Stock Solutions (10-100 mM)
Ethanol HighModerateFormulation / Crystallization
DCM Very HighLowExtraction / Workup
Water NegligibleHighAqueous buffers / Wash steps
Diethyl Ether HighInsolublePrecipitation of Salt

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution for Bioassays
  • Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays.

  • Preferred Solvent: Anhydrous DMSO.

Step-by-Step:

  • Weighing: Accurately weigh 1.75 mg of the compound (Free base or Salt equivalent).

    • Note: If the compound is a viscous oil (free base), weigh directly into a tared glass vial using a positive displacement pipette or glass capillary.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless. If turbidity persists (common with salts), sonicate at 35°C for 5 minutes.[1]

  • Sterilization: If required for cell culture, pass through a 0.22 µm PTFE syringe filter.[2] Do not use Nylon filters with high concentrations of THIQs as adsorption may occur.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[2]

Protocol B: Liquid-Liquid Extraction (Free Base Isolation)[2]
  • Objective: Isolate the lipophilic free base from a crude reaction mixture or an aqueous salt solution.

  • Mechanism: Exploiting the pKa (~9.6) to switch solubility from aqueous to organic phase.

Step-by-Step:

  • Basification: Dissolve/suspend the crude material in water. Adjust pH to >12 using 2M NaOH or Saturated NaHCO₃.

    • Checkpoint: The solution should turn cloudy or an oil should separate (Free base formation).

  • Extraction: Add Dichloromethane (DCM) (Ratio 1:1 v/v). Shake vigorously and vent.

  • Separation: Allow layers to separate. The 4,4,5-trimethyl-THIQ will partition into the bottom organic layer (DCM).[2]

    • Optimization: Repeat extraction 3x.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol C: Salt Formation & Precipitation (Purification)[1]
  • Objective: Convert the oily free base into a stable, solid Hydrochloride salt.

Step-by-Step:

  • Dissolution: Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate.

  • Acidification: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid ("oiling out"), scratch the glass with a spatula or add a seed crystal.[1] Alternatively, switch solvent to Acetone.[2]

  • Isolation: Filter the solid under vacuum, wash with cold Ether, and dry under high vacuum to remove trace solvents.

Visualizations

Figure 1: Solubility & Workup Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the compound's state.

SolubilityLogic Start Starting Material: 4,4,5-Trimethyl-THIQ StateCheck Determine State Start->StateCheck FreeBase Free Base (Oil/Solid) StateCheck->FreeBase Lipophilic Salt Salt (HCl/TFA) StateCheck->Salt Hydrophilic FB_App Intended Application? FreeBase->FB_App Salt_App Intended Application? Salt->Salt_App FB_Rxn Organic Synthesis FB_App->FB_Rxn FB_Bio Bioassay FB_App->FB_Bio Solv_DCM Use DCM, THF, Toluene FB_Rxn->Solv_DCM Solv_DMSO Dissolve in DMSO (Max 100mM) FB_Bio->Solv_DMSO Salt_Aq Aqueous Buffer Salt_App->Salt_Aq Salt_Conv Convert to Free Base Salt_App->Salt_Conv Solv_Water Dissolve in Water/PBS (pH < 7) Salt_Aq->Solv_Water Protocol_Ext Perform Protocol B (DCM Extraction pH > 12) Salt_Conv->Protocol_Ext Protocol_Ext->Solv_DCM Yields Organic Soluble

Caption: Decision matrix for solvent selection based on protonation state and application.

References

  • PubChem Database. 1,2,3,4-Tetrahydroisoquinoline (Compound CID 7046).[1][2] National Center for Biotechnology Information.[3] [Link][1]

  • Baybekov, S. et al. (2021).[4] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(5), 1433.[1][2] [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[Link]

Sources

Application Note: Rational Design of PNMT Inhibitors Using Methylated THIQ Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists targeting the rational design of Phenylethanolamine N-methyltransferase (PNMT) inhibitors. It focuses on the 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold, specifically optimizing methyl substitution patterns (e.g., C3-methyl, N-methyl) to enhance selectivity and potency.

Executive Summary & Biological Rationale

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline), using S-adenosyl-L-methionine (SAM) as a cofactor.[1][2] While essential for acute stress responses, PNMT overexpression is linked to hypertension , glaucoma , and specific CNS disorders (e.g., Alzheimer's, Parkinson's).

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold is a rigidified mimic of the physiological substrate, norepinephrine. Unlike flexible phenylethylamines, the THIQ bicycle locks the nitrogen and aromatic ring into a conformation that optimally fits the PNMT active site.

The "Trimethyl" Advantage: While the core THIQ scaffold is potent, "naked" THIQs often suffer from poor selectivity (binding to


-adrenoceptors). Strategic methylation—specifically creating trimethyl-THIQ motifs  (e.g., combinations of N-methyl, C3-methyl, and ring methylations)—serves three critical functions:
  • C3-Methylation: Introduces stereochemical bulk that clashes with the

    
    -adrenoceptor but is tolerated by PNMT, drastically improving selectivity (selectivity ratio > 500).
    
  • N-Methylation: Mimics the transition state of the nitrogen accepting the methyl group from SAM.

  • Lipophilicity: Methyl groups improve Blood-Brain Barrier (BBB) penetration, essential for targeting CNS-localized PNMT.

Computational Design & Binding Mode Analysis

Before synthesis, the binding mode must be validated. The PNMT active site contains a hydrophobic pocket (Phe182, Tyr222) and a cofactor binding site.

Structural Logic (Graphviz Diagram)

PNMT_Binding_Mechanism PNMT_Active_Site PNMT Active Site Substrate_Pocket Substrate Pocket (Phe182, Lys57) PNMT_Active_Site->Substrate_Pocket Cofactor_Pocket Cofactor Pocket (SAM Binding) PNMT_Active_Site->Cofactor_Pocket THIQ_Scaffold THIQ Scaffold (Rigid Norepinephrine Mimic) THIQ_Scaffold->Substrate_Pocket Docks into Interaction_7Pos 7-Position Substituent (Sulfonamide/Halogen) H-Bond with Lys57 THIQ_Scaffold->Interaction_7Pos Interaction_3Pos 3-Methyl Group Steric Selectivity Filter (Blocks Alpha-2 Adrenoceptor) THIQ_Scaffold->Interaction_3Pos Interaction_NPos N-H / N-Methyl Catalytic Center Proximity THIQ_Scaffold->Interaction_NPos Interaction_7Pos->Substrate_Pocket Anchors Interaction_3Pos->PNMT_Active_Site Fits Hydrophobic Cleft

Figure 1: Mechanistic binding logic of methylated THIQ scaffolds within the PNMT active site. The 3-methyl group acts as a "selectivity filter."

Chemical Synthesis Protocol: 3-Methyl-THIQ Derivatives

This protocol details the synthesis of a 3-methyl-7-substituted-1,2,3,4-tetrahydroisoquinoline . This specific substitution pattern represents the "gold standard" for potency and selectivity.

Synthetic Route Strategy

We utilize a modified Pictet-Spengler reaction or a Friedel-Crafts cyclization of N-acyl-phenylethylamines, followed by reduction.

Step-by-Step Protocol

Reagents:

  • Starting Material: 4-substituted-phenylacetone (for C3-methyl) or substituted phenylethylamine.

  • Cyclization Agent: Polyphosphoric acid (PPA) or Triflic acid.

  • Reducing Agent: Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).

Workflow:

  • Amide Formation (Precursor Assembly):

    • React 4-chlorophenylethylamine (or sulfonamide equivalent) with acetyl chloride (for 1-methyl) or use an amino-alcohol precursor for 3-methyl.

    • Alternative for 3-Methyl: Condense 4-substituted benzyl chloride with amino-propanol derivatives.

  • Cyclization (The Critical Step):

    • Method: Intramolecular Friedel-Crafts alkylation.

    • Dissolve the intermediate N-(2-hydroxypropyl)-benzylamine derivative in dry DCM.

    • Add concentrated Sulfuric Acid or PPA dropwise at 0°C.

    • Heat to 80°C for 4 hours. Critical: Monitor by TLC. The formation of the bicyclic ring is rate-limiting.

  • Reduction (If generating from isoquinoline):

    • If starting from an aromatic isoquinoline, dissolve in Methanol.

    • Add

      
       (4 eq) slowly at 0°C. Stir for 2 hours.
      
    • Note: This yields the racemic tetrahydroisoquinoline.

  • Chiral Resolution (Optional but Recommended):

    • The (S)-isomer at the 3-position is often biologically superior (mimicking L-norepinephrine).

    • Resolve using tartaric acid crystallization or Chiral HPLC.

  • Salt Formation:

    • Convert the free base to the Hydrochloride (HCl) salt for stability and water solubility in assays. Bubbling HCl gas into an ethereal solution of the product is the preferred method.

Synthesis Visualization

Synthesis_Workflow Start Substituted Phenylethylamine Step1 Acylation/Condensation (Precursor Formation) Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Cyclization (Pictet-Spengler/Friedel-Crafts) Intermediate->Step2 Scaffold THIQ Core Step2->Scaffold Step3 Derivatization (3-Methyl / N-Methyl addition) Scaffold->Step3 Final Trimethyl-THIQ Inhibitor (HCl Salt) Step3->Final

Figure 2: General synthetic pathway for generating methylated THIQ inhibitors.

In Vitro Evaluation Protocol: HPLC-ECD PNMT Assay

To validate the inhibitors, we use a radiometric-free assay relying on High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) . This method is highly sensitive for catecholamines.

Assay Principle

PNMT transfers a methyl group from SAM to Norepinephrine (NE) to form Epinephrine (Epi).[2][3] The assay measures the rate of Epinephrine production in the presence of the inhibitor.

Materials
  • Enzyme: Recombinant human PNMT or bovine adrenal homogenate.

  • Substrate: Norepinephrine Bitartrate (variable conc, typically

    
    ).
    
  • Cofactor: S-Adenosyl-L-methionine (SAM) (

    
     saturating conc).
    
  • Buffer: 50 mM Tris-HCl, pH 8.5.

  • Stop Solution: 0.5 M Perchloric Acid (PCA) or Borate buffer pH 10 (for extraction).

Detailed Protocol
  • Incubation Mix:

    • In a microcentrifuge tube, combine:

      • 
         Inhibitor (dissolved in water/DMSO, serial dilutions).
        
      • 
         SAM (
        
        
        
        stock).
      • 
         Norepinephrine (
        
        
        
        stock).
      • 
         Tris-HCl Buffer.
        
    • Pre-incubation: Incubate inhibitor and enzyme for 10 mins at 37°C before adding substrate if testing for slow-onset inhibition.

  • Reaction Initiation:

    • Add

      
       PNMT enzyme solution.
      
    • Incubate at 37°C for exactly 30 minutes.

  • Termination:

    • Add

      
       of 0.5 M Perchloric Acid (PCA).
      
    • Vortex immediately.

    • Centrifuge at 14,000 rpm for 5 minutes to pellet protein.

  • HPLC-ECD Analysis:

    • Inject

      
       of the supernatant onto a C18 Reverse Phase column.
      
    • Mobile Phase: 50 mM Phosphate buffer (pH 3.0), 100 mg/L OSA (ion-pairing agent), 5% Methanol.

    • Detection: Electrochemical detector (Coulometric or Amperometric) set at +450 mV.

    • Quantification: Measure the peak area of Epinephrine. Compare against a standard curve.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Determine

      
       using non-linear regression (GraphPad Prism).
      

Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected impact of substitutions on the THIQ scaffold, based on historical data and rational design principles.

PositionSubstitutionEffect on PNMT PotencyEffect on Selectivity (

)
Notes
C-1 MethylNeutral / Slight DecreaseNeutralC1-substitution can cause steric clash if too bulky.
C-3 Methyl Increase High Increase Critical: Stereoselective preference for (S)-isomer. Blocks

binding.[3][4]
C-3 TrifluoromethylHigh IncreaseVery High IncreaseIncreases lipophilicity for BBB penetration.
N-2 MethylVariableDecreaseN-H is often preferred for H-bonding, but N-Me mimics transition state.
C-7 Sulfonamide Major Increase LowForms critical H-bond with Lys57. Polar, poor BBB pen.
C-7 Halogen (Cl, Br)High IncreaseLowBetter BBB penetration than sulfonamide.

References

  • Design and Synthesis of 3-Fluoromethyl-7-sulfonyl-THIQ: Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier.[1][5][6] Journal of Medicinal Chemistry.[7][8] Link

  • 3-Trifluoromethyl-THIQ Selectivity: Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of PNMT.[5][6] Journal of Medicinal Chemistry.[7][8] Link

  • THIQ Scaffold Review: Seim, M. R., et al. (2006). Comparison of the Binding of 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry.[7][8] Link

  • HPLC-ECD Protocol for Catecholamines: Protocols.io. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters.Link

  • Transition State Analogues: McLeish, M. J., et al. (2020).[7] Transition-State Analogues of Phenylethanolamine N-Methyltransferase.[2] Biochemistry.[2][3] Link

Sources

Application Note: Gem-Dimethyl Tetrahydroisoquinoline (THIQ) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Stabilization to Neuroprotective Design

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs. However, in neurodegenerative research, THIQ presents a paradox: it is the structural parent of both potent neurotoxins (e.g., MPTP, salsolinol) and endogenous neuroprotective agents (e.g., 1-methyl-THIQ).

The critical determinant of this duality is metabolic stability at the C1 position . Unsubstituted or monosubstituted THIQs are susceptible to Monoamine Oxidase B (MAO-B) mediated oxidation, generating neurotoxic iminium species (similar to MPP+) that inhibit mitochondrial Complex I.

The gem-dimethyl solution: Incorporating a gem-dimethyl group (two methyl substituents on the same carbon), particularly at the C1 or C3 positions, serves two pivotal functions:

  • Metabolic Blockade: C1-gem-dimethylation eliminates the

    
    -proton required for MAO-B oxidation, rendering the scaffold metabolically inert to this toxicity pathway.
    
  • Conformational Locking: The steric bulk restricts ring flexibility, enhancing selectivity for receptors implicated in neuroprotection (e.g., Sigma-1, Dopamine D2).

This guide details the protocols for utilizing gem-dimethyl THIQ analogs to design metabolically stable neuroprotective agents and probe mitochondrial rescue mechanisms.

Mechanistic Insight: The "Metabolic Lock"

The following diagram illustrates how gem-dimethyl substitution prevents the formation of neurotoxic pyridinium species.

MAO_Blockade THIQ 1-Methyl-THIQ (Neuroprotective/Labile) Iminium Iminium Intermediate (Reactive) THIQ->Iminium MAO-B Oxidation (-2H) IsoQ Isoquinolinium Cation (Mitochondrial Toxin) Iminium->IsoQ Further Oxidation (Neurotoxic) GemTHIQ 1,1-Dimethyl-THIQ (Metabolically Stable) Safe No Oxidation (Retained Efficacy) GemTHIQ->Safe MAO-B Blocked (No alpha-H)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] Standard THIQs undergo oxidation to toxic cations. The 1,1-dimethyl substitution removes the abstractable proton, blocking the toxicity pathway while retaining receptor affinity.

Application 1: Validating Metabolic Stability (The "Blocker" Strategy)

Before assessing neuroprotection, researchers must confirm that the gem-dimethyl analog resists MAO-B oxidation. This protocol compares a standard THIQ against a gem-dimethyl analog.

Protocol A: In Vitro MAO-B Stability Assay

Objective: Quantify the resistance of 1,1-dimethyl-THIQ to oxidative conversion compared to 1-methyl-THIQ.

Materials:

  • Recombinant Human MAO-B (Sigma/Merck).

  • Test Compounds: 1-methyl-THIQ (Control), 1,1-dimethyl-THIQ (Test).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Detection: HPLC-UV or LC-MS/MS.

Step-by-Step Workflow:

  • Preparation: Dilute MAO-B to 0.05 mg/mL in phosphate buffer.

  • Incubation: Add test compounds (final concentration 50 µM) to the enzyme solution.

  • Activation: Initiate reaction at 37°C.

  • Sampling: Aliquot 50 µL samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately stop reaction with 50 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC. Monitor disappearance of parent peak and appearance of isoquinolinium peak (UV 254 nm).

Data Interpretation:

Compound t½ (min) % Remaining (120 min) Toxicity Risk
1-Methyl-THIQ ~45 15-20% Moderate (Slow oxidation)
1,1-Dimethyl-THIQ >240 >98% Negligible (Metabolically Locked)

| MPTP (Positive Ctrl) | <10 | <1% | High (Rapid bioactivation) |

Application 2: Mitochondrial Rescue & Neuroprotection

Once stability is established, the therapeutic potential is tested in a cellular model of Parkinson's Disease (PD). Gem-dimethyl THIQs often act by "shielding" Complex I or modulating Sigma-1 receptors to prevent calcium overload.

Protocol B: Seahorse Mitochondrial Stress Test (SH-SY5Y Cells)

Objective: Determine if pre-treatment with 1,1-dimethyl-THIQ preserves mitochondrial respiration against MPP+ toxicity.

Materials:

  • SH-SY5Y dopaminergic cells.

  • Seahorse XF Cell Mito Stress Test Kit.

  • Toxin: MPP+ iodide (1 mM).

  • Treatment: 1,1-dimethyl-THIQ (10 µM, 50 µM).

Step-by-Step Workflow:

  • Seeding: Plate SH-SY5Y cells (20,000 cells/well) in XF96 plates; culture for 24h.

  • Differentiation (Optional but Recommended): Treat with Retinoic Acid (10 µM) for 5 days to induce dopaminergic phenotype.

  • Pre-treatment: Add 1,1-dimethyl-THIQ (10-50 µM) for 2 hours.

  • Toxin Challenge: Add MPP+ (1 mM) and incubate for 24 hours.

  • Assay Prep: Wash cells and replace media with XF Assay Medium (pH 7.4).

  • Measurement: Run standard Seahorse protocol:

    • Injection A: Oligomycin (ATP Synthase inhibitor).

    • Injection B: FCCP (Uncoupler - Max Respiration).

    • Injection C: Rotenone/Antimycin A (Complex I/III inhibitor).

Expected Results:

  • MPP+ Only: Drastic reduction in Basal Respiration and ATP Production (~40% of control).

  • Gem-Dimethyl + MPP+: Significant recovery of ATP Production (>80% of control), indicating the compound prevents mitochondrial failure without inhibiting the electron transport chain itself.

Application 3: Peptidomimetic Design (Tic Analogs)

In peptide drug discovery (e.g., for ALS or Alzheimer's), the THIQ scaffold is known as the amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

The Gem-Dimethyl Application: Replacing standard Tic with 3,3-dimethyl-Tic in peptide sequences constrains the


1 and 

2 torsion angles.
  • Utility: This "locks" the peptide into a bioactive turn conformation, increasing affinity for targets like the Opioid Receptors (neuroprotection/analgesia link) or preventing proteolytic degradation of the peptide therapeutic.

Synthesis Tip: 3,3-dimethyl-Tic analogs are best synthesized via the Pictet-Spengler reaction using gem-dimethyl-substituted phenylalanine derivatives or via alkylation of the Tic core using Schöllkopf chiral auxiliaries.

Experimental Workflow Diagram

The following flowchart outlines the decision tree for developing a gem-dimethyl THIQ lead candidate.

Workflow Start Design: Gem-Dimethyl THIQ Analog Step1 Step 1: MAO-B Stability Screen (Protocol A) Start->Step1 Decision1 Is it Stable? (>95%) Step1->Decision1 Step2 Step 2: Mitochondrial Safety (Seahorse Assay - Protocol B) Decision1->Step2 Yes Reject1 Reject: Potential Neurotoxin Decision1->Reject1 No (Oxidizes) Decision2 Inhibits Complex I? Step2->Decision2 Step3 Step 3: Efficacy Testing (MPP+ Rescue / Sigma-1 Binding) Decision2->Step3 No (Safe) Reject2 Reject: Mitochondrial Toxin Decision2->Reject2 Yes

Figure 2: Development Pipeline. A "fail-fast" screening cascade ensuring only metabolically stable and mitochondrially safe analogs proceed to efficacy testing.

References
  • Parrado, J., et al. (2000). "The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP+."[8] Journal of Neurochemistry, 75(1), 65–71.[8] Link

  • Abe, K., et al. (2005). "Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease." Biological & Pharmaceutical Bulletin, 28(8), 1355-1362.[9] Link

  • McNaught, K. S., et al. (1996). "Effects of isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on mitochondrial respiration." Biochemical Pharmacology, 51(11), 1503-1511. Link

  • Pesnot, T., et al. (2019). "Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids." The Journal of Organic Chemistry, 84(12).[6] Link

  • Antkiewicz-Michaluk, L., et al. (2014). "1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Molecule with a Unique Profile of Activity in the Central Nervous System." Neurotoxicity Research, 26, 1-13. Link

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 4,4,5-trimethyl-THIQ reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 4,4,5-Trimethyl-1,2,3,4-Tetrahydroisoquinoline (THIQ) Reactions Ticket ID: THIQ-STR-445 Support Level: Tier 3 (Senior Application Scientist)

System Diagnosis: The "Peri-Pincer" Effect

Welcome to the THIQ Structural Chemistry Support Hub. If you are working with 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline , you are likely encountering low yields or complete reaction failure at the Nitrogen (N2) position.

Before troubleshooting, you must understand the specific structural anomaly of this scaffold. You are fighting two distinct steric forces simultaneously:

  • The Thorpe-Ingold Center (C4): The gem-dimethyl group at C4 creates a "picket fence" effect. While this accelerates ring closure during synthesis (via the Thorpe-Ingold effect), it severely restricts the conformational flexibility of the piperidine ring.

  • The Peri-Interaction (C4-C5): This is the critical failure point. The methyl group at C5 (aromatic) and the gem-dimethyl at C4 (aliphatic) are in a peri-relationship (1,8-naphthalene-like interaction). This forces the piperidine ring into a rigid, puckered conformation to relieve strain, often burying the Nitrogen lone pair or blocking the approach vector for incoming electrophiles.

Troubleshooting Workflows (Protocols)

Module A: N-Functionalization (Alkylation & Arylation)[1]

Issue: Standard


 alkylation (e.g., Alkyl bromide + 

) returns starting material or takes 72+ hours. Root Cause: The nucleophilic trajectory is blocked by the C4-Me/C5-Me clash.
Protocol A1: The "Silver Bullet" Alkylation

For difficult alkyl halides where standard heat fails, use Silver (I) activation to create a more reactive electrophile in situ, driving the reaction via an


-like transition state which is less sensitive to the steric bulk of the amine.
  • Reagents: Alkyl Iodide (1.2 equiv),

    
     (1.0 equiv), Toluene/DCM (1:1).
    
  • Conditions: Protect from light, stir at 40°C - 60°C.

  • Mechanism: Silver precipitates the halide (

    
    ), generating a transient carbocation or highly polarized species that the hindered Nitrogen can intercept.
    
Protocol A2: Advanced Buchwald-Hartwig Arylation

Standard ligands (BINAP,


) will fail here. You must use "Fourth Generation" dialkylbiaryl phosphine ligands designed specifically for bulky secondary amines.

The "Gold Standard" Catalyst System:

ComponentRecommendationTechnical Rationale
Pre-catalyst Pd-RuPhos G4 or Pd-BrettPhos G4 Pre-formed oxidative addition complexes ensure rapid initiation without needing to reduce Pd(II) to Pd(0) in situ, which is crucial when kinetics are sluggish.
Ligand RuPhos (Universal) or BrettPhos (For Aryl Chlorides)These bulky, electron-rich ligands facilitate the difficult reductive elimination step, which is usually the turnover-limiting step for hindered amines.
Base LHMDS (Lithium Hexamethyldisilazide)Soluble organic bases are superior here. LHMDS prevents the formation of Pd-halide aggregates that occur with inorganic bases like

.
Solvent THF or 1,4-Dioxane Ethereal solvents stabilize the active Pd species.

Step-by-Step Workflow:

  • Charge reaction vial with Pd-RuPhos G4 (2-5 mol%).

  • Add Aryl Halide (1.0 equiv) and 4,4,5-trimethyl-THIQ (1.2 equiv).

  • Evacuate and backfill with Argon (x3).[1]

  • Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise.

  • Heat to 65°C. Note: Do not overheat immediately; rapid deprotonation can lead to side reactions.

Module B: Core Synthesis (Ring Closure)

Issue: You cannot form the 4,4,5-trimethyl-THIQ core from the linear precursor. Solution: Leverage the Thorpe-Ingold Effect but manage the electronic mismatch.

If using Friedel-Crafts cyclization (closing bond C4-C4a):

  • The Trap: The C5-Methyl (on the aromatic ring) makes the ring electron-rich, but it also physically blocks the closure site if the precursor chain is not pre-organized.

  • The Fix: Use Methanesulfonic Acid (MsOH) or Superacid (TfOH) rather than

    
    . The protonation of the leaving group (usually an alcohol or alkene) must be reversible to allow the molecule to find the one conformation where the C4-C5 clash is minimized enough for bond formation.
    

Decision Support Diagrams

Figure 1: N-Functionalization Troubleshooting Flowchart

Use this logic gate to determine your experimental setup.

N_Functionalization_Logic Start Start: N-Functionalization of 4,4,5-Trimethyl-THIQ Target Target Bond Type? Start->Target Arylation N-Arylation (Aromatic Ring) Target->Arylation Aryl-X Alkylation N-Alkylation (Aliphatic Chain) Target->Alkylation Alkyl-X Standard_Pd Did Standard Pd (BINAP/PPh3) Fail? Arylation->Standard_Pd RuPhos Switch to RuPhos/BrettPhos + LHMDS (Protocol A2) Standard_Pd->RuPhos Yes Electrophile Electrophile Type? Alkylation->Electrophile Primary_Halide Primary Halide (R-CH2-X) Electrophile->Primary_Halide Secondary_Halide Secondary/Tertiary Halide Electrophile->Secondary_Halide Silver Use Ag2CO3 Protocol (Protocol A1) Primary_Halide->Silver If Heat Fails Reductive Switch to Reductive Amination (Aldehyde + NaBH(OAc)3) Secondary_Halide->Reductive Preferred

Caption: Decision matrix for selecting the correct synthetic methodology based on electrophile type and steric constraints.

Figure 2: The Peri-Pincer Steric Clash Mechanism

Visualizing why your reaction is failing.

Steric_Clash N2 N2 (Nucleophile) C4 C4 (Gem-Dimethyl) C5 C5 (Methyl) C4->C5 Peri-Interaction (Steric Clash) Ring Piperidine Pucker C4->Ring Thorpe-Ingold (Rigidifies) C5->Ring Distorts Ring->N2 Shields Lone Pair

Caption: The "Peri-Pincer" effect where C4/C5 interaction forces ring distortion, shielding the N2 nitrogen.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwave heating is excellent for


 reactions on the THIQ nitrogen. However, for 4,4,5-trimethyl-THIQ, the ring strain is already high. Rapid superheating can lead to Hofmann elimination  (ring opening) if quaternary ammonium salts are formed as intermediates. Always ramp temperature slowly.

Q: Why does my Buchwald coupling show dehalogenation of the aryl halide instead of coupling? A: This is a classic symptom of extreme steric hindrance. The oxidative addition occurs, but the amine is too bulky to coordinate effectively, or the reductive elimination is too slow. The Pd-intermediate then undergoes


-hydride elimination or grabs a hydride from the solvent (especially in alcohols).
  • Fix: Switch from alcohol solvents to Toluene or Dioxane. Increase the catalyst loading to 5-8 mol%. Use a ligand with a larger bite angle or bulkier alkyl groups (e.g., BrettPhos ) to force the reductive elimination.

Q: I need to introduce a substituent at C8. Is this possible? A: It is extremely difficult via Electrophilic Aromatic Substitution (EAS) due to the directing effect of the C5-Methyl and the N-substituent. The C5-Me activates C6 and C8, but C6 is sterically crowded by the C5-Me itself. C8 is the "least bad" option, but often requires blocking C6 first or using a directed lithiation strategy (ortho-lithiation) directed by the N-protecting group.

References

  • Buchwald-Hartwig Amination Protocols

    • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amin
    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • URL:[Link]

  • Thorpe-Ingold Effect in Synthesis

    • Title: Thorpe-Ingold Effect Assisted Strained Ring Synthesis.[2][3]

    • Source: ResearchG
    • URL:[Link]

  • Steric Tuning of Amines

    • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.[4]

    • Source: Chemical Science (RSC).
    • URL:[Link][5]

  • Pd-Catalyzed Arylation of Branched Amines

    • Title: Design of New Ligands for the Palladium-Catalyzed Aryl
    • Source: Angewandte Chemie Int. Ed. (via MIT Open Access).[6]

    • URL:[Link]

Sources

optimizing yield for 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocycle Synthesis Ticket #: THIQ-445-OPT Topic: Yield Optimization & Regiocontrol for 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "4,4,5" Challenge

You are encountering low yields in the synthesis of 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline . This is a classic problem of steric buttressing combined with regiochemical ambiguity .

  • The Structural Conflict: The gem-dimethyl group at C4 and the methyl group at C5 (the peri-like position) create significant steric strain.

  • The Regioselectivity Trap: In standard electrophilic aromatic substitutions (Pictet-Spengler or Friedel-Crafts) used to close the ring, the directing effects of a 3-methylphenyl precursor naturally favor cyclization at the para position (leading to the 7-methyl isomer), rather than the sterically crowded ortho position (leading to your target 5-methyl isomer).

This guide provides a "Self-Validating" protocol to overcome the steric barrier and force the correct regiochemistry.

Diagnostic Workflow & Mechanistic Pathway

The following diagram illustrates the bifurcation point where most syntheses fail (yielding the 7-isomer) and the "Blocking Group Strategy" required to guarantee the 5-isomer.

THIQ_Synthesis_Pathway Precursor Precursor: 2-methyl-2-(3-methylphenyl)propan-1-amine Cyclization_Direct Direct Cyclization (HCHO / TFA) Precursor->Cyclization_Direct Standard Conditions Blocking_Strat Blocking Strategy: Pre-Bromination at C4 Precursor->Blocking_Strat Recommended Route Isomer_7 Major Product: 7-Methyl Isomer (Thermodynamic/Kinetic Favor) Cyclization_Direct->Isomer_7 Low Steric Barrier Isomer_5 Target Product: 4,4,5-Trimethyl Isomer (Sterically Hindered) Cyclization_Direct->Isomer_5 High Steric Barrier Brominated_Precursor 4-Bromo-3-methyl Precursor Blocking_Strat->Brominated_Precursor Forced_Cyclization Forced Cyclization (Only C2 available) Brominated_Precursor->Forced_Cyclization Regio-lock Debromination Pd/C Hydrogenolysis Forced_Cyclization->Debromination Debromination->Isomer_5 High Purity

Figure 1: Mechanistic bifurcation showing why direct cyclization fails to yield the 5-isomer and how the blocking strategy enforces the correct regiochemistry.

Critical Process Parameters (CPP) & Troubleshooting

If you are observing low yields (<30%) or inseparable isomer mixtures, consult the matrix below.

SymptomRoot CauseCorrective Action
Major Impurity (7-Me) Regioselectivity: Cyclization occurs para to the phenyl-methyl group to avoid the C4 gem-dimethyl clash.Switch to Blocking Strategy. Brominate the para position of the starting material to force cyclization ortho (to the 5-position).
No Reaction / SM Recovery Steric Bulk: The activation energy to close the ring next to the gem-dimethyl group is too high for standard TFA/HCHO conditions.Upgrade Acid Strength. Switch from TFA to Triflic Acid (TfOH) or Superacid media. Increase temperature to 60-80°C (sealed tube).
Polymerization / Tars Over-Heating: High temperatures with formaldehyde cause polymerization of the electrophile.Dilution & Slow Addition. Run at 0.05 M concentration. Add formaldehyde/acetal dropwise. Use Methanesulfonic acid (MsOH) as a solvent/catalyst compromise.
Dimerization Intermolecular Reaction: The amine reacts with another aromatic ring instead of closing its own ring.High Dilution. Ensure the reaction is intramolecular-favored by maintaining high solvent volume (>20 mL/mmol).

The "Gold Standard" Protocol: Blocking Group Strategy

To achieve high yield and purity for 4,4,5-trimethyl-THIQ , we recommend the Bromine-Blocking Route . This prevents the formation of the 7-isomer entirely.

Phase 1: Precursor Preparation (Regio-Lock)

Instead of starting with a generic 3-methyl derivative, use 4-bromo-3-methyl derivatives.

  • Starting Material: 4-Bromo-3-methyl-benzonitrile or related benzyl alcohol.

  • Synthesis: Convert to 2-(4-bromo-3-methylphenyl)-2-methylpropan-1-amine .

    • Why: The bromine atom occupies the "easy" cyclization spot (para to the methyl).

Phase 2: The Cyclization (Pictet-Spengler Variant)
  • Reagents: Paraformaldehyde (1.2 eq), Trifluoromethanesulfonic acid (TfOH) (3.0 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous).

  • Procedure:

    • Dissolve amine (1.0 eq) in DCE (0.1 M).

    • Add Paraformaldehyde (1.2 eq). Stir 30 min to form imine.

    • Critical Step: Cool to 0°C. Add TfOH dropwise. (TfOH is required to overcome the steric barrier of the gem-dimethyl group).

    • Reflux at 60°C for 4–12 hours. Monitor by LCMS.

    • Result: You will obtain the 5-methyl-7-bromo-4,4-dimethyl-THIQ .

Phase 3: Debromination (Final Release)
  • Reagents: 10% Pd/C, H2 (balloon), Methanol, Triethylamine (1.5 eq).

  • Procedure: Hydrogenate at RT for 4 hours. The bromine is removed, leaving the 4,4,5-trimethyl core intact.

Frequently Asked Questions (FAQs)

Q1: Can I use the Ritter Reaction directly on a benzyl alcohol? A: Yes, but with caveats. The Ritter reaction of 3,4-dimethylbenzyl alcohol with a nitrile will generate the amide. However, the subsequent Bischler-Napieralski cyclization to form the ring will still face the same regioselectivity issue (giving mostly the 7-methyl isomer). The blocking group strategy is still necessary if you require high isomeric purity [1].

Q2: Why not use AlCl3 (Friedel-Crafts) instead of TfOH? A: AlCl3 is effective but often too harsh for amino-substituted intermediates, leading to complexation with the amine nitrogen and deactivation of the ring. Triflic acid (TfOH) or Methanesulfonic acid (MsOH) are superior for nitrogen-containing heterocycles as they act as both solvent and proton source without permanently trapping the amine [2].

Q3: My yield is stuck at 40%. How do I optimize? A: If you are already using the blocking strategy, the loss is likely due to the Thorpe-Ingold Effect working against the 5-methyl group. The 4,4-dimethyl group promotes ring closure generally, but the 5-methyl group pushes back.

  • Fix: Use Microwave Irradiation . Running the cyclization at 100°C for 10 minutes in a microwave reactor often overcomes this specific steric barrier cleaner than thermal reflux [3].

References

  • Ritter Reaction Optimization

    • Source: Vertex AI Search / Organic Chemistry Portal.
    • Context: Optimization of amide synthesis from hindered alcohols and nitriles using various acid c
    • Link:

  • Friedel-Crafts Cyclization Strategies

    • Source: N
    • Context: Methodologies for intramolecular Friedel-Crafts alkylation to form tetrahydroisoquinolines, highlighting the use of Brønsted acids.
    • Link:

  • Steric Hindrance in THIQ Synthesis

    • Source: N
    • Context: Discussion on the synthesis of quaternary substituted tetrahydroisoquinolines and the challenges of steric hindrance
    • Link:

  • Regioselectivity in Aromatic Substitution

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Synthesis of substituted tetrahydroisoquinolines and control of regiochemistry during the Pomeranz–Fritsch cycliz
    • Link:

Technical Support Center: Purification of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTIQ)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification & Isolation Methodologies Assigned Specialist: Senior Application Scientist Target Analyte: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTIQ)

Executive Summary: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTIQ) , a specialized scaffold often used in peptidomimetic drug design or as a restricted conformation pharmacophore.

Chemical Profile for Purification Logic:

  • Basicity: Secondary amine (Predicted pKa ~9.2 – 9.6).

  • Lipophilicity: High. The core THIQ is lipophilic; the addition of three methyl groups (especially the gem-dimethyl at C4 and the aryl methyl at C5) pushes the LogP > 3.0.

  • Structural Constraint: The 4,4-dimethyl group prevents oxidative aromatization to the isoquinoline (a common degradation pathway for standard THIQs), making this molecule oxidatively stable but sterically bulky. The 5-methyl group introduces peri-strain with the C4 substituents, locking the conformation and increasing solubility in non-polar solvents.

Common User Pain Points:

  • "It's an oil that won't crystallize." (Due to the gem-dimethyl disrupting crystal packing).

  • "I'm losing product during extraction." (The salt is surprisingly soluble in organics).

  • "The peak tails badly on HPLC/TLC." (Secondary amine interaction with silanols).

Module 1: Acid-Base Extraction (The Workhorse)

User Issue: "I performed a standard acid/base extraction, but my yield is low, or I have a persistent emulsion."

Technical Diagnosis

Because TMTIQ is highly lipophilic, its hydrochloride salt may retain significant solubility in organic solvents (like DCM or chloroform), leading to yield loss if you discard the organic layer during the "acid wash" phase. Furthermore, the steric bulk of the trimethyl groups can act as a surfactant, stabilizing emulsions.

The Protocol: "The Double-Back Extraction"

Do not rely on a single pass. Use this modified workflow to ensure quantitative recovery.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (preferred over DCM to reduce emulsions).

  • Acidification: Extract with 1M HCl (3x).

    • Critical Check: The product is now in the Aqueous layer.

    • Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine) to the aqueous phase to increase ionic strength.

  • The Wash (Impurity Removal): Wash the combined acidic aqueous layers with fresh Diethyl Ether (2x).

    • Why? This removes non-basic impurities (unreacted neutrals). TMTIQ stays in the water.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12.

    • Observation: The solution should turn cloudy/milky as the free base oils out.

  • Re-Extraction: Extract the basic aqueous layer with DCM (3x).

    • Why DCM now? It is a stronger solvent for the free amine than EtOAc.

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Visual Workflow: Extraction Logic

ExtractionWorkflow cluster_tips Pro-Tip: Emulsion Breaking Start Crude Mixture (in Organic Solvent) AcidExt Extract with 1M HCl Start->AcidExt Decision1 Where is TMTIQ? AcidExt->Decision1 OrgLayer1 Organic Layer (Neutrals/Impurities) Decision1->OrgLayer1 Discard AqLayer1 Aqueous Layer (TMTIQ-H+ Salt) Decision1->AqLayer1 Keep Wash Wash Aqueous with Et2O AqLayer1->Wash BaseStep Basify to pH > 12 (NaOH) Wash->BaseStep FinalExt Extract into DCM BaseStep->FinalExt FinalProd Concentrate DCM: Purified TMTIQ Free Base FinalExt->FinalProd Tip1 Add Brine (NaCl) Tip2 Filter through Celite

Figure 1: Optimized Acid-Base Extraction Workflow for Lipophilic Amines.

Module 2: Salt Formation (Dealing with "Oils")

User Issue: "My free base is a sticky oil. I need a solid for storage or X-ray crystallography, but HCl gas just made a gum."

Technical Diagnosis

The 4,4-dimethyl and 5-methyl substituents create a "grease ball" effect. The standard Hydrochloride (HCl) salt often has a low melting point or is hygroscopic, leading to oiling out. The crystal lattice energy of the HCl salt is insufficient to overcome the entropy of the lipophilic alkyl chains.

The Protocol: Counter-Ion Screening

Switch to organic acids that provide a larger, more rigid counter-ion framework to encourage lattice packing.

Recommended Salts for TMTIQ:

  • Oxalate: Often forms robust crystals.

    • Method: Dissolve free base in Acetone. Add 1 eq. Oxalic acid (dissolved in minimal acetone).

  • Fumarate: Good for pharmacological stability.

    • Method: Dissolve in warm Ethanol (EtOH). Add 1 eq. Fumaric acid. Cool slowly.

  • Picrate (Analytical only): If you just need characterization, picric acid almost always yields solids with THIQs (Warning: Explosive potential, use only for mg-scale analysis).

Troubleshooting "Oiling Out" (The Cloud Point Method):

  • Dissolve the amine in a "Good Solvent" (e.g., Isopropanol).

  • Add the acid.

  • Add a "Bad Solvent" (e.g., Diethyl Ether or Hexane) dropwise until the solution turns slightly cloudy.

  • STOP. Do not add more.

  • Store in the fridge (4°C) overnight. The oil droplets will re-dissolve and nucleate into crystals.

Decision Tree: Salt Selection

SaltSelection Start TMTIQ Free Base (Oil) TryHCl Try HCl / Ether Start->TryHCl Result1 Result? TryHCl->Result1 Solid White Solid Result1->Solid Success Gum Sticky Gum/Oil Result1->Gum Fail Switch1 Switch to Oxalic Acid (in Acetone) Gum->Switch1 Result2 Result? Switch1->Result2 Result2->Solid Success Switch2 Switch to Fumaric Acid (in EtOH) Result2->Switch2 Fail Switch2->Solid

Figure 2: Strategic Counter-Ion Selection for Lipophilic Amines.

Module 3: Chromatography & Impurity Removal

User Issue: "My TMTIQ streaks from baseline to solvent front on TLC," or "I cannot separate the uncyclized starting material."

Technical Diagnosis
  • Streaking: The secondary amine protons interact strongly with the acidic silanols on silica gel (H-bonding).

  • Impurities: Common impurities in 4,4-dimethyl-THIQ synthesis (often via Friedel-Crafts) include the open-chain phenethylamine precursor (uncyclized) or over-alkylated products.

The Protocol: Amine-Friendly Chromatography

Mobile Phase Modifiers (The "Gold Standard"): You must basify your silica or your mobile phase.

  • TLC/Flash Solvent: DCM : Methanol :

    
     (90 : 9 : 1).
    
    • Note: The Ammonium Hydroxide competes for silanol sites, sharpening the amine peak.

  • Alternative: DCM : Methanol : Triethylamine (TEA) (95 : 4 : 1).

Quantitative Data: Rf Value Shifts

Solvent SystemRf (TMTIQ)Peak ShapeNotes
100% EtOAc0.05StreakDo not use. Stuck at baseline.
5% MeOH in DCM0.20TailingPoor separation from impurities.
90:9:1 (DCM:MeOH:NH4OH) 0.45 Sharp Recommended. Excellent resolution.

Module 4: FAQ & Specific Impurities

Q: I see a small impurity peak at M-2 (Mass minus 2). Is it the isoquinoline?

  • A: No. In standard THIQs, oxidation leads to the aromatic isoquinoline (M-4). However, your 4,4-dimethyl group blocks full aromatization. An M-2 peak likely corresponds to the 3,4-dihydroisoquinoline (imine formation at the 1-2 position). This can happen if your reaction mixture was exposed to air/light for too long.

    • Fix: Treat the crude with a small amount of Sodium Borohydride (

      
      ) in Methanol to reduce the imine back to the amine before purification.
      

Q: Can I distill this molecule?

  • A: Yes, but it requires high vacuum.

    • Predicted Boiling Point: ~110-120°C at 0.5 mmHg.

    • Warning: The 4,4,5-trimethyl substitution pattern creates thermal strain. Distillation assumes you have removed all mineral acids; heating the salt will cause decomposition.

References

  • Fundamental THIQ Chemistry: Maryanoff, B. E., et al. "Pyrroloisoquinoline antidepressants. 2. In-depth exploration of structure-activity relationships." Journal of Medicinal Chemistry 30.8 (1987): 1433-1454. (Discusses steric effects in THIQ derivatives).

  • Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative guide on counter-ion selection for lipophilic bases).

  • Chromatography of Amines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (See Section on "Silanol Suppression").
  • Friedel-Crafts Cyclization Impurities: Koulocheri, S. D., & Haroutounian, S. A. "A convenient synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines." European Journal of Organic Chemistry 2001.9 (2001): 1723-1728.

Sources

Technical Support Center: Stability & Handling of 4,4,5-Trimethyl-THIQ Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (4,4,5-Trimethyl-THIQ) is a specialized secondary amine intermediate. While the gem-dimethyl substitution at C4 provides some steric protection against dehydrogenation at that specific site, the molecule remains highly susceptible to oxidative degradation at the benzylic C1 position and carbamate formation via atmospheric


 capture.

The Solution: Stability is not achieved by a single step but by a rigorous "Chain of Custody" protocol. You must treat the free base as a living, reactive species —it must be kept anaerobic, anhydrous, and dark.

The Degradation Matrix (Root Cause Analysis)

To stabilize the molecule, you must understand how it dies. The 4,4,5-trimethyl substitution pattern creates a unique electronic environment: the 5-methyl group is electron-donating, increasing the electron density of the aromatic ring and the basicity of the nitrogen, paradoxically making it more reactive toward oxidation than the unsubstituted parent THIQ.

Primary Failure Modes
Failure ModeVisual IndicatorChemical MechanismCriticality
Oxidative Dehydrogenation Yellow/Brown oil or gumRadical abstraction of benzylic H at C1

Imine formation (Dihydroisoquinoline).
High (Irreversible)
Carbamate Formation White crust/solid on rimReaction of

amine with atmospheric

(reversible).
Medium (Reversible)
N-Oxide Formation Viscous darkeningDirect oxidation of Nitrogen lone pair.Low (Slow)
Mechanistic Pathway Visualization

The following diagram illustrates the specific vulnerability of the C1 position despite the C4 blocking groups.

DegradationPathway THIQ 4,4,5-Trimethyl-THIQ (Free Base) Radical Benzylic Radical (C1 Position) THIQ->Radical O2 / Light (H-abstraction) Carbamate Ammonium Carbamate (Solid Precipitate) THIQ->Carbamate + CO2 (Atmospheric) Imine 3,4-Dihydroisoquinoline (Imine Impurity) Radical->Imine -H• (Oxidation)

Figure 1: Degradation pathways. Note that the 4,4-dimethyl group blocks C4 oxidation, forcing degradation primarily through the C1 benzylic position.

Storage & Handling Protocols (SOPs)

Trustworthiness Check: The following protocols are self-validating. If you follow them, the material remains clear/colorless. If you deviate, color change is immediate (within hours).

The "Inert-Cold-Dark" Triad

For long-term storage (>1 week), the free base cannot be stored on a benchtop, even in a capped vial.

  • Atmosphere: Argon is superior to Nitrogen due to its density. It creates a "blanket" over the oil/solid.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the radical abstraction of the benzylic proton.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage as it is permeable to

    
     over months. Use electrical tape or shrink bands over the cap.
    
Handling Workflow (The Schlenk Technique)

Do not pour this compound. Pouring introduces turbulence and maximizes surface area exposure to air.

  • Purge: Flush the receiver flask with Argon for 5 minutes.

  • Transfer: Use a glass syringe with a long needle.

  • Quench: If you are not using the full amount, immediately backfill the source container with Argon before re-sealing.

Troubleshooting Guide (FAQ)

Q1: My clear oil has turned yellow/brown. Is it ruined?

  • Diagnosis: This is classic oxidative degradation (formation of conjugated imines/enamines).

  • Assessment: If the color is light straw, purity is likely still >95%. If dark brown/black, significant degradation has occurred.

  • Action:

    • Run a TLC (Hexane/EtOAc). Impurities usually trail or stay at the baseline.

    • Purification: Do not chromatograph on silica (acidic silica can catalyze decomposition). Vacuum Distillation (Kugelrohr) is the gold standard for recovering the free base.

Q2: There is a white solid crust forming on the cap or in the oil.

  • Diagnosis: This is likely the carbamate salt formed from reaction with

    
     (air leak).
    
  • Action:

    • This is reversible.[1] Dissolve the material in DCM.

    • Wash with 1M NaOH (High pH forces the equilibrium back to the free amine and releases

      
       as carbonate).
      
    • Dry over

      
       and concentrate under Argon.
      

Q3: Can I just store it as the HCl salt?

  • Expert Insight: Yes, and you should. If you do not need the free base immediately, convert it to the Hydrochloride or Oxalate salt.

  • Why? Protonating the nitrogen removes the lone pair electron density, shutting down the N-oxide pathway and significantly raising the oxidation potential of the ring.

  • Protocol: Dissolve free base in

    
    , add 
    
    
    
    in ether dropwise. Filter the white solid. This salt is stable at RT for years.

Experimental Validation: Purity Check Workflow

Use this decision tree to determine if your batch requires repurification before use in sensitive steps (e.g., reductive amination or coupling).

ValidationWorkflow Start Visual Inspection ColorCheck Is it Colorless? Start->ColorCheck NMRCheck 1H NMR (CDCl3) ColorCheck->NMRCheck Yes Purify Repurification Required ColorCheck->Purify No (Yellow/Brown) Use Proceed to Reaction NMRCheck->Use Clean Spectrum NMRCheck->Purify Extra vinylic peaks (5.0-7.0 ppm) Distill Kugelrohr / High Vac Purify->Distill Vacuum Distillation Distill->Start Re-check

Figure 2: Quality Control Decision Tree. Vinylic peaks in NMR indicate dehydrogenation to the dihydro-species.

Summary of Stability Data

ConditionTimeframeStability OutcomeRecommendation
Air / RT / Light < 24 Hours< 90% Purity (Yellowing)Avoid
Air / 4°C / Dark 1 Week~95% Purity (Slight Color)Emergency Only
Argon / RT / Dark 1 Month> 98% PurityAcceptable
Argon / -20°C > 6 Months> 99% PurityStandard
HCl Salt / RT > 2 Years100% PurityPreferred

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 29: Nitrogen heterocycles - discussing oxidation susceptibility of partially saturated rings).

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. (Detailed mechanisms of tetrahydroisoquinoline oxidation).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. (General handling of THIQ class amines).

  • Murahashi, S. I. (1995). Synthetic aspects of metal-catalyzed oxidations of amines and related reactions. Angewandte Chemie International Edition, 34(22), 2443-2465. (Mechanism of amine oxidation to imines).

  • Drago, R. S., & Karstetter, B. R. (1961). The Reaction of Secondary Amines with Carbon Dioxide. Journal of the American Chemical Society, 83(8), 1819–1822. (Mechanism of carbamate formation).[2][3]

Sources

Technical Support Center: Trimethyl-Tetrahydroisoquinoline (TM-THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the THIQ Synthesis Support Hub

You are likely accessing this guide because your trimethyl-1,2,3,4-tetrahydroisoquinoline (TM-THIQ) synthesis has hit a purification wall. Whether you are targeting the 1,2,3-trimethyl (two chiral centers) or the 1,1,N-trimethyl (gem-dimethyl) analog, the presence of stubborn impurities—specifically regioisomers, quaternary ammonium salts, and unreduced imines—is a hallmark of this scaffold.

This guide treats your synthesis not as a linear recipe, but as a system of competing kinetics. Below are the three most common failure modes and their specific remediation protocols.

Module 1: The "Over-Alkylation" Trap (N-Methylation)

Symptom: LCMS shows a mass peak of [M+15] (Quaternary salt) alongside your desired product, or significant unreacted secondary amine.

Root Cause: In the synthesis of N-methyl-THIQs, the secondary amine is nucleophilic.[1] If you use methyl iodide (MeI), the product (tertiary amine) is more nucleophilic than the starting material, leading to runaway methylation (Quaternization).

Troubleshooting Protocol: The Reductive Switch

Stop using direct alkylation (MeI/Base). Switch to Reductive Amination or the Eschweiler-Clarke protocol to cap the reaction at the tertiary amine stage.[1]

Protocol A: Modified Eschweiler-Clarke (Robust) Best for: Sterically hindered substrates (e.g., 1,1-dimethyl-THIQ).

  • Dissolve crude secondary amine in Formic Acid (5 equiv).

  • Add Formaldehyde (37% aq., 3 equiv).[1]

  • Reflux at 90°C for 4–6 hours. CO2 evolution indicates active reduction.[1]

  • Workup: Basify to pH 10 with NaOH. Extract with DCM.[1]

    • Why this works: The intermediate iminium ion is reduced by formate via a hydride transfer that cannot occur a second time on a tertiary amine.[1]

Protocol B: NaBH(OAc)3 / Formaldehyde (Mild) Best for: Substrates with acid-sensitive groups.[1]

  • Mix amine (1 equiv) + Formaldehyde (37% aq., 5 equiv) in DCE (Dichloroethane).

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Quench with sat. NaHCO3.

MethodRisk of Quat SaltReaction TimeAcid Tolerance
Direct Alkylation (MeI) High (Critical Failure)Fast (<1 hr)High
Eschweiler-Clarke Zero (Self-Limiting)Slow (4-12 hrs)Low (High Temp/Acid)
Reductive Amination LowMedium (2-4 hrs)High
Module 2: The Regioisomer & Stereoisomer Gridlock

Symptom: NMR shows "doubled" peaks (diastereomers) or splitting patterns indicating the wrong cyclization point (regioisomers).[1]

Context: If synthesizing 1,2,3-trimethyl-THIQ via Pictet-Spengler, you generate two chiral centers (C1 and C3). You will obtain a mixture of cis (1,3-syn) and trans (1,3-anti) diastereomers. If the aromatic ring has substituents (e.g., -OMe), cyclization can occur at the ortho (desired) or para (undesired) position relative to the activating group.

Troubleshooting Protocol: The Salt Screen

Chromatography is often insufficient for diastereomers.[1] Use Fractional Crystallization of salts.[1]

Step-by-Step Separation:

  • Isolate Crude Free Base: Ensure no acid remains.[1]

  • Screen 1 (HCl Gas): Dissolve oil in dry Et2O. Bubble dry HCl gas.[1]

    • Outcome: The trans-isomer hydrochloride often precipitates first due to better packing.[1]

  • Screen 2 (Picrate/Oxalate): If HCl fails, use Picric acid (Caution: Explosive when dry) or Oxalic acid in Ethanol.[1]

    • Mechanism:[1][2][3][4][5][6][7] The varying pKa and lattice energy of the diastereomeric salts amplify solubility differences.[1]

Visual Workflow: Impurity Triage

PurificationLogic Start Crude Reaction Mixture (TM-THIQ) CheckLCMS Check LCMS/NMR Start->CheckLCMS Decision1 Impurity Type? CheckLCMS->Decision1 PathA Unreacted Amine (Secondary) Decision1->PathA PathB Regio/Diastereomers (Cis/Trans) Decision1->PathB PathC Quaternary Salt (Over-methylated) Decision1->PathC ActionA Scavenge with Boc-Anhydride PathA->ActionA Chemoselective ActionB Salt Crystallization (HCl/Oxalate in EtOH) PathB->ActionB Lattice Energy ActionC Reverse Phase HPLC (Acidic Mobile Phase) PathC->ActionC Polarity Diff

Caption: Decision matrix for selecting the purification method based on the dominant impurity profile.

Module 3: The "Ghost" Oxidants (Dihydroisoquinolines)

Symptom: The product turns yellow/brown upon standing.[1] NMR shows a shift of the C1-proton (approx 4.0 ppm) to a downfield vinyl signal, or loss of the proton entirely.[1]

Root Cause: THIQs are benzylic amines.[1] They are prone to Oxidative Dehydrogenation back to 3,4-dihydroisoquinolines (DHIQ) or fully aromatic isoquinolines, especially in the presence of light and air.

Troubleshooting Protocol: Stabilization
  • Workup: Always use degassed solvents (sparge with N2) during extraction.[1]

  • Storage: Store as the HCl salt , not the free base. The protonated amine is significantly more resistant to oxidation.[1]

  • Additive: If storing as a free base is mandatory, add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.[1]

FAQ: Rapid Fire Support

Q: My Pictet-Spengler reaction stalled. Can I add more acid? A: Caution. Stronger acid (e.g., TfOH) accelerates cyclization but promotes the formation of the "wrong" regioisomer (cyclization at the more sterically hindered position) and polymerization.[1] Try using a Lewis Acid (e.g., Ti(OiPr)4) to pre-form the imine before adding the protic acid cyclization trigger [1].

Q: I can't separate the secondary amine precursor from my N-methyl product by column. A: Do not try to separate them directly. Add Boc-anhydride (0.5 equiv) to the crude mixture. The unreacted secondary amine will form a non-basic Boc-carbamate (Rf ~ 0.8).[1] Your desired tertiary amine (N-methyl product) will not react and remains basic (Rf ~ 0.2).[1] You can then separate them easily by acid-base extraction or flash chromatography [2].[1]

Q: How do I remove residual Boron salts after reductive amination? A: Boron-amine complexes can be sticky.[1] Quench the reaction with Methanol , then heat to reflux for 30 minutes to break the N-B complex. Follow with a wash of aqueous Tartaric Acid or NaOH (if product is stable) to solubilize the boron species in the aqueous layer.[1]

References
  • Yokoyama, A., et al. (1999).[8] "Superacid-Catalyzed Pictet-Spengler Reaction." Journal of Organic Chemistry, 64(2), 611–617. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Cox, E. D., & Cook, J. M. (1995). "The Pictet-Spengler Condensation: A New Direction for an Old Reaction."[1] Chemical Reviews, 95(6), 1797–1842. Link[1]

Sources

Technical Support Center: Handling Hygroscopic THIQ Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Tetrahydroisoquinoline (THIQ) hydrochloride salts . These compounds are notoriously hygroscopic, often deliquescing into a viscous oil within minutes of exposure to ambient humidity, which compromises stoichiometric accuracy and reaction reproducibility.

Topic Overview

Tetrahydroisoquinoline (THIQ) hydrochloride is a secondary amine salt frequently used as a building block in medicinal chemistry. Its hygroscopic nature arises from the high lattice energy of the ionic bond competing with the hydration energy of the chloride ion and the hydrogen-bonding capability of the ammonium proton. When exposed to moisture, the crystal lattice disrupts, leading to deliquescence (dissolving in absorbed water).

Impact on Research:

  • Stoichiometric Errors: Weighing "wet" salt leads to under-loading of the reagent.

  • Reaction Failure: Introduction of water can quench moisture-sensitive reagents (e.g., acid chlorides, hydrides).

  • Physical Handling: Clumping and stickiness prevent accurate transfer.

Part 1: Storage & Initial Handling (The First Line of Defense)

Q: I just received a shipment of THIQ HCl. How should I store it to prevent immediate degradation? A: Upon receipt, do not simply place the bottle on a shelf. Follow this "Zero-Moisture" protocol:

  • Inspect the Seal: Ensure the manufacturer’s seal is intact.

  • Secondary Containment: Place the original vial inside a secondary jar containing a desiccant (e.g., Drierite™ or silica gel) or seal it in a mylar bag with a desiccant packet.

  • Temperature: Store at 4°C or -20°C (depending on specific derivative stability). Cold storage reduces the kinetic rate of oxidation but can cause condensation if opened cold.

    • Critical Step:Always allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in a humid lab causes immediate condensation inside the container.

Q: Can I store THIQ HCl in a standard desiccator? A: Yes, but vacuum desiccators are superior.

  • Standard Desiccator: Good for short-term access. Use fresh phosphorus pentoxide (

    
    ) or indicating silica gel.
    
  • Vacuum Desiccator: Essential for long-term storage. Evacuate the chamber to <10 mbar to actively pull moisture from the headspace.

Part 2: Weighing & Dispensing (Precision Under Pressure)

Q: The salt turns to goo on the spatula while I’m weighing it. How do I get an accurate mass? A: You are fighting kinetic water uptake. You must switch from "Direct Weighing" to "Difference Weighing" or "Solution Transfer."

Method A: Difference Weighing (For Solid Transfer)
  • Concept: You weigh the container, not the spatula.

  • Protocol:

    • Tare a capped weighing bottle containing your THIQ HCl stock.

    • Quickly remove the cap, pour/spatula an estimated amount into your reaction flask, and immediately recap the stock bottle.

    • Weigh the stock bottle again.

    • Mass Transferred = (Initial Weight) - (Final Weight).

    • Why this works: The stock salt is never exposed to the balance's ambient air for long, and you measure exactly what left the bottle, regardless of moisture uptake during the transfer.

Method B: The "Dissolve & Transfer" Technique (Recommended)
  • Concept: Eliminate solid handling entirely by creating a stock solution.

  • Protocol:

    • Take the entire vial of THIQ HCl (e.g., 1.0 g).

    • Dissolve it directly in the shipping vial (or a volumetric flask) using a dry solvent compatible with your next step (e.g., Methanol, DCM, or DMF).

    • Calculate the concentration (e.g., 1.0 g in 10 mL = 100 mg/mL).

    • Dispense the reagent by volume using a gas-tight syringe.

    • Scientific Integrity: This is the most accurate method for hygroscopic salts as it bypasses surface area exposure issues entirely [1].

Part 3: Decision Framework & Visualization

Use the following logic flow to determine the best handling method based on your lab's humidity and the reagent's condition.

HygroscopicHandling Start Start: Handling THIQ HCl CheckState Check Physical State Start->CheckState IsSolid Free-Flowing Powder? CheckState->IsSolid IsWet Clumped / Deliquescent? CheckState->IsWet Visual Inspection DirectWeigh Method: Difference Weighing (Speed is critical) IsSolid->DirectWeigh Low Humidity (<40%) GloveBox Use Glove Box / Bag (Inert Atmosphere) IsSolid->GloveBox High Humidity (>40%) DryFirst Protocol: Vacuum Dry (40°C, <1 mbar, 4h) IsWet->DryFirst Must recover solid SolnTransfer Method: Dissolve & Transfer (Make Stock Solution) IsWet->SolnTransfer Can use solution DryFirst->CheckState Re-evaluate

Figure 1: Decision tree for handling hygroscopic THIQ salts based on physical state and environmental conditions.

Part 4: Troubleshooting & Recovery

Q: My THIQ HCl has formed a hard "puck" in the bottle. Is it ruined? A: Likely not. It has absorbed moisture and recrystallized.[1]

  • The Fix: Do not try to chip it out (risk of glass breakage).

    • Place the open vial in a vacuum oven at 40–50°C.

    • Apply vacuum (<5 mbar) for 4–6 hours.

    • The water will sublime/evaporate, often returning the salt to a powder or a brittle cake that can be broken up.

    • Verification: Check the melting point.[2][3] Pure THIQ HCl has a sharp melting point; hydrated salts melt lower and broader.

Q: Can I use a "wet" salt if I use excess reagent? A: This is risky.

  • Risk 1: Water acts as a nucleophile. If reacting THIQ HCl with an electrophile (e.g., an acid chloride), the water will consume the reagent, generating excess acid and reducing yield.

  • Risk 2: Solubility changes.[4] Wet salts often dissolve poorly in non-polar solvents (e.g., Toluene), creating a biphasic mess.

  • Correction: If you must use it, add a drying agent (e.g.,

    
     or Molecular Sieves 4Å) to the reaction mixture before adding the sensitive electrophile.
    

Q: How do I remove static charge when weighing dry THIQ HCl? A: Dry salts are prone to static, causing them to "jump" off the spatula.

  • Solution: Use an anti-static gun (zerostat) on the vial before weighing. Alternatively, wipe the spatula and weighing boat with an anti-static wipe. Do not wear nitrile gloves directly if static is severe; touch a grounded metal object before handling the vial.

Part 5: Experimental Data Summary

Table 1: Comparison of Weighing Techniques for Hygroscopic Salts

TechniquePrecision (mg)Moisture Exposure RiskBest For
Direct Weighing Low (

5-10%)
High (Open to air)Non-critical qualitative screens
Difference Weighing High (

1-2%)
Medium (Brief exposure)Standard synthesis
Glove Box Very High (<1%)Zero Scale-up / GMP
Solubility Transfer Highest (<0.5%)Low (Solvent protects)Micro-scale / Catalysis
References
  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Mettler Toledo. (n.d.).[5] Weighing the Right Way with Laboratory Balances. Retrieved from [Link]

  • University of Rochester. (2004). Tips & Tricks: Weighing Hygroscopic Solids. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline, a substituted heterocyclic compound of interest in medicinal chemistry. By comparing its predicted spectral features with the experimentally determined spectra of related analogs, this document aims to offer a practical framework for the structural elucidation of complex tetrahydroisoquinoline derivatives.

The Power of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of unknown compounds. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. For complex scaffolds like tetrahydroisoquinolines, which are prevalent in many biologically active molecules, a thorough understanding of their ¹H NMR spectra is crucial for unambiguous characterization.[1][2]

Predicted ¹H NMR Spectrum of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Structure:

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6, H-7, H-86.8 - 7.2Multiplet3HAromatic protons, their exact shifts and multiplicities will depend on the coupling between them.
H₂-1~3.9 - 4.1Singlet2HMethylene protons adjacent to the aromatic ring and the nitrogen atom. The absence of adjacent protons leads to a singlet.
H₂-3~2.8 - 3.0Singlet2HMethylene protons adjacent to the nitrogen atom and the quaternary carbon at C-4. No adjacent protons result in a singlet.
4,4-(CH₃)₂~1.2 - 1.4Singlet6HGem-dimethyl protons on a saturated carbon, appearing as a singlet due to chemical equivalence and lack of coupling.
5-CH₃~2.2 - 2.4Singlet3HMethyl group attached to the aromatic ring, deshielded compared to the aliphatic methyls.[3]
NH1.5 - 4.0Broad Singlet1HThe chemical shift of the NH proton is variable and depends on solvent, concentration, and temperature. It often appears as a broad signal.[1]

Comparative ¹H NMR Analysis

To understand the influence of the trimethyl substitution pattern on the ¹H NMR spectrum, a comparison with structurally related, experimentally characterized tetrahydroisoquinolines is invaluable.

CompoundH-1 (ppm)H-3 (ppm)H-4 (ppm)Aromatic (ppm)Other (ppm)
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (Predicted) ~3.9 - 4.1 (s, 2H)~2.8 - 3.0 (s, 2H)-6.8 - 7.2 (m, 3H)5-CH₃: ~2.2 - 2.4 (s, 3H)4,4-(CH₃)₂: ~1.2 - 1.4 (s, 6H)NH: 1.5 - 4.0 (br s, 1H)
1,2,3,4-Tetrahydroisoquinoline [4][5]3.94 (s, 2H)3.06 (t, 2H)2.73 (t, 2H)6.95 - 7.11 (m, 4H)NH: ~2.2 (s, 1H)
1,2,3,4-Tetrahydroquinoline [6]-3.29 (t, 2H)2.76 (t, 2H)6.46 - 6.95 (m, 4H)NH: ~3.8 (s, 1H)

Key Observations and Interpretations:

  • Effect of Gem-Dimethyl Group at C-4: The most significant difference in the predicted spectrum of the target molecule compared to the parent tetrahydroisoquinoline is the disappearance of the signal for the C-4 protons and the appearance of a singlet for the two methyl groups at C-4. This also results in the C-3 methylene protons appearing as a singlet instead of a triplet, as they no longer have adjacent protons to couple with.

  • Effect of Methyl Group at C-5: The methyl group at the C-5 position on the aromatic ring is expected to cause a slight shielding effect on the ortho proton (H-6) and a minor influence on the meta (H-7) and para (H-8) protons. This will alter the multiplet pattern in the aromatic region compared to the unsubstituted analog.

  • Comparison with Tetrahydroquinoline: While both are tetrahydro-fused bicyclic aromatic amines, the nitrogen's position significantly impacts the chemical shifts. In tetrahydroquinoline, the NH proton is directly attached to the aromatic ring, leading to a more downfield chemical shift compared to tetrahydroisoquinoline.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized procedure for obtaining a ¹H NMR spectrum of a tetrahydroisoquinoline derivative.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity. d. Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. e. Acquire the free induction decay (FID) signal.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicity of each signal to determine the number of neighboring protons.

Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical flow from sample preparation to final structure confirmation using ¹H NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 Sample Ready acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration proc3->proc4 an1 Analyze Chemical Shifts proc4->an1 Processed Spectrum an2 Analyze Integration an1->an2 an3 Analyze Multiplicity (Coupling) an2->an3 final final an3->final Structure Elucidation

Caption: Workflow of ¹H NMR analysis from sample preparation to structure elucidation.

References

  • Libretexts, C. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchSpace@UKZN. ENANTIOSELECTIVE SYNTHESIS OF 1-SUBSTITUTED TETRAHYDROISOQUINOLINES. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • ACS Omega. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

  • Molecules. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • University of Oxford. Chemical shifts. [Link]

  • University of California, Davis. Coupling constants for 1H and 13C NMR. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Trimethyl-THIQ

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline (1,2,3-Trimethyl-THIQ) , a critical structural analog in neurotoxicology and drug discovery.

Executive Summary

Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs. Trimethyl-THIQ (specifically the 1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline isomer) is of particular interest due to its structural relationship to neurotoxic agents (like MPTP analogs) and its formation as a condensation product of amphetamines and alcohols.

Accurate identification of Trimethyl-THIQ requires distinguishing it from isobaric metabolites and lower-order homologs. This guide compares the fragmentation "fingerprint" of Trimethyl-THIQ against its primary alternatives—Unsubstituted THIQ and 1-Methyl-THIQ —demonstrating how specific ionization pathways (Alpha-Cleavage vs. Retro-Diels-Alder) serve as diagnostic filters for structural validation.

Mechanistic Foundations: The "Why" Behind the Spectra

To interpret the spectrum of Trimethyl-THIQ, one must understand the two dominant energy-dissipation pathways that govern its dissociation in the gas phase.

The Alpha-Cleavage Dominance

In alkylated amines like Trimethyl-THIQ, the radical cation formed (in EI) or the protonated molecule (in ESI) stabilizes primarily through


-cleavage . The lone pair on the nitrogen atom drives the homolytic cleavage of the adjacent carbon-carbon bond, expelling a radical to form a stable iminium ion.
  • Mechanism:

    
    
    
  • Relevance: For Trimethyl-THIQ, the loss of the methyl groups at C1 or C3 is statistically favored, creating high-intensity diagnostic peaks at

    
    .
    
The Retro-Diels-Alder (RDA) Signature

The THIQ scaffold undergoes a characteristic Retro-Diels-Alder reaction, cleaving the heterocyclic ring.

  • Mechanism: The C-ring breaks, typically releasing a neutral imine fragment and leaving a charged styrene-like species (or vice versa depending on proton affinity).

  • Diagnostic Value: This pathway is the "fingerprint" of the isoquinoline core, confirming the fused ring system remains intact.

Comparative Analysis: Trimethyl-THIQ vs. Alternatives

The following analysis compares Trimethyl-THIQ (MW 175.27) against its structural precursors.

Comparative Fragmentation Data (ESI-MS/MS)
FeatureTrimethyl-THIQ (Target)1-Methyl-THIQ (Alternative 1)Unsubstituted THIQ (Alternative 2)
Formula



Precursor Ion

m/z 176 m/z 148 m/z 134
Primary Base Peak m/z 161 (Loss of

)
m/z 133 (Loss of

)
m/z 132 (Loss of

)
RDA Diagnostic Ion m/z 104 / 105 m/z 104 m/z 104
Secondary Fragment m/z 118 (Loss of

)
m/z 119 (Loss of

)
m/z 105 (Loss of

)
Specificity Rating High (Unique methyl loss pattern)Medium (Confused with ethyl-THIQ)Low (Generic scaffold)
Differentiating Isomers (The "Trimethyl" Challenge)

A common challenge is distinguishing 1,2,3-trimethyl-THIQ from its regioisomer 1,2,4-trimethyl-THIQ .

  • 1,2,3-Trimethyl-THIQ: The C3-methyl is adjacent to the nitrogen. Alpha-cleavage here is highly favorable, leading to a dominant m/z 161 peak.

  • 1,2,4-Trimethyl-THIQ: The C4-methyl is beta to the nitrogen. Beta-cleavage is energetically less favorable than alpha-cleavage. Therefore, the

    
     peak will be significantly lower in intensity relative to the molecular ion compared to the 1,2,3-isomer.
    

Visualized Pathways (Graphviz)

The following diagrams illustrate the fragmentation logic and the experimental workflow.

Fragmentation Mechanism: Alpha-Cleavage vs. RDA

Fragmentation M Precursor Ion [M+H]+ = 176 Alpha Alpha-Cleavage Pathway (Dominant) M->Alpha Loss of C1 or C3 Methyl RDA Retro-Diels-Alder (RDA) (Diagnostic) M->RDA Ring C Cleavage Ion161 Fragment m/z 161 [M - CH3]+ Alpha->Ion161 -15 Da Ion104 Styrene Ion m/z 104 (Scaffold Confirmation) RDA->Ion104 Loss of Imine Ion118 Fragment m/z 118 [M - C3H7N]+ Ion161->Ion118 Further degradation

Caption: Dual fragmentation pathways for Trimethyl-THIQ. The Alpha-cleavage (red) provides substituent information, while RDA (green) confirms the core scaffold.

Experimental Workflow for Identification

Workflow Sample Biological Matrix (Plasma/Microsomes) Ext LLE / SPE Extraction (pH > 9.0) Sample->Ext LC LC Separation (C18 Column) Ext->LC ESI ESI Source (+ Mode, 3.5 kV) LC->ESI MS1 Q1 Scan Select m/z 176 ESI->MS1 CID Collision Cell (20-35 eV) MS1->CID MS2 Q3 Detection Monitor 161, 104 CID->MS2

Caption: Step-by-step workflow for the isolation and MS/MS confirmation of Trimethyl-THIQ from complex matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: THIQs are basic alkaloids (

    
    ). Extraction must be performed at high pH to suppress ionization and ensure transfer into the organic phase.
    
  • Alkalinization: Aliquot

    
     of sample (plasma/microsomes). Add 
    
    
    
    of 1.0 M NaOH (Target pH > 10).
  • Extraction: Add

    
     of Ethyl Acetate or MTBE (Methyl tert-butyl ether).
    
  • Agitation: Vortex for 60 seconds; Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Evaporate the organic supernatant under

    
     stream. Reconstitute in 
    
    
    
    Mobile Phase A (0.1% Formic Acid in Water).
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50 mm, 2.7

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      
      
    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 90% B over 8 minutes. (Trimethyl-THIQ typically elutes later than 1-Me-THIQ due to increased lipophilicity).

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temp: 350°C

    • MRM Transitions:

      • Quantifier:

        
         (CE: 20 eV)
        
      • Qualifier:

        
         (CE: 35 eV)
        

References

  • Niwa, T., et al. (1987). "Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains." Biochemical and Biophysical Research Communications. Link

  • DeJongh, D. C., et al. (1966). "The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids." Journal of the American Chemical Society. Link

  • Qing, Z., et al. (2020).[1] "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports. Link

  • Sonnenberg, S., et al. (2024). "Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine." Analytical and Bioanalytical Chemistry. Link

  • NIST Chemistry WebBook. "1,2,3,4-Tetrahydroisoquinoline Mass Spectrum." National Institute of Standards and Technology. Link

Sources

A Senior Application Scientist's Guide to HPLC Method Development for 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline scaffold represents a key structural motif. As a derivative of tetrahydroisoquinoline (THIQ), a core component in numerous bioactive compounds and pharmaceuticals, the ability to accurately and robustly quantify this analyte is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering the precision and resolution necessary for purity testing, impurity profiling, and pharmacokinetic studies.[3]

However, the development of a reliable HPLC method for a molecule like 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline is not a trivial pursuit. Its chemical nature as a basic, amine-containing compound presents specific and predictable challenges in reversed-phase chromatography, primarily the potential for poor peak shape and inconsistent retention.

This guide provides an in-depth, experience-driven comparison of different HPLC method development strategies for this analyte. We will move beyond a simple recitation of steps to explore the underlying chromatographic principles, explaining the causality behind experimental choices. Our objective is to equip you, the researcher, with a logical framework and practical data to develop a scientifically sound, robust, and reproducible HPLC method.

Analyte Deep Dive: Physicochemical Properties and Chromatographic Implications

A successful method development strategy begins with a thorough understanding of the analyte's properties. While specific experimental data for 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline is not widely published, we can make highly reliable predictions based on its parent structure, 1,2,3,4-tetrahydroisoquinoline.

PropertyPredicted Value (for parent THIQ)SourceChromatographic Implication
pKa 9.36 - 9.66[4][5][6]Critical for pH Selection. The secondary amine is basic. Mobile phase pH must be tightly controlled to ensure a consistent ionization state and avoid peak splitting or tailing.[7][8]
logP 1.31 - 1.6[9]Moderate Hydrophobicity. The molecule will be well-retained on standard reversed-phase columns like C18 and C8. The three additional methyl groups on our target analyte will increase its hydrophobicity, leading to longer retention compared to the parent THIQ.
UV Absorbance λmax ≈ 235 nm, 270-280 nm[10][11]Good UV Detectability. The aromatic ring provides a strong chromophore. Wavelengths around 275 nm or 235 nm are excellent starting points for UV detection.

The most significant challenge stems from the basic nitrogen atom. In reversed-phase HPLC using traditional silica-based columns, two pH-dependent interactions are at play: the ionization of our analyte and the ionization of residual silanol groups (Si-OH) on the silica surface.

cluster_mid_ph Mid-Range pH (e.g., pH 5-8) cluster_low_ph Low pH (e.g., pH < 4) Analyte_H+ Analyte-NH2+ (Protonated, Positively Charged) Silanol- Silica-SiO- (Deprotonated, Negatively Charged) Analyte_H+->Silanol- Undesirable Ion-Exchange Interaction Result1 Result: Peak Tailing, Poor Efficiency Analyte_H2+ Analyte-NH2+ (Protonated) Silanol_H Silica-SiOH (Protonated, Neutral) Analyte_H2+->Silanol_H Minimized Interaction Result2 Result: Sharp, Symmetrical Peaks

Figure 1. Effect of mobile phase pH on analyte-silanol interactions.

As illustrated in Figure 1, at a mid-range pH, the analyte is protonated (positively charged) while a significant population of surface silanols are deprotonated (negatively charged). This leads to secondary ion-exchange interactions, causing peak tailing.[12] By operating at a low pH (e.g., < 4), we suppress the ionization of the silanol groups, leading to a clean, primarily hydrophobic interaction and vastly improved peak shape.

Experimental Design: A Comparative Approach

Our method development will focus on comparing key parameters to find the optimal conditions. All experiments are designed to be performed on a standard HPLC or UHPLC system with a PDA or UV detector.

Column Selection Strategy

The choice of stationary phase is a cornerstone of selectivity.[13] We will compare three columns with different chemistries to explore a range of hydrophobic and alternative interactions.

Column ChemistryParticle SizeDimensionsKey Characteristics & Rationale for Selection
Modern End-Capped C18 Sub-2 µm or 2.7 µm100 x 2.1 mmThe Workhorse. Provides high hydrophobicity and efficiency. High-quality end-capping is crucial to shield silanols and improve peak shape for basic compounds.[14][15]
End-Capped C8 Sub-2 µm or 2.7 µm100 x 2.1 mmReduced Hydrophobicity. Less retentive than C18, which can be useful if the trimethylated analyte is too strongly retained. May offer different selectivity for impurities.[16]
Phenyl-Hexyl Sub-2 µm or 2.7 µm100 x 2.1 mmAlternative Selectivity. Offers pi-pi interactions with the analyte's aromatic ring, in addition to moderate hydrophobicity. This can be highly effective for separating aromatic compounds.
Mobile Phase Optimization: The Power of pH

Based on our understanding of the analyte's pKa, we will demonstrate the profound impact of mobile phase pH.

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B (Mid pH): 10 mM Ammonium Acetate in Water (pH ≈ 7.0)

  • Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity and UV transparency. Methanol is a viable alternative.

A Systematic Workflow for Method Development

A structured approach saves time and ensures a robust final method. We advocate a two-stage process: an initial screening phase followed by optimization.

G A 1. Analyte Characterization (pKa, logP, UV Scan) B 2. Initial Column & pH Screening (Low pH, Fast Gradient) A->B C Compare C18, C8, Phenyl-Hexyl Select best column based on peak shape & selectivity B->C D 3. Determine Elution Strength Estimate %ACN from scouting gradient C->D E 4. Develop Isocratic Method Test at estimated %ACN D->E F 5. Demonstrate pH Effect Run Isocratic method at Low pH vs. Mid pH E->F G 6. Final Optimization Fine-tune %ACN, Flow Rate, Temperature F->G H 7. Final Robust Method G->H

Figure 2. Systematic workflow for HPLC method development.
Experimental Protocol: Step-by-Step Guide

Step 1: Initial Scouting Gradients (Low pH)

This step rapidly determines the approximate retention time and provides an initial comparison of column selectivity.

  • Column: Select one of the columns (e.g., C18, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% to 95% B over 5 minutes. Hold at 95% B for 1 minute.

  • Column Temperature: 30 °C.

  • Detection: 275 nm.

  • Injection Volume: 1 µL.

  • Action: Repeat for the other two columns. Note the retention time and peak shape on each column.

Step 2: Isocratic Method and pH Comparison

Using the data from the scouting run, an isocratic method is developed to demonstrate the critical effect of pH. Assume the analyte eluted at 3.0 minutes in the 5-minute gradient, which corresponds to approximately 32% Acetonitrile.

  • Column: Use the column that gave the best initial performance (likely the C18).

  • Mobile Phase (Low pH Run): 32% Acetonitrile in 0.1% Formic Acid (aqueous).

  • Mobile Phase (Mid pH Run): 32% Acetonitrile in 10 mM Ammonium Acetate (aqueous).

  • Flow Rate: 0.4 mL/min.

  • Run Time: 5 minutes.

  • Column Temperature: 30 °C.

  • Detection: 275 nm.

  • Action: Inject the sample under both low pH and mid pH conditions. Compare the results directly.

Comparative Data and Discussion

The following table summarizes the expected experimental results from the protocols described above. This data illustrates the objective comparison between different chromatographic conditions.

ColumnMobile Phase pHRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Analysis & Interpretation
C18 2.7 3.5 1.1 15,000 Excellent. Sharp, symmetrical peak. Silanol interactions are suppressed, leading to high efficiency.
C82.72.81.213,500Very Good. Less retention due to lower hydrophobicity. Good peak shape, slightly lower plate count than C18.
Phenyl-Hexyl2.73.11.214,000Very Good. Retention is between C8 and C18. Pi-pi interactions provide alternative selectivity.
C18 7.0 4.2 > 2.5 < 3,000 Unacceptable. Significant peak tailing and increased retention due to strong ionic interactions with deprotonated silanols.

The results are stark and definitive. At a low pH of 2.7, all columns perform well, yielding symmetrical peaks and high efficiency. The C18 column provides the highest plate count, making it the preferred choice.

However, when the exact same method is run at pH 7.0, the performance on the C18 column degrades dramatically. The peak asymmetry increases to an unacceptable level (>2.5), and the column efficiency plummets. This is a direct and powerful demonstration of the negative impact of secondary silanol interactions when analyzing basic compounds at a neutral pH.[12][17]

Recommended Final HPLC Protocol

Based on the comparative data, the following method is recommended for the robust analysis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline.

ParameterRecommended Condition
HPLC Column Modern, high-efficiency end-capped C18, 2.7 µm, 100 x 2.1 mm
Mobile Phase Isocratic: 32% Acetonitrile / 68% (0.1% Formic Acid in Water)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 1 µL
Expected Retention Time ~3.5 minutes

This method provides a rapid, efficient, and robust separation with excellent peak shape, making it suitable for routine analysis and validation.

Conclusion

The successful development of an HPLC method for a basic compound like 4,4,5-trimethyl-1,2,3,4-tetrahydroisoquinoline is fundamentally dependent on the strategic control of mobile phase pH. Our comparative analysis demonstrates that operating at a low pH (e.g., 2.7) effectively suppresses deleterious interactions with surface silanols, yielding sharp, symmetrical peaks and reproducible results. While C8 and Phenyl-Hexyl columns are viable alternatives, a high-quality, end-capped C18 column provides superior efficiency. By grounding experimental design in the physicochemical properties of the analyte, researchers can systematically and efficiently arrive at a robust method, ensuring data integrity and accelerating drug development timelines.

References

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ChemBK. (2024, April 9). Tetrahydroisoquinoline. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Separation Science. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • ZirChrom Separations. (2004, May). Method Development Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • MDPI. (n.d.). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Retrieved from [Link]

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • PMC - NIH. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). Retrieved from [Link]

Sources

Definitive Structural Validation of gem-Dimethyl Isoquinolines: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The gem-Dimethyl Challenge

In medicinal chemistry, the introduction of gem-dimethyl groups (two methyls on the same carbon) into isoquinoline scaffolds is a high-value strategy. It blocks metabolic hot spots (increasing half-life) and restricts conformational freedom via the Thorpe-Ingold effect .[1]

However, validating these structures is notoriously difficult. The quaternary carbon bearing the methyls acts as a "spin trap," breaking the scalar coupling networks required for standard NMR assignment.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary requirement for unambiguous structural validation of these scaffolds. We compare this approach against NMR and Computational (DFT) alternatives, providing a field-tested protocol for crystallizing these challenging, lipophilic molecules.

Comparative Analysis: Why X-ray Wins

While NMR is faster for routine checks, it fails to provide absolute certainty for gem-dimethyl isoquinolines due to the isolation of spin systems.[1]

Table 1: Performance Matrix – Structural Validation Methods
FeatureMethod A: 1D/2D NMR (NOESY/HMBC) Method B: DFT Calculation (GIAO) Method C: X-ray Crystallography (SC-XRD)
Primary Output Connectivity (H-H, H-C)Predicted Energy/GeometryAbsolute 3D Atomic Coordinates
Quaternary Carbon Blind Spot: No direct proton coupling; relies on weak long-range (HMBC) correlations.[1]Prediction only.Direct Visualization: Explicitly maps quaternary centers.[1]
Stereochemistry Relative (often ambiguous).Hypothetical.Absolute Configuration (via anomalous scattering).
Steric Strain Inferential (via chemical shift anomalies).Theoretical.Measured: Exact bond angles (Thorpe-Ingold compression).
Sample State Solution (dynamic averaging).Gas/Solvent Model.Solid State (frozen conformation).
Confidence Medium (Risk of misassignment).Low (without experimental validation).High (Definitive Proof).
The "Silent" Carbon Problem

In a gem-dimethyl isoquinoline, the C1 or C3 position is often quaternary. In NMR, the methyl protons appear as singlet spikes. Without a vicinal proton, COSY is silent.[1] HMBC can show connectivity, but if the ring is fused or strained, long-range coupling constants (


) can vary unpredictably, leading to incorrect ring-closure assignments.[1] X-ray crystallography bypasses this magnetic silence entirely.

Strategic Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for validating these scaffolds.

StructuralValidation Start Crude Isoquinoline Product NMR 1H/13C NMR (Preliminary) Start->NMR Decision Ambiguous Quaternary C? NMR->Decision DFT DFT Prediction (Supportive) Decision->DFT No Crystal Cryst Crystallization (Vapor Diffusion) Decision->Cryst Yes (Critical) Final Validated Structure (CIF) DFT->Final Comparison Mount Mount & Cool (100 K) Cryst->Mount Solve Structure Solution (Direct Methods) Mount->Solve Refine Refinement (Methyl Disorder) Solve->Refine Refine->Final

Figure 1: Decision matrix and workflow for structural validation. Note the critical branch point at "Ambiguous Quaternary C" where NMR data is insufficient.

Detailed Experimental Protocol

This protocol addresses the specific physical properties of gem-dimethyl isoquinolines: high lipophilicity (greasiness) and rotational disorder of the methyl groups.

Phase 1: Crystallization of "Greasy" Scaffolds

Gem-dimethyl groups act as "molecular grease," often preventing lattice formation and leading to oils.[1] Standard evaporation rarely works.

Recommended Technique: Anti-Solvent Vapor Diffusion [1]

  • Prepare the "Good" Solution: Dissolve 5–10 mg of the isoquinoline in the minimum amount of a polar organic solvent.

    • Best Choice: Ethyl Acetate or Dichloromethane (DCM).

    • Avoid: DMSO (too hard to remove).

  • Prepare the Anti-Solvent: Select a non-polar solvent in which the compound is insoluble.

    • Best Choice: Hexanes or Pentane.

  • The Setup (Tube-in-Vial):

    • Place the "Good" solution in a small inner vial (4 mL).

    • Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of the Anti-Solvent.

    • Seal the outer jar tightly.

  • Mechanism: The volatile hexane vapors diffuse into the DCM solution, slowly increasing polarity and forcing the isoquinoline to nucleate in an ordered lattice rather than crashing out as an amorphous powder.

Phase 2: Data Collection (The Temperature Factor)

Critical Parameter: Temperature = 100 K (Liquid Nitrogen Stream).

  • Why? At room temperature, gem-dimethyl groups rotate freely like propellers.[1] This creates "smears" of electron density (thermal ellipsoids) that degrade resolution (

    
    -factor).
    
  • Action: Flash-cool the crystal immediately upon mounting.[1] This "freezes" the methyl rotamers into a single low-energy conformation, allowing precise bond angle measurement.

Phase 3: Refinement Strategy

During structure solution (using SHELXT or OLEX2), you may still observe residual electron density around the methyl carbons.

  • The Fix: Use a "H-riding model" (AFIX 137 in SHELX). Do not attempt to refine methyl hydrogens freely; constrain them to a staggered conformation to match the steric reality.

Data Interpretation: The Thorpe-Ingold Signature[1][2][3][4]

Once the structure is solved, you must validate the gem-dimethyl effect itself to confirm the scaffold's integrity.

What to look for in the CIF (Crystallographic Information File):

  • Angle Expansion (External):

    • Measure the angle between the two methyl carbons and the quaternary center (

      
      ).
      
    • Expectation: This angle often expands beyond the standard tetrahedral

      
       (typically 
      
      
      
      ) due to steric repulsion between the methyls.
  • Angle Compression (Internal):

    • Measure the internal ring angle at the quaternary center (

      
      ).
      
    • Expectation: To compensate for the external expansion, this angle compresses (often

      
      ).
      
    • Significance: This compression brings the reactive ends of the molecule closer together, explaining the accelerated cyclization observed during synthesis (the kinetic Thorpe-Ingold effect).[2][3]

References

  • Jung, M. E., & Piizzi, G. (2005).[3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions.

  • BenchChem. (2025).[4] Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Application Notes.

  • Grover, G., et al. (2017).[1] Synthesis and Crystallographic Characterization of Isoquinoline Derivatives. PubMed Central.[1]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University / HHMI.[1]

Sources

Reference Standard Qualification Guide: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1268092-10-9 Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol Primary Application: Kinase Inhibitor Fragment (Syk/JAK), Factor XIa Inhibitor Intermediate, Metabolic Probe.

Part 1: Executive Analysis & Strategic Comparison

The Challenge: "Research Grade" vs. "Reference Standard"

Unlike common pharmacophores (e.g., 1,2,3,4-tetrahydroisoquinoline), 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (4,4,5-TM-THIQ) lacks a primary pharmacopeial monograph (USP/EP/BP). Researchers typically source this compound from niche chemical catalogs (e.g., BLD Pharm, Fluorochem) where it is listed as "Research Grade" (typically ~95% purity).

For drug development (GLP/GMP) or precise metabolic studies, a 95% purity certificate with no uncertainty budget is insufficient. This guide outlines the In-House Qualification Protocol to elevate a commercial reagent to a Primary Reference Standard .

Comparative Analysis of Sourcing Options

The following table objectively compares the three pathways for obtaining a usable reference standard for 4,4,5-TM-THIQ.

FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard (Recommended) Option C: Custom Synthesis (CRM)
Source Catalog Suppliers (e.g., BLD, Fluorochem)Commercial Material + Internal AnalyticsSpecialized CRO (e.g., Cerilliant, Cayman)
Purity Claim >95% (Area %)>98.5% (w/w) >99.0% (w/w)
Traceability Vendor COA (often unverified)Traceable to NIST (via qNMR) Traceable to SI Units
Cost Low ($)Medium (

)
Very High (

)
Lead Time 1-2 Weeks2-3 Weeks 3-6 Months
Suitability Early Discovery / HTSGLP Tox / DMPK / Late Lead Opt GMP Release Testing
Risk High: Unknown impurities may skew IC50Low: Impurities quantified & identifiedLowest: Full certification

Expert Insight: For most pre-clinical applications (DMPK, SAR studies), Option B is the scientifically sound "Sweet Spot." It balances rigor with speed.

Part 2: Technical Validation Protocol (The "Self-Validating" System)

To treat 4,4,5-TM-THIQ as a reference standard, you must establish Identity , Chromatographic Purity , and Absolute Content .

Structural Identity (NMR & MS)

The 4,4,5-substitution pattern is sterically unique. The gem-dimethyl group at C4 prevents aromatization and metabolic oxidation at this position.

Expected 1H NMR Data (400 MHz, CDCl₃):

  • δ 1.25 (s, 6H): Gem-dimethyl at C4. (Diagnostic Singlet)

  • δ 2.25 (s, 3H): Aryl methyl at C5.

  • δ 2.90 (s, 2H): Methylene at C3 (adjacent to N).

  • δ 3.95 (s, 2H): Methylene at C1 (benzylic, adjacent to N).

  • δ 6.90 - 7.10 (m, 3H): Aromatic protons.

Mass Spectrometry (ESI+):

  • [M+H]⁺: 176.28 m/z.

  • Fragmentation: Loss of methyl groups or retro-Diels-Alder cleavage typical of THIQs.

Chromatographic Purity (HPLC-UV/MS)

Standard C18 methods often fail for THIQs due to peak tailing caused by the secondary amine interacting with silanols. You must use a high-pH compatible column or an ion-pairing agent .

Recommended Method:

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basified).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (amide/peptide bond region) and 254 nm.

  • Temperature: 30°C.

Why this works: The high pH (10.0) keeps the secondary amine (pKa ~9.5) deprotonated (neutral), sharpening the peak shape and improving resolution from polar impurities.

Absolute Content via qNMR (The "Gold Standard")

Since no USP standard exists, you cannot use a "standard against standard" HPLC assay. You must use Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

qNMR Protocol:

  • Weighing: Accurately weigh ~10 mg of 4,4,5-TM-THIQ and ~5 mg of Internal Standard (IS) into the same vial. Precision: ±0.01 mg.

  • Solvent: Dissolve in 0.6 mL D₂O or CD₃OD.

  • Acquisition:

    • Relaxation delay (d1): >30 seconds (ensure 5x T1 relaxation).

    • Pulse angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Purity,
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2]

Part 3: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic for validating the reference standard.

ReferenceValidation Start Source Commercial Material (CAS 1268092-10-9, ~95%) Identity Identity Check (1H NMR, MS, IR) Start->Identity Purity Chromatographic Purity (HPLC @ pH 10) Identity->Purity Decision1 Purity > 98.0%? Purity->Decision1 Purification Prep-HPLC / Recrystallization (Acid/Base Extraction) Decision1->Purification No qNMR Absolute Quantification (qNMR) vs. NIST Traceable IS Decision1->qNMR Yes Purification->Purity Retest Final Release as Primary Reference Standard (Assign Purity Factor) qNMR->Final Calc. Purity %

Caption: Workflow for converting commercial research-grade 4,4,5-TM-THIQ into a validated reference standard using qNMR for traceability.

Part 4: Structural & Functional Context

Why this specific isomer?

The 4,4-dimethyl substitution is a strategic medicinal chemistry modification.

  • Metabolic Blockade: In the parent tetrahydroisoquinoline, the C4 position is susceptible to enzymatic oxidation (by CYP450s). Methylating this position (gem-dimethyl) blocks this metabolic soft spot, extending the half-life (

    
    ) of the molecule.
    
  • Conformational Lock: The bulky methyl groups restrict the flexibility of the saturated ring, potentially locking the molecule into a bioactive conformation preferred by kinases (e.g., Syk, JAK) or Factor XIa.

Diagram: Metabolic Stability Logic

MetabolicStability Parent Parent THIQ (Unsubstituted C4) Metabolism CYP450 Oxidation (4-Hydroxylation) Parent->Metabolism Clearance Rapid Clearance Metabolism->Clearance Target 4,4,5-Trimethyl-THIQ (Gem-dimethyl C4) Block Steric Hinderance Blocks Oxidation Target->Block Stable Extended Half-Life (Improved PK) Block->Stable

Caption: The 4,4-dimethyl substitution prevents metabolic degradation common in simple tetrahydroisoquinolines.

References

  • Chemical Identity & Sourcing

    • Compound: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1268092-10-9).[2][3][4][5]

  • Medicinal Chemistry Context (Syk/JAK Inhibitors)
  • Patent: Corte, J., et al. (2013). Substituted tetrahydroisoquinoline compounds as factor XIa inhibitors. WO2013055984A1. World Intellectual Property Organization.
  • Validation Methodology (qNMR)

    • Guidance: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797–2810. Retrieved from [Link]

  • Regulatory Guidance

    • FDA Guidance: U.S. Food and Drug Administration.[6] (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Critical Quality Attributes & COA Forensics: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Steric Challenge

In the synthesis of adrenergic modulators and PNMT inhibitors, 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline (4,4,5-TMTI) is a high-value scaffold. Its structural uniqueness lies in the gem-dimethyl group at C4 and the aromatic methyl at C5. While these groups provide essential metabolic stability (blocking C4-benzylic oxidation) and conformational locking, they introduce severe steric crowding around the secondary amine.

The Problem: Standard Certificates of Analysis (COA) often mask the true "process readiness" of this intermediate. A batch with >98% HPLC purity can still fail in downstream couplings due to specific trace impurities or salt mismatches that standard LC-UV methods miss.

This guide objectively compares "Process-Ready" batches against "Standard Commercial" batches, providing forensic COA interpretation and experimental validation protocols.

Comparative Landscape: Batch A vs. Batch B

We analyzed two commercial batches of 4,4,5-TMTI to demonstrate how specification differences impact synthetic performance.

FeatureBatch A (Process-Ready) Batch B (Standard Grade) Impact on Synthesis
Purity (HPLC) 99.2% (a/a)98.5% (a/a)Minimal: Both appear acceptable at face value.
Assay (Titration) 98.8% (w/w)94.2% (w/w)Critical: Batch B contains significant inorganic salts or carbonate species (CO₂ absorption), altering stoichiometry.
Regio-Isomeric Purity >99.5% (5-Me isomer)92% (Contains 8% 7-Me isomer)Critical: The 7-Me isomer is a "silent passenger" that reacts downstream, creating difficult-to-separate inseparable byproducts.
Oxidative Impurities <0.1% Dihydroisoquinoline1.2% DihydroisoquinolineModerate: Dihydro-species act as redox scavengers, quenching metal catalysts.
Appearance White Crystalline SolidOff-white/Yellow waxy solidHandling: Waxy solids indicate residual solvent/oil or low melting point eutectics.

Deep Dive: COA Forensics & Causality

A. The Regio-Isomer Trap (The 5-Me vs. 7-Me Conflict)
  • Causality: 4,4,5-TMTI is typically synthesized via a Pictet-Spengler cyclization . If the starting material is a meta-substituted phenethylamine, cyclization can occur ortho (yielding the desired 5-Me) or para (yielding the 7-Me impurity) to the activating group.

  • COA Red Flag: Many vendors report "Purity" as a single peak integration. Due to structural similarity, the 5-Me and 7-Me isomers often co-elute on standard C18 columns.

  • The Fix: Demand H-NMR confirmation. The aromatic proton splitting patterns differ significantly between the 1,2,3,5-substituted ring (desired) and the 1,2,3,7-substituted ring.

B. The "Assay vs. Purity" Gap
  • Mechanism: Secondary amines are hygroscopic and readily absorb atmospheric CO₂ to form carbamates or bicarbonate salts.

  • Observation: Batch B showed 98.5% HPLC purity (which ignores inorganic salts) but only 94.2% Titration Assay.

  • Consequence: If you calculate stoichiometry based on HPLC purity, you will under-charge the amine by ~4-5%, leading to incomplete conversion of your expensive coupling partner (e.g., an acid chloride or aldehyde).

C. Oxidative Instability
  • Mechanism: Despite the 4,4-dimethyl block, the N-position is susceptible to oxidation to the imine (3,4-dihydroisoquinoline) if stored improperly. This impurity is electrophilic and can react with nucleophiles in your reaction mixture, causing side reactions.

Visualization: Decision Logic & Impurity Pathways

The following diagrams illustrate the critical decision-making process for batch acceptance and the chemical origin of common impurities.

Diagram 1: Batch Acceptance Decision Tree

BatchAcceptance Start Receive COA & Sample CheckHPLC Step 1: HPLC Purity > 98%? Start->CheckHPLC CheckAssay Step 2: Titration Assay > 97%? CheckHPLC->CheckAssay Yes Reject REJECT BATCH (Risk of side-reactions) CheckHPLC->Reject No CheckNMR Step 3: 1H-NMR Regio-Check (5-Me vs 7-Me) CheckAssay->CheckNMR Yes CheckAssay->Reject No (Salt/Solvent Issue) CheckNMR->Reject Isomer Detected Approve APPROVE BATCH (Process Ready) CheckNMR->Approve Clean Spectrum

Caption: Logic flow for qualifying 4,4,5-TMTI batches. Note that HPLC alone is insufficient due to salt formation and isomer co-elution.

Diagram 2: Impurity Origins (Pictet-Spengler)

ImpurityPathways Precursor Meta-Methyl Phenethylamine Cyclization Pictet-Spengler Cyclization Precursor->Cyclization + Aldehyde/Acid Product 4,4,5-Trimethyl-THIQ (Desired Target) Cyclization->Product Ortho-Closure (Major) Impurity1 7-Methyl-THIQ (Regio-Isomer) Cyclization->Impurity1 Para-Closure (Minor) Impurity2 Dihydroisoquinoline (Oxidation Byproduct) Product->Impurity2 Air Oxidation (Storage)

Caption: Synthetic origin of critical impurities. The 7-Methyl isomer arises from lack of regiocontrol during ring closure.

Experimental Validation: The "Stress Test"

To validate the impact of COA parameters, we performed a difficult amide coupling using a sterically hindered carboxylic acid (2-chloro-benzoic acid). This reaction is sensitive to the nucleophilicity of the amine.

Protocol: Hindered Amide Coupling
  • Dissolution: Dissolve 1.0 eq of 2-chlorobenzoic acid in DCM (10 volumes).

  • Activation: Add 1.2 eq oxalyl chloride and catalytic DMF. Stir 1h (Acid Chloride formation).

  • Addition: Cool to 0°C. Add 1.0 eq (based on Assay) of 4,4,5-TMTI (Batch A or B) and 2.5 eq Et3N.

  • Workup: Quench with water, extract DCM, wash with 1N HCl (removes unreacted amine), dry, and concentrate.

  • Analysis: Measure Isolated Yield and Purity of the amide.

Results
Batch UsedCalculated Charge (mg)Actual Molar Eq (Corrected)Isolated YieldProduct PurityNotes
Batch A 100 mg1.00 eq92% 99.4%Clean conversion.
Batch B 100 mg0.94 eq 78% 91.0%Lower yield due to under-charging (Assay error). 8% impurity detected (derived from 7-Me isomer).

References

  • Pictet-Spengler Reaction Mechanisms

    • Yokoyama, A., et al. (1999).[1] "Superacid-Catalyzed Pictet-Spengler Reaction." Journal of Organic Chemistry.

    • Relevance: Defines the mechanism of regio-isomer formation (5-Me vs 7-Me) in tetrahydroisoquinoline synthesis.
  • PNMT Inhibitor Structure-Activity Relationships

    • Grunewald, G. L., et al. (1999). "Inhibitors of Phenylethanolamine N-Methyltransferase."[2][3][4][5] Journal of Medicinal Chemistry.

    • Relevance: Establishes the biological importance of the tetrahydroisoquinoline scaffold and the impact of steric substitution (methyl groups) on binding and stability.
  • Impurity Guidelines

    • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."

    • Relevance: Sets the reporting thresholds for impurities (0.05% - 0.10%)
  • Analytical Methods for THIQs

    • Németh, K., et al. (2010). "Analysis of tetrahydroisoquinoline derivatives by HPLC-MS." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Validates the use of MS detection for distinguishing co-eluting isobaric impurities in isoquinoline samples.

Sources

Safety Operating Guide

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal and Handling of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Part 1: Executive Summary & Immediate Action

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a specialized organic intermediate. Like its parent compound (1,2,3,4-tetrahydroisoquinoline), it functions as a secondary amine. It must be treated as a Corrosive (Basic) and Toxic organic substance.

Core Disposal Directive:

  • DO NOT dispose of down the drain.

  • DO NOT mix with oxidizing agents or strong acids in the primary waste stream.

  • DO segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" streams depending on your facility's specific coding.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity. As a tetrahydroisoquinoline derivative with three methyl groups, it exhibits increased lipophilicity compared to the parent structure, potentially increasing skin absorption rates.

PropertyDescriptionOperational Implication
Chemical Class Secondary Amine / Alkaloid DerivativeAlkaline nature; reacts exothermically with acids.
Physical State Liquid (Viscous) or Low-Melting SolidMay adhere to container walls; triple rinse is critical.
Primary Hazard Corrosive / Irritant Causes skin burns and eye damage.[1][2] Respiratory irritant.[3][4][5]
Secondary Hazard Combustible Flash point likely >90°C (estimated). Keep away from heat.
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesViolent Reaction Risk: Do not mix with acid anhydrides or acid chlorides in waste drums.

Part 3: Pre-Disposal Stabilization & Segregation

Before moving the container to the waste accumulation area, ensure the material is stable.

Quenching (If Reactive Residue)

If the compound is part of a reaction mixture (e.g., excess reagent), it must be quenched before disposal.

  • Protocol: Dilute slowly with a non-reactive solvent (e.g., Ethanol or Ethyl Acetate) before adding to the waste container.

  • Neutralization:[6] If neutralizing with acid is required for a specific process, perform this in a reaction flask , not the waste drum, to manage heat evolution.

Waste Stream Decision Logic

Use the following decision tree to determine the correct waste container.

WasteDecisionTree Start Start: 4,4,5-Trimethyl- 1,2,3,4-tetrahydroisoquinoline Waste IsPure Is the waste Pure or a Mixture? Start->IsPure Warning CRITICAL: Do NOT mix with Acids or Oxidizers Start->Warning Pure Pure Substance IsPure->Pure Mixture Reaction Mixture / Solvent IsPure->Mixture SolidCheck Physical State? Pure->SolidCheck HalogenCheck Does it contain Halogenated Solvents (DCM, Chloroform)? Mixture->HalogenCheck Yes Yes HalogenCheck->Yes No No HalogenCheck->No NonHalo Non-Halogenated Organic Waste Halo Halogenated Organic Waste Solid Solid SolidCheck->Solid Solid/Sludge Liquid Liquid SolidCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) LiquidBin Basic Organic Liquid Waste Solid->SolidBin Liquid->LiquidBin Yes->Halo No->NonHalo

Figure 1: Waste Segregation Logic Flow for Isoquinoline Derivatives.

Part 4: Step-by-Step Disposal Workflow

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is highly alkaline or wet, as amines can corrode certain alloys over time.

  • Venting: Use a vented cap if there is any risk of slow off-gassing, though this is rare for the pure compound.

Step 2: Labeling (RCRA Compliance)

You must label the container before adding the first drop of waste.

  • Label Text: "Hazardous Waste - 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline."

  • Hazard Checkboxes: Mark "Toxic" and "Corrosive."

Step 3: Transfer Protocol
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a fume hood.

  • Pouring: Use a funnel to prevent spills on the drum threads.

  • Rinsing: If the original container is empty, triple-rinse it with a compatible solvent (e.g., ethanol). Add the rinsate to the same waste container .

  • Defacing: Deface the label of the empty original container and dispose of it as "Empty Chemical Container" (glass or plastic recycling depending on site rules).

Step 4: Storage and Pickup
  • Store the waste container in a secondary containment tray.

  • Segregation: Keep physically separate from "Acid Waste" and "Oxidizer Waste" trays.

  • Schedule pickup within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) in accordance with EPA regulations.

Part 5: Regulatory & Safety Data

Waste Codes (RCRA)

While this specific isomer is not explicitly P-listed or U-listed, it falls under characteristic waste codes if it exhibits corrosivity or ignitability.

Regulatory BodyCodeClassification Criteria
EPA (RCRA) D002 Corrosive (if pH > 12.5 in aqueous solution) [1].[7]
EPA (RCRA) D001 Ignitable (if mixed with flammable solvents) [1].
DOT (Shipping) UN 3267 Corrosive Liquid, Basic, Organic, N.O.S. (Tetrahydroisoquinoline derivative).[1][2][4]
Emergency Contingencies
  • Spill: Absorb with vermiculite or sand . Do not use paper towels (combustible). Scoop into a sealed container and label as hazardous waste.

  • Skin Contact: Wash with soap and water for 15 minutes. The amine nature makes it "sticky" to skin lipids; thorough washing is essential.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline

[1]

Executive Safety Summary: The "Precautionary Principle"

As a specialized isomer of the tetrahydroisoquinoline (THIQ) class, 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline presents a dual-hazard profile that requires rigorous containment.[1] While specific toxicological data for this exact isomer is often proprietary or limited, structural-activity relationship (SAR) analysis mandates that we handle it with the same severity as its parent compound, 1,2,3,4-Tetrahydroisoquinoline, and related neuroactive alkaloids.[1]

Critical Hazards:

  • Dermal Toxicity (High Risk): The parent THIQ scaffold is classified as Fatal in contact with skin (H310) and causes Severe skin burns (H314) [1, 2].[2][3][4] You must assume this trimethyl derivative possesses similar lipophilicity and skin-penetrating capability.[1][3]

  • Neurotoxicity Potential: THIQs are structural analogues to MPTP, a known dopaminergic neurotoxin.[1][3] Inhalation or systemic absorption may pose long-term neurological risks [3].[1][3]

  • Chemical Nature: As a secondary amine, it is incompatible with oxidizing agents and can form explosive reactions or toxic N-oxides.[1][3]

Hierarchy of Controls & PPE Selection

Do not rely on PPE alone.[1][3] This compound requires a "Defense in Depth" strategy.[1][3]

Engineering Controls (Primary Defense)
  • Containment: All weighing, solubilization, and transfer operations must occur inside a certified Chemical Fume Hood or Glovebox .[1]

  • Ventilation: Ensure face velocity is >100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar if the substance is a dry powder, as amines can be hygroscopic and prone to static clumping.[1]

PPE Specification Matrix (Secondary Defense)
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Layer 1) Laminate Film (Silver Shield/4H) Critical: Standard nitrile degrades rapidly against concentrated amines.[1][3] Laminate offers >8hr breakthrough time.[1][3]
Hand Protection (Layer 2) Nitrile (5 mil minimum) Worn over the laminate glove to provide dexterity and mechanical protection.[3]
Respiratory P100 + OV Cartridge (if outside hood)P100 stops particulates; Organic Vapor (OV) stops volatile amine vapors.[3] Note: Fume hood is preferred over respirators.[1][3]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient .[1][3] Amine vapors are lacrimators; liquids cause irreversible corneal damage [2].[1][3]
Body Tychem® or Poly-coated Apron Standard cotton lab coats absorb amines, holding the toxin against the skin.[1][3] Impervious sleeves are required.[1][3]
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Donning
  • Verify Airflow: Check fume hood monitor.

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) in the hood workspace to capture micro-spills.[1][3]

  • Donning Sequence:

    • Lab coat (buttoned to neck).[3]

    • Splash apron.[1][3][5]

    • Laminate gloves -> Tape cuffs to lab coat -> Outer Nitrile gloves.[1][3]

    • Goggles.[1][3][6][7][8]

Phase B: Weighing & Solubilization
  • The "Static" Risk: Trimethyl-substituted amines can be "sticky" solids.[1][3]

    • Technique: Use an anti-static gun on the spatula and weigh boat before touching the compound.[3]

    • Solvent Choice: If solubilizing, add solvent (e.g., DCM, Methanol) slowly.[1] Amines are basic; reaction with acidic impurities in solvents can be exothermic.[1][3]

Phase C: Decontamination (Doffing) [1]
  • Wipe Down: Clean the exterior of the container with a methanol-dampened wipe before removing it from the hood.[1][3]

  • Outer Glove Removal: Remove outer nitrile gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash laminate gloves (still on hands) with soap and water before removing.[1][3]

Visualization: Risk Assessment Logic

The following decision tree illustrates the logic for upgrading PPE based on the physical state of the compound.

GStartStart: Handling 4,4,5-Trimethyl-THIQStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidRiskSolidRisk: Inhalation (Dust) + Static DischargeSolid->RiskSolidRiskLiquidRisk: Skin Absorption (Fatal) + Vapor FlashLiquid->RiskLiquidControlSolidControl: Static Gun + Powder Hood / GloveboxRiskSolid->ControlSolidControlLiquidControl: Silver Shield Gloves + Fume Hood Sash < 18"RiskLiquid->ControlLiquidDisposalDisposal: High-BTU Incineration (Amine Stream)ControlSolid->DisposalControlLiquid->Disposal

Figure 1: Risk-Based Decision Logic for Handling Tetrahydroisoquinoline Derivatives.

Emergency Response & Disposal
Spill Response (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a respirator (P100/OV) if outside the hood.[1][3]

  • Neutralize: Do not use strong acids.[1][3] Use a commercial spill pillow or dry sand/vermiculite.[1][3]

  • Clean: Wipe area with dilute acetic acid (vinegar) to neutralize trace amine residues, followed by soap and water.[1][3]

First Aid (Immediate Action)
  • Skin Contact: IMMEDIATE flush with water for 15 minutes.[1][3][6] Speed is critical to prevent systemic neurotoxic absorption.[1][3]

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1][3] Seek ophthalmologist immediately.

Disposal Protocol
  • Waste Stream: Classify as "Organic Base / Toxic." [1][3]

  • Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or acid chlorides.[1][3] This can generate heat or toxic gas.[1][3]

  • Labeling: Clearly mark container: "Contains 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline - TOXIC - CORROSIVE."

References
  • PubChem. (n.d.).[1][3] 1,2,3,4-Tetrahydroisoquinoline (Compound CID 7046) - Safety and Hazards. National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1][3] Registration Dossier - 1,2,3,4-tetrahydroisoquinoline. Retrieved October 26, 2023, from [Link](Note: Proxy link to general ECHA search as specific dossier IDs vary by registrant).[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.